4-methylpiperazine-1-carbonyl Chloride
Description
Properties
IUPAC Name |
4-methylpiperazine-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O/c1-8-2-4-9(5-3-8)6(7)10/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAIGEMWTOSCRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388500 | |
| Record name | 4-methylpiperazine-1-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39539-66-7 | |
| Record name | 4-methylpiperazine-1-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1-piperazinecarbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Chlorocarbonyl-N′-methylpiperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVQ4QV36ET | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-methylpiperazine-1-carbonyl chloride basic properties
An In-Depth Technical Guide to 4-Methylpiperazine-1-carbonyl Chloride: Properties, Synthesis, and Application
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the core properties, synthesis, and applications of this compound. With a focus on practical utility and scientific integrity, this document provides not only procedural steps but also the underlying causality for experimental choices, ensuring a trustworthy and authoritative foundation for laboratory work.
This compound is a key building block in contemporary organic synthesis, particularly valued within the pharmaceutical industry.[1] Its structure, featuring a reactive acyl chloride appended to a 4-methylpiperazine scaffold, makes it an efficient reagent for introducing the N-methylpiperazine moiety into a wide array of molecules.[2] This functional group is a common feature in many bioactive compounds, enhancing properties such as aqueous solubility and oral bioavailability.[2] This guide will delve into the essential characteristics of this reagent, its synthesis, reactivity, and provide validated protocols for its application.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use. This compound is most commonly available and utilized as its hydrochloride salt, which enhances its stability.[3] The properties of both the free base and the hydrochloride salt are summarized below.
Physical and Chemical Data
| Property | This compound | This compound hydrochloride |
| CAS Number | 39539-66-7 | 55112-42-0 |
| Molecular Formula | C₆H₁₁ClN₂O[4] | C₆H₁₁ClN₂O · HCl or C₆H₁₂Cl₂N₂O[3] |
| Molecular Weight | 162.62 g/mol [4] | 199.08 g/mol |
| Appearance | Yellow liquid[5] | White to off-white crystalline solid |
| Melting Point | Not available | 225-228 °C (lit.) |
| Boiling Point | 278-279 °C (lit.)[6] | 94-96 °C at 10 Torr[7] |
| Density | 1.200 g/mL at 25 °C (lit.)[6] | Not available |
| Solubility | Soluble in organic solvents[8] | Soluble in water[9] |
| Refractive Index (n20/D) | 1.4980 (lit.)[6] | Not available |
Spectroscopic Profile
The structural identity of this compound hydrochloride is routinely confirmed by various spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
C=O Stretch: A strong absorption band is observed in the range of 1695–1710 cm⁻¹, which is characteristic of the acyl chloride functional group.[8]
-
N–H Stretch: A broad peak between 3200–3300 cm⁻¹ indicates the presence of the protonated amine hydrochloride.[8]
-
C–N Stretch: Vibrations corresponding to the piperazine ring are typically found between 1240–1280 cm⁻¹.[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆):
-
¹H NMR (500 MHz): A singlet for the N-CH₃ protons appears around δ 2.89 ppm. The eight piperazine protons present as a multiplet in the region of δ 3.12–3.45 ppm.[8]
-
¹³C NMR (125 MHz): The carbonyl carbon (C=O) resonates at approximately δ 165.2 ppm. The piperazine ring carbons (N–CH₂–) are observed at δ 45.1 ppm, the N-methyl carbon (N–CH₃) at δ 52.8 ppm, and the methyl group carbon (CH₃) at δ 38.4 ppm.[8]
-
-
Mass Spectrometry (ESI-MS):
-
High-resolution mass spectrometry typically shows the molecular ion [M+H]⁺ at m/z 199.08. Common fragmentation patterns include the loss of HCl (m/z 163.02) and cleavage of the piperazine ring (m/z 99.04).[8]
-
Synthesis and Mechanism
The industrial and laboratory-scale synthesis of this compound relies on the reaction of 1-methylpiperazine with phosgene or a phosgene equivalent.[1][4] The use of phosgene itself is highly hazardous, necessitating stringent safety protocols.[1] A safer alternative involves the use of solid phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate).
Synthetic Pathway
The reaction proceeds via a nucleophilic attack of the secondary amine of 1-methylpiperazine on a carbonyl carbon of phosgene (or its equivalent), followed by the elimination of a chloride ion and subsequent proton loss.
Caption: Synthesis of this compound.
Optimized Synthesis Protocol (Triphosgene Method)
This protocol offers a safer alternative to the direct use of phosgene gas.
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 1-methylpiperazine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cooling: The reaction mixture is cooled to 0-5 °C using an ice bath to manage the exothermic reaction and minimize side product formation.[8]
-
Reagent Addition: A solution of triphosgene (0.35 eq.) in the same anhydrous solvent is added dropwise to the stirred solution of 1-methylpiperazine over 1-2 hours.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is carefully quenched with water or a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or recrystallization.[1][8]
Reactivity and Applications in Synthesis
The high electrophilicity of the carbonyl carbon in the acyl chloride group makes this compound a potent acylating agent.[8] It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.
General Reactivity Profile
-
Reaction with Amines: Forms substituted ureas. This is a cornerstone application in the synthesis of various pharmaceutical agents.[1]
-
Reaction with Alcohols: Yields carbamates.[1]
-
Reaction with Thiols: Produces thiocarbamates.[1]
-
Hydrolysis: The compound is moisture-sensitive and will hydrolyze to 4-methylpiperazine-1-carboxylic acid and hydrochloric acid upon exposure to water.[1][10] Therefore, all reactions must be conducted under anhydrous conditions.
Caption: Reactivity of this compound.
Application in Pharmaceutical Synthesis
This reagent is instrumental in the synthesis of numerous active pharmaceutical ingredients (APIs), including those targeting neurological disorders.[1] For instance, it is a key intermediate in the synthesis of certain antipsychotic and antidepressant drugs. It has also been used in the development of anticancer agents and CNS-targeting drugs.[1]
Experimental Protocols
The following protocols are provided as a guide for the use of this compound hydrochloride in common synthetic transformations.
Protocol 1: Synthesis of a Substituted Urea
This protocol describes the reaction with a primary or secondary amine.
-
Reaction Setup: A solution of the desired amine (1.0 eq.) is prepared in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a flask under an inert atmosphere (nitrogen or argon).
-
Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1-1.2 eq.), is added to the solution. The base is crucial for scavenging the HCl generated during the reaction.[8]
-
Cooling: The mixture is cooled to 0 °C in an ice bath.
-
Reagent Addition: this compound hydrochloride (1.05 eq.) is added portion-wise to the cooled, stirred solution.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 2-12 hours. Progress is monitored by TLC or LC-MS.[2]
-
Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure substituted urea.[2]
Protocol 2: Synthesis of a Carbamate
This protocol details the reaction with an alcohol.
-
Reaction Setup: To a solution of the alcohol (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (1.1 eq.) is added at 0 °C under an inert atmosphere to deprotonate the alcohol.
-
Reagent Addition: After stirring for 30 minutes at 0 °C, a solution of this compound hydrochloride (1.2 eq.) and an additional equivalent of a non-nucleophilic base (if the hydrochloride salt is used) is added.[2]
-
Reaction: The reaction is allowed to proceed at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.[2]
-
Work-up: The reaction is carefully quenched with water, and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate).[2]
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude carbamate is then purified by column chromatography or recrystallization.[2]
Safety, Handling, and Storage
Due to its hazardous nature, strict safety precautions must be observed when handling this compound and its hydrochloride salt.
Hazard Identification
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3]
-
Reactivity: Reacts with water to release corrosive hydrochloric acid fumes.[1] It is also moisture-sensitive.[10]
Safe Handling and Personal Protective Equipment (PPE)
Caption: Workflow for safe handling and PPE.
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[11] Ensure that a safety shower and eyewash station are readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[11]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[11]
-
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][12] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis due to moisture.[9][7] Keep away from incompatible materials such as strong bases and water.[10]
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its ability to efficiently introduce the N-methylpiperazine moiety makes it indispensable in the development of pharmaceuticals and other complex organic molecules. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is paramount for its successful and safe application in research and development.
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PubChem. (n.d.). This compound monohydrochloride. Retrieved from [Link]
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Georganics. (2011, February 17). SAFETY DATA SHEET 4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]
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ChemBK. (2024, April 10). This compound. Retrieved from [Link]
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Georganics. (n.d.). SAFETY DATA SHEET 4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]
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Georganics. (n.d.). 4-Methyl-1-piperazinecarbonyl chloride hydrochloride - High purity. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025, September 12). The Significance of Fine Chemicals: A Look at 4-Methyl-1-Piperazinecarbonyl Chloride Hydrochloride in Industry. Retrieved from [Link]
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SpectraBase. (n.d.). piperazine, 1-[[2-(4-chlorophenyl)-4-methyl-5-thiazolyl]carbonyl]-4-methyl-. Retrieved from [Link]
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PharmaCompass. (n.d.). 1-chlorocarbonyl-4-methylpiperazine hydrochloride. Retrieved from [Link]
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4-methylpiperazine-1-carbonyl chloride chemical structure and analysis
An In-depth Technical Guide to the Structure and Analysis of 4-Methylpiperazine-1-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal reagent in contemporary pharmaceutical synthesis. The document elucidates the compound's chemical structure, physicochemical properties, and synthesis pathways. A significant focus is placed on the analytical methodologies essential for its characterization and quality control, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended to be a valuable resource for researchers and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of the Piperazine Moiety in Medicinal Chemistry
The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable physicochemical properties to drug candidates, such as enhanced aqueous solubility and oral bioavailability.[1] The strategic introduction of this heterocycle into a target molecule often relies on reactive intermediates that facilitate efficient chemical coupling. This compound stands out as a key building block for this purpose, providing a direct route to N-methylated piperazine-containing compounds.[1] Its utility is exemplified in the synthesis of established pharmaceuticals, underscoring the importance of rigorous analytical control to ensure the quality and consistency of this critical starting material.[1][2]
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular architecture and properties of this compound is fundamental to its effective application and analysis.
Chemical Structure
The IUPAC name for this compound is this compound, and it is commonly available as its hydrochloride salt.[3][4]
Molecular Identifiers
| Identifier | Value |
| CAS Number | 55112-42-0 (for the monohydrochloride)[3][4][5][6][7][8] |
| Molecular Formula | C₆H₁₂Cl₂N₂O[2][3][4] |
| Molecular Weight | 199.08 g/mol [2][3][4] |
| InChIKey | WICNYNXYKZNNSN-UHFFFAOYSA-N[2][4] |
| Canonical SMILES | CN1CCN(CC1)C(=O)Cl.Cl[3][4] |
Physicochemical Characteristics
The compound is typically a white solid.[2] It is sensitive to moisture and should be stored under an inert atmosphere, with a recommended storage temperature of 2-8°C.[8][9] The high reactivity of the acyl chloride functional group makes it susceptible to hydrolysis, a critical consideration for both storage and handling.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the choice of method often dictated by safety considerations and scalability.
Phosgene-Based Synthesis
The traditional and most direct method involves the reaction of 1-methylpiperazine with phosgene.[2] This process is highly efficient but necessitates stringent safety protocols due to the extreme toxicity of phosgene.[2]
Alternative, Safer Synthesis Routes
To circumvent the hazards associated with phosgene, alternative reagents have been developed. A notable example is the use of trichloromethyl carbonate ethers (triphosgene). This method offers a safer operational profile and is suitable for industrial-scale production.[2][10] The reaction is typically performed in an organic solvent such as toluene or dichloromethane, with reaction temperatures ranging from 15–150 °C, and yields reported between 75% and 87%.[2]
Caption: Generalized synthesis workflow for this compound.
Comprehensive Analytical Characterization
A multi-technique approach is essential for the unambiguous identification, purity assessment, and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
¹H and ¹³C NMR Spectral Data (DMSO-d₆) [2]
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | 2.89 | Singlet | N-CH₃ (3H) |
| ¹H | 3.12–3.45 | Multiplet | Piperazine Protons (8H) |
| ¹³C | 38.4 | - | CH₃ |
| ¹³C | 45.1 | - | N–CH₂ |
| ¹³C | 52.8 | - | N–CH₂ |
| ¹³C | 165.2 | - | C=O (Carbonyl Carbon) |
Expert Insights: The downfield chemical shift of the carbonyl carbon in the ¹³C NMR spectrum is highly characteristic of an acyl chloride. The simplicity of the ¹H NMR spectrum, with a singlet for the methyl group and a multiplet for the piperazine protons, is consistent with the symmetrical nature of the piperazine ring on the NMR timescale.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in the molecule.
Characteristic FT-IR Absorptions (KBr Pellet) [2]
| Wavenumber (cm⁻¹) | Vibration | Functional Group Assignment |
| 1695–1710 | C=O Stretch | Acyl chloride |
| 3200–3300 (broad) | N–H Stretch | Protonated amine (from HCl salt) |
| 1240–1280 | C–N Stretch | Piperazine ring vibrations |
Expert Insights: The strong absorption in the 1695–1710 cm⁻¹ region is a definitive indicator of the carbonyl group in an acyl chloride. The broad N-H stretch confirms the presence of the hydrochloride salt.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation patterns of the molecule, which can provide further structural verification.
High-Resolution Electrospray Ionization (ESI-MS): This technique confirms the molecular ion at an m/z of 199.08 for the hydrochloride salt ([M+H]⁺).[2]
Fragmentation Analysis: Common fragmentation patterns include the loss of HCl (m/z 163.02) and cleavage of the piperazine ring (m/z 99.04).[2]
Caption: Integrated analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of this compound.
Protocol for Purity Validation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is effective. A common starting point is a 70:30 mixture of acetonitrile:water.[2]
-
Detection: UV detection at a wavelength between 210–254 nm is appropriate.[2]
-
Quantification: Purity is determined by the peak area normalization method.[2]
Expert Insights: The choice of a C18 column is based on its versatility and effectiveness in retaining and separating a wide range of organic molecules. The mobile phase composition can be optimized to achieve the best resolution between the main peak and any impurities.
Applications in Drug Development
This compound is a valuable reagent in the synthesis of a wide array of pharmaceutical compounds.[2][10] Its primary function is to act as an acylating agent, enabling the formation of urea and carbamate linkages.
Key Synthetic Applications:
-
Synthesis of Zopiclone and Eszopiclone: It is a key intermediate in the synthesis of these non-benzodiazepine hypnotics used to treat insomnia.[2] The synthesis involves reacting 6-(5-chloro-2-pyridinyl)-5-hydroxy-7-oxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine with this compound.[2]
-
Construction of Compound Libraries: In drug discovery, this reagent is used to generate libraries of compounds for structure-activity relationship (SAR) studies.[1]
Safety and Handling
As a reactive chemical, proper handling of this compound is crucial.
-
Hazards: It is classified as causing skin irritation and serious eye irritation.[5] Some sources also indicate it can cause severe skin burns and eye damage.[3][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][7]
-
Handling: Use in a well-ventilated area and avoid dust formation.[5] It is incompatible with strong bases.[5]
-
First Aid: In case of contact with skin, wash immediately with plenty of soap and water.[5] If in eyes, rinse cautiously with water for several minutes.[5]
Conclusion
This compound is a cornerstone reagent in medicinal chemistry, enabling the efficient synthesis of complex molecules containing the N-methylpiperazine moiety. A comprehensive analytical approach, integrating NMR, FT-IR, MS, and HPLC, is imperative for ensuring its identity, purity, and quality. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge for the confident and effective use of this important synthetic building block.
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
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4-methylpiperazine-1-carbonyl chloride CAS number 39539-66-7
An In-Depth Technical Guide to 4-Methylpiperazine-1-carbonyl Chloride (CAS No. 39539-66-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a pivotal reagent in modern organic synthesis and pharmaceutical development. We will delve into its chemical identity, synthesis, reactivity, applications, and safety protocols, offering field-proven insights to facilitate its effective and safe utilization in the laboratory.
Core Chemical Identity and Physicochemical Properties
This compound, identified by CAS Number 39539-66-7 , is a reactive acyl chloride featuring a piperazine scaffold.[1] This structure, with its molecular formula C₆H₁₁ClN₂O, combines the nucleophilic character of the piperazine ring with the highly electrophilic carbonyl chloride group, making it a versatile building block for introducing the 4-methylpiperazinyl moiety into target molecules.[1][2] This is particularly valuable in medicinal chemistry, where the piperazine ring is a "privileged scaffold" known to enhance aqueous solubility and oral bioavailability.[3]
The compound is also available as its hydrochloride salt (CAS No. 55112-42-0), which is often more stable for storage.[4][5] For the purpose of this guide, we will focus on the free base (CAS 39539-66-7) unless otherwise specified.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties is presented below, compiled from various suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁ClN₂O | [2] |
| Molecular Weight | 162.62 g/mol | [2][6] |
| Appearance | Colorless to yellow/brown liquid | [2][7] |
| Melting Point | 225-228 °C (lit.) (hydrochloride salt) | [2][6] |
| Boiling Point | 278-279 °C (lit.) | [2][6] |
| Density | 1.200 g/mL at 25 °C (lit.) | [2][6] |
| Refractive Index | n20/D 1.4980 (lit.) | [2][8] |
| Flash Point | >110 °C (>230 °F) | [6][7] |
| Storage Temperature | 2-8 °C, under inert gas | [6][7] |
Spectroscopic Characterization:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is characterized by a strong absorption band for the C=O stretch of the acyl chloride group, typically appearing in the range of 1695–1710 cm⁻¹.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum shows characteristic signals for the methyl group protons (singlet, ~2.89 ppm) and the eight piperazine ring protons (multiplet, ~3.12–3.45 ppm).[4]
-
¹³C NMR: Key resonances include the carbonyl carbon at approximately 165.2 ppm, piperazine carbons around 45.1 ppm and 52.8 ppm, and the methyl carbon at about 38.4 ppm.[4]
-
Synthesis and Manufacturing Insights
The synthesis of this compound is critical for its application. While effective, the traditional method involves highly hazardous materials, leading to the development of safer alternatives.
Classical Phosgene-Based Synthesis
The most direct and historically common method involves the reaction of 1-methylpiperazine with phosgene (COCl₂).[1][8][9] This reaction is typically performed under controlled conditions to manage the high toxicity and reactivity of phosgene.[4]
Caption: Electrophilic nature of the carbonyl carbon.
The primary reaction it undergoes is nucleophilic acyl substitution . It readily reacts with various nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages, respectively. [1]
-
Reaction with Amines: Forms N,N'-disubstituted ureas. This is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs).
-
Reaction with Alcohols: Forms carbamates.
-
Hydrolysis: The compound is moisture-sensitive. In the presence of water, it hydrolyzes to form 4-methylpiperazine-1-carboxylic acid and hydrochloric acid. [1]This necessitates that all reactions be conducted under anhydrous conditions. [4]
Applications in Drug Discovery and Development
This compound is not typically a final drug product but rather a crucial intermediate. Its role is to install the 4-methylpiperazine moiety, which is present in numerous approved drugs and clinical candidates.
Key Therapeutic Areas:
-
Antipsychotics and CNS-Targeting Drugs: The piperazine ring is a common feature in drugs targeting central nervous system receptors. [1][10]* Anticancer Agents: It is used in the synthesis of novel anticancer compounds, such as derivatives of celastrol. [1]* Other Pharmaceuticals: It serves as a key intermediate in the synthesis of drugs like Zopiclone (as an impurity standard) and Eszopiclone. [1][4][9]
Caption: Workflow for API synthesis.
Protocol 2: General Procedure for Amide Bond Formation with an Amine [3][4]
-
Reactor Setup: A solution of the primary or secondary amine (1.0 eq.) is prepared in an anhydrous aprotic solvent (e.g., THF, DMF, or CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1-1.5 eq.), is added to scavenge the HCl byproduct. The mixture is typically cooled to 0-5 °C to control the exothermic reaction. [4]3. Reagent Addition: A solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent is added dropwise to the cooled amine solution.
-
Reaction Monitoring: The reaction is stirred at 0-5 °C or allowed to warm to room temperature. Progress is monitored by TLC or LC-MS until the starting amine is consumed.
-
Work-up: The reaction is quenched with water or a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure urea derivative.
Expertise: The choice of a 1.2:1 molar excess of the carbonyl chloride can help drive the reaction to completion. [4]Using low temperatures (0-5 °C) is crucial to minimize potential side reactions from this highly reactive species. [4]The anhydrous conditions are non-negotiable to prevent hydrolysis of the starting material. [4]
Safety, Handling, and Storage
As an acyl chloride, this compound is corrosive and requires careful handling.
GHS Hazard Information:
| Pictogram | GHS05 (Corrosion) |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage. [8][11] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. [11] P280: Wear protective gloves/protective clothing/eye protection/face protection. [11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [11] P310: Immediately call a POISON CENTER or doctor/physician. [7] |
Handling and Personal Protective Equipment (PPE):
-
Always handle in a well-ventilated area, preferably within a chemical fume hood. [12]* Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles and a face shield. [8][12]* Avoid all personal contact, including inhalation. [12]* Keep away from ignition sources. [12] Storage:
-
Store in a cool, dry, and well-ventilated place. [7]* Keep containers tightly sealed to prevent contact with moisture. It is highly recommended to store under an inert gas like argon or nitrogen. [7]* The recommended storage temperature is 2-8 °C. [2][6]* Store away from incompatible materials such as strong bases, water, and oxidizing agents. [13] First Aid Measures:
-
Skin Contact: Immediately flush with large amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. [7]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [7]* Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [7]
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An In-depth Technical Guide to 4-Methylpiperazine-1-carbonyl Chloride Hydrochloride: A Key Reagent in Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. Among the vast arsenal of reagents, 4-methylpiperazine-1-carbonyl chloride hydrochloride (CAS 55112-42-0) has emerged as a critical intermediate, particularly for introducing the N-methylpiperazine moiety—a common pharmacophore in numerous active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of this versatile reagent, from its fundamental properties and synthesis to its practical applications, reaction mechanisms, and safety protocols, grounded in established scientific principles and field-proven insights.
Compound Profile: Identity and Physicochemical Characteristics
This compound hydrochloride is a white solid primarily utilized as a reactive intermediate in organic synthesis.[1][2] The presence of the highly electrophilic carbonyl chloride group makes it an excellent agent for acylating nucleophiles, thereby forming stable amide or carbamate linkages.[1][3] Its hydrochloride salt form enhances stability for storage and handling.
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 55112-42-0 | [4] |
| Molecular Formula | C₆H₁₂Cl₂N₂O | [2][5] |
| Molecular Weight | 199.08 g/mol | [1] |
| Appearance | White solid/powder | [1][2] |
| Melting Point | 225-228 °C (lit.) | [6] |
| Purity | Typically ≥97% | [5] |
| Storage Conditions | Inert atmosphere, room temperature or 2-8°C, moisture sensitive | [1][6][7] |
| Solubility | Soluble in water | [8] |
| InChI Key | WICNYNXYKZNNSN-UHFFFAOYSA-N | [1][5] |
Synthesis and Manufacturing Insights
The industrial production of this compound hydrochloride traditionally involves the reaction of 1-methylpiperazine with phosgene (COCl₂).[1] This method, while direct, necessitates stringent safety protocols and specialized equipment due to the extreme toxicity of phosgene.[1][9]
To circumvent the hazards associated with phosgene, alternative phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) are often employed in modern synthesis strategies.[9] The reaction proceeds by introducing the phosgene or its equivalent to 1-methylpiperazine in an appropriate organic solvent, leading to the formation of the desired carbonyl chloride as its hydrochloride salt.[1][9]
Caption: General synthesis pathway for this compound hydrochloride.
Optimization of this synthesis requires careful control over stoichiometry, reaction temperature (often between 0–5°C to minimize side reactions), and the maintenance of an inert, anhydrous atmosphere to prevent premature hydrolysis of the carbonyl chloride group.[1] Purification is typically achieved through recrystallization from solvents like methanol or ethanol.[1]
Reactivity and Mechanistic Considerations
The synthetic utility of this compound hydrochloride stems from the high reactivity of its acyl chloride functional group toward nucleophiles. The core reaction mechanism is a nucleophilic acyl substitution .
The carbonyl carbon possesses a significant partial positive charge, making it highly electrophilic and susceptible to attack by nucleophiles such as amines, alcohols, and thiols.[1] This reactivity allows for the efficient formation of ureas, carbamates, and thiocarbamates, respectively.
Caption: Simplified mechanism of nucleophilic acyl substitution with an amine.
A critical aspect of conducting these reactions is the management of the hydrogen chloride (HCl) byproduct. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which acts as an HCl scavenger.[10] This prevents the protonation of the nucleophile, which would render it unreactive, and drives the reaction to completion. Furthermore, to prevent hydrolysis of the highly moisture-sensitive acyl chloride, reactions must be carried out under strictly anhydrous conditions using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).[1]
Core Application: A Staple in Pharmaceutical Synthesis
This reagent is a cornerstone in the synthesis of a multitude of pharmaceutical compounds. Its ability to readily introduce the N-methylpiperazine carboxamide scaffold is invaluable. This moiety is prevalent in drugs targeting the central nervous system (CNS), among other therapeutic areas. Notable examples include the synthesis of Zopiclone (a nonbenzodiazepine hypnotic) and Eszopiclone, as well as intermediates for antipsychotics like Aripiprazole.[11][12][13]
Field-Proven Experimental Protocol: Synthesis of a Generic N-Aryl-4-methylpiperazine-1-carboxamide
This protocol outlines a robust and self-validating methodology for the coupling of this compound hydrochloride with a generic primary or secondary amine.
Materials:
-
This compound hydrochloride (1.05 eq.)
-
Substituted amine (primary or secondary) (1.0 eq.)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted amine (1.0 eq.) and dissolve it in anhydrous DCM.
-
Base Addition: Add the non-nucleophilic base (1.1 eq.) to the solution.
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, dissolve this compound hydrochloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes. The slight molar excess of the carbonyl chloride ensures the complete consumption of the potentially more valuable amine substrate.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting amine.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and unreacted starting material. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by either recrystallization or column chromatography on silica gel to afford the pure N-substituted-4-methylpiperazine-1-carboxamide.[1]
Caption: Step-by-step workflow for a typical coupling reaction.
Safety, Handling, and Storage
As a reactive acyl chloride and hydrochloride salt, this compound hydrochloride requires careful handling to ensure personnel safety and maintain reagent integrity.
| Hazard Category | Description & Precautionary Measures | Source(s) |
| Corrosivity | H314: Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield. | [14] |
| Moisture Sensitivity | The compound is moisture-sensitive and will hydrolyze upon contact with water. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | [6][15] |
| Inhalation | P260: Do not breathe dust/fume. Handle in a well-ventilated area or a chemical fume hood. | [14][16] |
| First Aid (Eyes) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [14][16] |
| First Aid (Skin) | If skin contact occurs, immediately flush with large amounts of water and remove contaminated clothing. | [14] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Recommended storage temperature is often between 2-8°C. | [14][15][17] |
| Disposal | Dispose of waste in accordance with local, regional, and national regulations. Waste should be treated as corrosive hazardous material. | [14][18] |
Conclusion
This compound hydrochloride is a highly valuable and versatile reagent in the toolkit of the modern synthetic chemist. Its ability to efficiently introduce the N-methylpiperazine carboxamide moiety has cemented its role in the development of numerous important pharmaceuticals. By understanding its fundamental properties, reaction mechanisms, and adhering to rigorous experimental and safety protocols, researchers can effectively leverage this compound to accelerate their drug discovery and development programs.
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Ge, H. X., et al. (2006). Synthesis and bioactivity of aripiprazole derivatives. Arzneimittelforschung, 56(10), 673-7. Retrieved from [Link]
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A Senior Application Scientist's Guide to 4-Methylpiperazine-1-Carbonyl Chloride in Modern Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 4-methylpiperazine-1-carbonyl chloride, a pivotal reagent in contemporary organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the reagent's fundamental properties, synthesis, and key applications, with a strong emphasis on the rationale behind experimental design. We will explore its role in the construction of ureas, carbamates, and amides—moieties prevalent in a vast array of pharmaceuticals and bioactive molecules. This guide is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility.
Introduction: The Strategic Importance of the 4-Methylpiperazine Moiety
The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties, such as enhanced aqueous solubility and oral bioavailability, to drug candidates.[1][2] The introduction of a methyl group at the N-4 position often proves crucial for biological activity, and this compound serves as a direct and efficient building block for incorporating this N-methylated piperazine moiety.[1] Its utility is particularly pronounced in the synthesis of compounds targeting a range of therapeutic areas, from neurological disorders to oncology.[3][4]
This guide will provide a detailed exploration of this compound as a versatile synthetic tool. We will begin by examining its chemical and physical properties, followed by a discussion of its synthesis. The core of this document will focus on its application in the formation of key functional groups, complete with mechanistic insights and detailed experimental protocols. Finally, we will address the critical aspects of safe handling and storage.
Physicochemical Properties and Synthesis
This compound, with the molecular formula C₆H₁₁ClN₂O, is a reactive acyl chloride that serves as a versatile intermediate in nucleophilic acyl substitution reactions.[3] It is often supplied and used as its hydrochloride salt (CAS 55112-42-0), a white to off-white crystalline powder, to improve its stability.[5][6]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁ClN₂O | [3] |
| Molecular Weight | 162.62 g/mol (free base), 199.08 g/mol (HCl salt) | [7] |
| Appearance | White to off-white crystalline powder (HCl salt) | [5] |
| Melting Point | 225-228 °C (HCl salt) | [5] |
| Boiling Point | 278-279 °C | [7][8] |
| Density | 1.200 g/mL at 25 °C | [7][8] |
The synthesis of this compound typically involves the reaction of 1-methylpiperazine with phosgene or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[3][7][9] The use of phosgene requires stringent safety protocols due to its high toxicity.[10] An alternative and safer laboratory-scale synthesis utilizes di(trichloromethyl) carbonate.[9]
DOT Diagram: Synthesis of this compound
Caption: Experimental workflow for the synthesis of substituted ureas.
Field-Proven Protocol: Synthesis of a Substituted Urea
This protocol describes a general procedure for the synthesis of a substituted urea derivative.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 eq.), to the solution.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound hydrochloride (1.05 eq.) and an additional equivalent of the base in the same solvent dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired substituted urea.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The carbonyl chloride is moisture-sensitive and can hydrolyze to the corresponding carboxylic acid. [3][6]An inert atmosphere prevents this side reaction.
-
Aprotic Solvent: Protic solvents can react with the carbonyl chloride. Aprotic solvents like DCM and THF are chosen for their inertness and ability to dissolve the reactants.
-
Non-nucleophilic Base: The base is crucial for neutralizing the hydrochloric acid generated during the reaction. [10]A non-nucleophilic base is used to avoid its competition with the primary or secondary amine in reacting with the carbonyl chloride.
-
Controlled Addition at 0 °C: The reaction is often exothermic. Slow, dropwise addition at a reduced temperature helps to control the reaction rate and minimize the formation of byproducts. [10]
Synthesis of Carbamates
In a similar fashion to urea synthesis, this compound reacts with alcohols or phenols to form carbamates. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct. [3][10] Field-Proven Protocol: Synthesis of a Carbamate
-
Reaction Setup: To a solution of the alcohol or phenol (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere, add a base such as triethylamine (1.2 eq.).
-
Reagent Addition: Cool the mixture to 0 °C and add this compound hydrochloride (1.1 eq.) portion-wise.
-
Reaction and Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Once the starting alcohol is consumed, perform an aqueous work-up as described for urea synthesis, followed by purification via column chromatography.
Synthesis of Amides
The reaction of this compound with a primary or secondary amine to form a carboxamide is a fundamental transformation in organic synthesis. [3]This reaction is particularly valuable in the pharmaceutical industry for introducing the 4-methylpiperazine moiety into a target molecule.
Safety and Handling
This compound and its hydrochloride salt are corrosive and moisture-sensitive compounds. [3][11]They can cause severe skin burns and eye damage. [11][12]The reagent reacts with water to release corrosive hydrochloric acid fumes. [3][6] Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. [11][13][14]* Ventilation: Handle the reagent in a well-ventilated fume hood to avoid inhalation of dust or fumes. [11][15]* Handling: Avoid all personal contact, including inhalation. [15]Wash hands thoroughly after handling. [11]* Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere. [13]Recommended storage temperature is 2-8 °C. [7][13]* Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust. [15]Cover the spilled product with a suitable non-flammable absorbing material. [11] First Aid Measures:
-
Skin Contact: Immediately flush with large amounts of water and remove contaminated clothing. [13][15]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention. [11][13]* Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. [13]* Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [11][13]
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of nitrogen-containing functional groups that are prevalent in pharmaceuticals. Its ability to efficiently introduce the N-methylated piperazine core makes it an indispensable tool for medicinal chemists. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, enables its effective and safe utilization in the synthesis of complex molecules and the development of new chemical entities.
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-
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-
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4-Methylpiperazine-1-carbonyl Chloride: A Cornerstone Reactive Intermediate in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 4-methylpiperazine-1-carbonyl chloride, a pivotal reactive intermediate in medicinal chemistry and organic synthesis. We will explore its synthesis, physicochemical properties, core reactivity, and mechanistic pathways. Furthermore, this guide details its critical applications in drug development, provides robust experimental protocols, and outlines essential safety and handling procedures. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights to effectively leverage this versatile building block in complex molecular architectures.
Introduction: The Significance of the 4-Methylpiperazine Moiety
The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to enhance aqueous solubility and oral bioavailability of drug candidates[1]. The N-methylated version, the 4-methylpiperazine group, is a common feature in numerous marketed drugs and clinical candidates. Its presence can improve pharmacokinetic properties and modulate target binding. This compound serves as a highly efficient and direct precursor for installing this valuable moiety onto a wide range of molecular frameworks[1]. As a reactive acyl chloride, it provides a reliable method for forming stable urea and carbamate linkages, making it an indispensable tool in the synthetic chemist's arsenal[2].
Physicochemical Properties and Synthesis
This compound is most commonly handled and sold as its hydrochloride salt to improve stability. The free base can be generated in situ or used directly if proper precautions are taken.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound hydrochloride | [3][4] |
| Synonyms | 1-Chlorocarbonyl-4-methylpiperazine hydrochloride | [5][6] |
| CAS Number | 55112-42-0 (for hydrochloride salt) | [3][7] |
| Molecular Formula | C₆H₁₁ClN₂O · HCl | [7] |
| Molecular Weight | 199.08 g/mol | [3][7] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 225-228 °C (lit.) | [7][8] |
Synthesis of this compound
The industrial preparation of this reagent relies on carefully controlled reactions due to the hazardous nature of the reagents involved.
Route 1: Phosgenation (Classical Method)
The most established method involves the reaction of 1-methylpiperazine with phosgene (COCl₂).[2][8][9][10] This reaction is highly efficient but requires specialized equipment and stringent safety protocols due to the extreme toxicity of phosgene gas[9]. The reaction forms the hydrochloride salt directly.
Route 2: Phosgene-Free Synthesis
To circumvent the hazards of phosgene, safer alternatives like bis(trichloromethyl) carbonate, commonly known as triphosgene, are employed. Triphosgene serves as a solid, stable phosgene equivalent that decomposes in the presence of a base to generate the reactive species in situ. The reaction between 1-methylpiperazine and triphosgene proceeds in an organic solvent to yield the desired product[9][11]. This method is often preferred in laboratory and academic settings for its improved safety profile[11].
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the high electrophilicity of its carbonyl carbon[9]. This makes it highly susceptible to attack by a wide range of nucleophiles in a classic nucleophilic acyl substitution reaction.
The general mechanism involves two key steps:
-
Nucleophilic Attack: A nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.
-
Chloride Elimination: The carbonyl π-bond reforms, leading to the expulsion of the chloride ion, which is an excellent leaving group. The released HCl is typically neutralized by a non-nucleophilic base added to the reaction mixture.
Caption: Nucleophilic Acyl Substitution Mechanism.
Key Transformations
-
Reaction with Amines (Urea Formation): Primary and secondary amines readily react to form highly stable N,N'-substituted ureas. This is one of the most common applications in drug discovery for linking molecular fragments.
-
Reaction with Alcohols (Carbamate Formation): Alcohols react, typically under basic conditions, to yield carbamates[2].
-
Reaction with Thiols (Thiocarbamate Formation): Thiols can also serve as nucleophiles to produce thiocarbamates[2].
Critical Reaction Parameters
-
Anhydrous Conditions: The reagent is highly sensitive to moisture. Reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents (e.g., THF, DMF, or Dichloromethane) to prevent hydrolysis into the inactive 4-methylpiperazine-1-carboxylic acid[2][9].
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the HCl byproduct generated during the reaction. For the hydrochloride salt of the reagent, two equivalents of base are required: one to free the amine and one to scavenge the HCl byproduct.
-
Temperature Control: Reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, then allowed to warm to room temperature[1][9].
Applications in Drug Development
This compound is a key building block for synthesizing a variety of biologically active compounds. Its primary role is to introduce the N-methylpiperazine carboxamide moiety.
Table 2: Examples of Compounds Synthesized using this compound
| Compound Type | Significance | Representative Molecules | Reference |
| Anticancer Agents | The N-methylpiperazine group is often added to improve the solubility and pharmacokinetic profile of kinase inhibitors and other oncology drugs. | Derivatives of Celastrol | [2] |
| CNS-Targeting Drugs | Used in the synthesis of compounds targeting central nervous system receptors. | H4 Receptor Antagonists | [2] |
| Pharmaceutical Impurities | Critical for the synthesis and characterization of impurities of marketed drugs, such as the hypnotic agent Zopiclone. | Zopiclone Impurities | [2][8] |
| Bioactive Carbamates | Serves as a precursor for various carbamate-containing molecules with potential therapeutic applications. | 4b,8,8-trimethyl-9,10-dioxo...phenanthren-2-yl 4-methyl-piperazine-1-carboxylate | [2] |
While extensive searches were conducted for the synthesis of prominent drugs like Imatinib and Dasatinib, their established synthetic routes do not typically involve this compound as a direct intermediate[12][13][14][15][16][17][18][19][20][21]. The primary utility of this reagent lies in the direct formation of the N-methylpiperazine carboxamide linkage.
Experimental Protocol: A Practical Guide
This section provides a validated, step-by-step protocol for the synthesis of a substituted urea using this compound hydrochloride and a generic primary amine.
Reaction: Synthesis of N-Benzyl-4-methylpiperazine-1-carboxamide
-
Reagents and Materials:
-
This compound hydrochloride (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
-
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (2.2 eq) to the solution and stir for 5 minutes.
-
Reagent Addition: In a separate flask, dissolve this compound hydrochloride (1.0 eq) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cooled reaction mixture over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure N-benzyl-4-methylpiperazine-1-carboxamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: General Experimental Workflow.
Safety, Handling, and Storage
Working with this compound requires strict adherence to safety protocols due to its hazardous nature.
Table 3: GHS Hazard Information
| Hazard Class | Code | Description | Reference |
| Corrosion | H314 | Causes severe skin burns and eye damage | [7][10][22][23] |
| Corrosive to Metals | H290 | May be corrosive to metals | [22] |
| Acute Toxicity | H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled | [3] |
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield[24][25].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile)[23][25].
-
Skin and Body Protection: Wear a lab coat and ensure full body coverage. An emergency safety shower and eyewash station must be readily accessible[22][25].
Handling Procedures
-
Always handle the compound inside a certified chemical fume hood to avoid inhalation[22][23].
-
Work under an inert atmosphere (nitrogen or argon) and use anhydrous techniques to prevent decomposition from moisture[25].
-
Avoid generating dust.
-
In case of spills, use dry, non-flammable absorbent material for cleanup. Do not use water[22][23].
Storage
-
Store in a cool, dry, well-ventilated area away from moisture and incompatible materials like strong bases[22][25].
-
Keep the container tightly sealed. The recommended storage temperature is often 2-8°C[10].
Conclusion
This compound is a powerful and highly effective reagent for incorporating the N-methylpiperazine carboxamide moiety into target molecules. Its high reactivity, while demanding careful handling and anhydrous conditions, ensures efficient and reliable bond formation. For medicinal chemists and drug development professionals, a thorough understanding of its properties, reactivity, and handling protocols is essential for leveraging its full potential in the synthesis of novel therapeutics.
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Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine - ACS Publications. (2019-07-31). (URL: [Link])
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Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PubMed Central. (URL: [Link])
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A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®) - viXra.org. (2017-06-09). (URL: [Link])
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4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE | Georganics. (URL: [Link])
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4-Methyl-1-piperazinecarbonyl chloride monohydrochloride | C6H12Cl2N2O | CID 3016934 - PubChem. (URL: [Link])
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4-Methyl-1-piperazinecarbonyl chloride hydrochloride - High purity | EN - Georganics. (URL: [Link])
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The Genesis of a Key Pharmaceutical Building Block: An In-Depth Technical Guide to 4-Methylpiperazine-1-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
4-Methylpiperazine-1-carbonyl chloride is a vital reagent in modern organic and medicinal chemistry, serving as a cornerstone for the synthesis of a multitude of biologically active compounds.[1] Its structure, featuring a reactive acyl chloride appended to a 4-methylpiperazine moiety, provides a unique combination of functionality and desirable pharmacokinetic properties. The piperazine ring is a well-recognized "privileged scaffold" in drug discovery, often imparting improved aqueous solubility and oral bioavailability to parent molecules. The addition of the N-methyl group can further modulate these properties and provide a fixed substitution pattern.[2] This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this important synthetic intermediate.
I. Discovery and Historical Context: A Reagent Forged in the crucible of Pharmaceutical Innovation
While a singular, definitive publication detailing the absolute first synthesis of this compound is not readily apparent in a historical survey of chemical literature, its emergence is intrinsically linked to the broader development of carbamoyl chlorides as a class of reagents. The foundational chemistry for these compounds was established in the 19th century with the exploration of phosgene (COCl₂) reactivity, which provided a powerful method for introducing a carbonyl group. The systematic preparation of N,N-disubstituted carbamoyl chlorides, including N-alkylated piperazine derivatives, evolved from the reaction of secondary amines with phosgene.[2][3]
The most significant early milestone in the history of this compound is its pivotal role in the synthesis of the non-benzodiazepine hypnotic agent, Zopiclone . The original patent for Zopiclone, filed in the early 1970s and granted in 1975 to Rhône-Poulenc S.A., explicitly details the use of this compound to introduce the key side chain that defines the drug's structure and activity. This patent, U.S. Patent 3,862,149, stands as a landmark document, solidifying the importance of this reagent in medicinal chemistry. The development of Zopiclone, and later its single-enantiomer version Eszopiclone, spurred the industrial-scale production and optimization of the synthesis of this compound.
II. Synthesis of this compound: From Hazardous Precursors to Safer Alternatives
The synthesis of this compound has evolved from classical methods using highly toxic reagents to safer, more environmentally benign processes suitable for large-scale industrial production.
A. The Classical Phosgene-Based Synthesis
The traditional and most direct method for preparing this compound involves the reaction of 1-methylpiperazine with phosgene (COCl₂).[1] This reaction is typically carried out in an inert solvent and requires stringent safety protocols due to the extreme toxicity of phosgene gas.[1]
Reaction Mechanism: Phosgene-Based Synthesis
The reaction proceeds via a nucleophilic attack of the secondary amine (1-methylpiperazine) on the highly electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion to form the carbamoyl chloride.
Caption: General schematic of the phosgene-based synthesis.
B. Safer Alternatives: The Rise of Triphosgene
Concerns over the handling of phosgene prompted the development of safer alternatives. Bis(trichloromethyl) carbonate, commonly known as triphosgene , has emerged as a widely adopted substitute. Triphosgene is a stable, crystalline solid that decomposes in the presence of a catalyst to generate phosgene in situ, thereby avoiding the need to handle the hazardous gas directly.
A patented method describes a safer and more environmentally friendly approach using 1-methylpiperazine and triphosgene (or other di(trichloromethyl) carbonic ethers) in an organic solvent.[1] This process offers high yields and purity, making it suitable for industrial-scale production.[1]
Experimental Protocol: Synthesis using Triphosgene (Representative)
This protocol is a representative example based on established chemical principles and patent literature. Researchers should always consult specific literature and perform appropriate risk assessments before conducting any experiment.
Materials:
-
1-Methylpiperazine
-
Triphosgene (Bis(trichloromethyl) carbonate)
-
Anhydrous inert solvent (e.g., Toluene, Dichloromethane)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1-methylpiperazine in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene in the same anhydrous solvent via the dropping funnel. Caution: Phosgene is generated in situ. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is typically filtered to remove any precipitated salts.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification can be achieved by vacuum distillation or recrystallization from a suitable solvent.
III. Chemical Properties and Reactivity
This compound is a colorless to pale yellow liquid or low-melting solid with a pungent odor. It is classified as a corrosive and moisture-sensitive compound.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁ClN₂O | [5] |
| Molecular Weight | 162.62 g/mol | [6] |
| CAS Number | 39539-66-7 | [6] |
| Melting Point | 225-228 °C (hydrochloride salt) | [6] |
| Boiling Point | 278-279 °C | [7] |
| Density | 1.200 g/mL at 25 °C | [7] |
The key to its utility lies in the high reactivity of the acyl chloride group, which readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction with a generic nucleophile (Nu-H), such as an amine or an alcohol, proceeds through a tetrahedral intermediate. The lone pair of electrons on the nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond. The tetrahedral intermediate then collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a good leaving group. A base is typically used to quench the HCl byproduct.
Caption: General mechanism of nucleophilic acyl substitution.
IV. Applications in Drug Discovery and Development
This compound is a workhorse reagent in the pharmaceutical industry, enabling the synthesis of a diverse range of therapeutic agents.
A. Hypnotic Agents: The Zopiclone Family
As previously mentioned, the most prominent application of this reagent is in the synthesis of Zopiclone and its S-enantiomer, Eszopiclone . In this synthesis, this compound reacts with 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one to form the final active pharmaceutical ingredient.
B. Anticancer Agents: Celastrol Derivatives
Recent research has demonstrated the utility of this compound in the synthesis of novel derivatives of Celastrol , a natural product with potent anticancer properties. By reacting the hydroxyl group of Celastrol with this compound, researchers have created new compounds with improved pharmacological profiles.
C. CNS-Targeting Drugs: Histamine H4 Receptor Antagonists
The 4-methylpiperazine moiety is a common feature in many centrally acting drugs. This compound serves as a key building block for the synthesis of various histamine H4 receptor antagonists , which are being investigated for the treatment of inflammatory and immune disorders.
Table 2: Examples of Drugs and Clinical Candidates Synthesized Using this compound
| Drug/Compound Class | Therapeutic Area | Role of this compound |
| Zopiclone/Eszopiclone | Hypnotic | Forms the key ester linkage, introducing the N-methylpiperazine moiety. |
| Celastrol Derivatives | Oncology | Used to derivatize the natural product, modifying its properties. |
| Histamine H4 Receptor Antagonists | Inflammation/Immunology | Introduces the 4-methylpiperazine scaffold, a common pharmacophore in this class. |
V. Safety and Handling
This compound is a corrosive and hazardous chemical that should be handled with appropriate safety precautions.[5] It is a moisture-sensitive compound that can release corrosive hydrogen chloride gas upon contact with water.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place under an inert atmosphere, away from moisture and incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound has solidified its position as an indispensable tool in the arsenal of the medicinal chemist. Its historical significance, tied to the development of major pharmaceutical products, and its continued use in the synthesis of novel therapeutic agents underscore its lasting importance. The evolution of its synthesis from hazardous to safer methods reflects the broader trend in the chemical industry towards green and sustainable practices. A thorough understanding of its properties, reactivity, and handling is essential for any researcher engaged in the synthesis of complex, biologically active molecules.
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A Comprehensive Technical Guide to the Physical Properties of 4-Methylpiperazine-1-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpiperazine-1-carbonyl chloride is a key chemical intermediate in the synthesis of a variety of pharmacologically active compounds. A precise understanding of its physical properties, particularly its melting and boiling points, is fundamental for its effective use in research and development, ensuring process safety, and maintaining the integrity of synthetic pathways. This guide provides an in-depth analysis of these critical parameters, supported by established experimental methodologies for their accurate determination.
The compound exists in two common forms: the free base (this compound, CAS 39539-66-7) and its hydrochloride salt (this compound hydrochloride, CAS 55112-42-0). It is crucial to distinguish between these two forms, as their physical properties differ significantly.
Core Physical Properties
The melting and boiling points are definitive physical constants that provide insights into the purity and identity of a substance. For this compound and its hydrochloride salt, these values are summarized below.
| Property | This compound | This compound hydrochloride |
| CAS Number | 39539-66-7 | 55112-42-0 |
| Molecular Formula | C6H11ClN2O | C6H12Cl2N2O |
| Molecular Weight | 162.62 g/mol | 199.08 g/mol [1][2] |
| Melting Point | Not consistently reported | 225-228 °C[1][2][3][4] |
| Boiling Point | 278-279 °C (at 760 mmHg)[3][5][6] | 94-96 °C (at 10 Torr)[1][4] |
| Appearance | - | White to off-white crystalline powder[2] |
Note: The reported melting point of 225-228°C is consistently associated with the hydrochloride salt. While some sources list this melting point for the free base, it is chemically more plausible for the salt. The free base is expected to have a lower melting point.
Understanding the Physical Constants
The significant difference in boiling points between the free base and its hydrochloride salt underscores the impact of intermolecular forces. The free base, being a volatile liquid at standard pressure, has its boiling point determined by van der Waals forces and dipole-dipole interactions. In contrast, the hydrochloride salt is a solid with a high melting point due to the strong ionic interactions between the protonated piperazine ring and the chloride ion. The reported boiling point for the hydrochloride is under reduced pressure, a common technique for distilling compounds that decompose at their atmospheric boiling point.
Experimental Determination of Physical Properties
Accurate determination of melting and boiling points is crucial for compound characterization and quality control. The following sections detail the standard laboratory protocols for these measurements.
Workflow for Physical Property Determination
Caption: Workflow for determining the melting and boiling points of a chemical compound.
Protocol for Melting Point Determination (Capillary Method)
The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.[7][8]
Objective: To determine the temperature range over which the solid phase of this compound hydrochloride transitions to the liquid phase.
Materials:
-
This compound hydrochloride sample
-
Melting point capillary tubes
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
-
Capillary Packing: Press the open end of a capillary tube into the powdered sample. A small amount of solid should enter the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm in height is achieved.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more precise determination in the subsequent trial.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with the sample. Set the heating rate to a slow and steady 1-2 °C per minute.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). A narrow melting range (1-2 °C) is indicative of a pure substance.[9]
Protocol for Boiling Point Determination (Distillation Method)
For liquids like this compound (free base), distillation is a common method for determining the boiling point.[10]
Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.
Materials:
-
This compound sample
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or sand bath
-
Boiling chips
-
Barometer
Procedure:
-
Apparatus Setup: Assemble a simple distillation apparatus. Place a few boiling chips in the distillation flask to ensure smooth boiling. Add the liquid sample to the flask (do not fill more than two-thirds full).
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures the thermometer measures the temperature of the vapor that is distilling.
-
Heating: Begin heating the flask gently. The liquid will begin to boil, and the vapor will rise into the neck of the flask.
-
Observation and Recording: As the vapor condenses on the thermometer bulb, the temperature reading will rise and then stabilize. Record the temperature at which the liquid is consistently condensing and dripping into the condenser. This stable temperature is the boiling point.
-
Pressure Correction: Record the atmospheric pressure from a barometer. Since the boiling point is dependent on pressure, it is crucial to note this value. For high-boiling liquids, determination under reduced pressure (vacuum distillation) is often necessary to prevent decomposition.
Micro-Scale Boiling Point Determination (Thiele Tube Method)
For smaller sample quantities, the Thiele tube method is a convenient alternative.[11][12]
Objective: To determine the boiling point of a small volume of liquid.
Procedure:
-
Sample Preparation: Place a small amount of the liquid (a few drops) into a small test tube.
-
Capillary Insertion: Place a melting point capillary tube, sealed end up, into the test tube.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be adjacent to the test tube.
-
Heating: Immerse the setup in a Thiele tube containing mineral oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently with a microburner.
-
Observation and Recording: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed. Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[13]
Conclusion
The accurate determination of the melting and boiling points of this compound and its hydrochloride salt is essential for their proper handling, synthesis, and application in drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.
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Solubility and reactivity profile of 4-methylpiperazine-1-carbonyl chloride
An In-Depth Technical Guide to the Solubility and Reactivity of 4-Methylpiperazine-1-Carbonyl Chloride
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern medicinal chemistry, the piperazine scaffold is a cornerstone, prized for its ability to confer favorable pharmacokinetic properties upon drug candidates.[1] The efficient incorporation of this moiety is paramount, and for this, reagents of high and predictable reactivity are indispensable. This compound is one such reagent. It is not merely a building block; it is a highly reactive electrophilic probe designed for the precise and rapid formation of urea and carbamate linkages.[1][2]
This guide moves beyond a simple recitation of properties. It is designed to provide researchers, particularly those in drug development, with the causal understanding needed to wield this reagent effectively. We will explore not just what it reacts with, but why it reacts that way, and how to control its reactivity to achieve desired synthetic outcomes. Understanding its solubility is not an academic exercise but the first critical step in designing a robust reaction environment that maximizes yield and minimizes side reactions. The protocols described herein are built on a foundation of mechanistic understanding, ensuring they are not just recipes to be followed, but self-validating systems for reproducible success.
Physicochemical & Spectroscopic Characterization
A thorough understanding of a reagent begins with its fundamental physical and spectroscopic properties. These data points are the first line of quality control and provide a baseline for characterization throughout a synthetic workflow.
Physical Properties
The compound is typically supplied as its hydrochloride salt, a white to off-white solid, which enhances its stability for storage.[3] The free base form is a liquid.[4] Care must be taken to note which form is being used, as their molecular weights and handling properties differ.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| Molecular Formula | C₆H₁₁ClN₂O | C₆H₁₂Cl₂N₂O | [4][5] |
| Molecular Weight | 162.62 g/mol | 199.08 g/mol | [4][5] |
| Appearance | Yellow liquid | White solid | [3][4] |
| Melting Point | Not Applicable | 225-228 °C (lit.) | [4][6] |
| Boiling Point | 278-279 °C (lit.) | Not Applicable | [4][5][7] |
| Density | 1.200 g/mL at 25 °C (lit.) | Not Applicable | [5][8] |
| Refractive Index | n20/D 1.4980 (lit.) | Not Applicable | [5][8] |
| Flash Point | 110 °C (closed cup) | Not Applicable | [4][5] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the reagent before use and for characterizing the products of its reactions.
| Spectroscopic Data (Hydrochloride Salt) | |
| FT-IR (KBr, cm⁻¹) | 1695–1710 (C=O Stretch, characteristic of acyl chlorides), 3200–3300 (Broad, N–H Stretch of protonated amine), 1240–1280 (C–N Stretch of piperazine ring). |
| ¹H NMR (DMSO-d₆, 500 MHz, δ) | 2.89 (s, 3H, N–CH₃), 3.12–3.45 (m, 8H, Piperazine protons). |
| ¹³C NMR (DMSO-d₆, 125 MHz, δ) | 165.2 (C=O), 52.8 (N–CH₃), 45.1 (N–CH₂–), 38.4 (CH₃). |
| High-Resolution ESI-MS | Confirms molecular ion at m/z 199.08 ([M+H]⁺). |
Solubility Profile: Designing the Reaction Milieu
The choice of solvent is a critical parameter that dictates not only the homogeneity of the reaction but also influences reaction rate and the profile of potential side products.
Organic Solvents
This compound exhibits good solubility in a range of anhydrous organic solvents.[3]
-
Aprotic Polar Solvents: Solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM) are excellent choices. Their polarity is sufficient to dissolve the reagent (especially the hydrochloride salt), while their aprotic nature prevents reaction with the solvent.
-
Aromatic Hydrocarbons: Benzene and toluene can also be used, particularly in larger-scale syntheses where cost is a factor.[3]
-
Ethers: Dioxane and diisopropyl ether are suitable options.[3]
Expert Insight: The solubility in aprotic solvents is governed by dipole-dipole interactions between the solvent and the polar carbonyl chloride group. For multi-step syntheses, the choice of solvent should also consider the solubility of the nucleophilic substrate and the ease of product purification. For instance, while DMF is an excellent solvent, its high boiling point can complicate product isolation.
Aqueous Solubility & Hydrolytic Instability
A key characteristic of this compound is its profound moisture sensitivity.[3][9][10] While a safety data sheet may list water solubility as "No data available," this is not an indication of insolubility but rather of high reactivity.[4]
The carbonyl chloride group is a potent electrophile, making it highly susceptible to nucleophilic attack by water.[3] This rapid hydrolysis reaction consumes the reagent and forms 4-methylpiperazinecarboxylic acid and hydrochloric acid.
Causality: The high electrophilicity of the carbonyl carbon, coupled with chloride being an excellent leaving group, drives this rapid decomposition in the presence of protic species like water. Consequently, all reactions involving this reagent must be conducted under strictly anhydrous conditions using dried solvents and an inert atmosphere (e.g., nitrogen or argon).[3]
Reactivity Profile: A Tool for Molecular Construction
The synthetic utility of this compound is derived entirely from the high electrophilicity of its carbonyl carbon.[3] This makes it an excellent agent for acylating nucleophiles, primarily amines and alcohols. The reaction proceeds via a classic nucleophilic acyl substitution mechanism.
Caption: Workflow for a typical urea synthesis reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, dissolve the primary or secondary amine (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve this compound (or its HCl salt with an additional equivalent of base) (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is fully consumed.
-
Work-up: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic extracts, wash with saturated aqueous sodium chloride (brine), and dry over anhydrous sodium sulfate (Na₂SO₄). [1]6. Purification & Characterization: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to afford the pure urea derivative. [1]Confirm the structure and purity using NMR, IR, and MS.
Safety, Handling, and Storage
The high reactivity of this compound necessitates stringent safety protocols.
-
Hazard Profile: The compound is classified as corrosive and causes severe skin burns and eye damage. [5][10][11]It is toxic if swallowed, inhaled, or in contact with skin. [12]* Personal Protective Equipment (PPE): Always handle this reagent inside a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat. [4][5][11]* Storage: The compound is moisture-sensitive. [9][10]It must be stored in a tightly sealed container under an inert gas (argon or nitrogen). [4][10]Recommended storage is in a cool, dry, and well-ventilated place, typically at 2-8 °C. [4][5]* Spill & First Aid: In case of skin or eye contact, rinse immediately and thoroughly with copious amounts of water for at least 15 minutes and seek immediate medical attention. [4][9]For inhalation, move to fresh air. [4]
Conclusion
This compound is a powerful and versatile reagent for introducing the N-methylpiperazine carboxamide functionality into target molecules. Its utility is directly proportional to the user's understanding of its core characteristics: high electrophilicity, moisture sensitivity, and predictable reactivity towards nucleophiles. By employing anhydrous conditions, appropriate stoichiometry of base, and robust monitoring and purification techniques, researchers can leverage this reagent to efficiently synthesize a wide array of urea and carbamate derivatives, accelerating the pace of drug discovery and development.
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Organic Chemistry Portal. (n.d.). Synthesis of carbamates. Retrieved from [Link]
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PMC Isochem. (n.d.). 1-Piperazinecarbonyl chloride, 4-methyl, HCl. Retrieved from [Link]
-
PharmaCompass. (n.d.). 1-chlorocarbonyl-4-methylpiperazine hydrochloride. Retrieved from [Link]
-
Georganics. (n.d.). 4-Methyl-1-piperazinecarbonyl chloride hydrochloride - High purity. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Electrophilicity and Reaction Mechanisms of 4-Methylpiperazine-1-carbonyl Chloride
Abstract
4-Methylpiperazine-1-carbonyl chloride is a cornerstone reagent in modern medicinal chemistry and organic synthesis, prized for its ability to introduce the N-methylpiperazine moiety—a privileged scaffold known to enhance the pharmacokinetic profiles of drug candidates.[1] This guide provides an in-depth analysis of the chemical principles governing its reactivity. We will dissect the electronic structure that dictates its potent electrophilicity, explore the nuances of its primary reaction mechanism—nucleophilic acyl substitution—and offer field-proven protocols for its most critical application: the synthesis of substituted ureas. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block with precision and a deep mechanistic understanding.
Introduction: A Strategically Important Reagent
In the landscape of drug discovery, the piperazine ring is a ubiquitous structural motif, valued for its ability to improve aqueous solubility and oral bioavailability.[1] this compound serves as a highly efficient carrier for the N-methylated version of this scaffold. Its unique configuration, combining a reactive carbonyl chloride with a tertiary amine, makes it a powerful tool for covalently linking the piperazine unit to a wide array of molecular frameworks.[2]
Structural Features and Physicochemical Properties
The reagent, with the molecular formula C₆H₁₁ClN₂O, consists of a piperazine ring substituted at the N4 position with a methyl group and at the N1 position with a carbonyl chloride functional group.[2] It is most commonly supplied and handled as its hydrochloride salt (C₆H₁₂Cl₂N₂O), which enhances its stability.[3][4] The presence of the carbonyl chloride group renders the molecule highly reactive and susceptible to nucleophilic attack, while also making it corrosive and moisture-sensitive.[2]
Strategic Comparison: N-Methyl vs. N-Boc Protection
The choice of a piperazine--based reagent is a critical decision in a synthetic campaign. This compound is strategically employed when the N-methyl group is a required, permanent feature of the final target molecule. This provides a direct and efficient route, avoiding a separate N-methylation step later in the synthesis.[1] This contrasts with reagents like 4-Boc-1-piperazinecarbonyl chloride, which is selected when synthetic flexibility is paramount. The Boc (tert-butyloxycarbonyl) group is a removable protecting group, allowing for subsequent deprotection and diverse functionalization of the piperazine nitrogen, a key advantage in building compound libraries for structure-activity relationship (SAR) studies.[1][5]
The Electronic Basis of Electrophilicity
The synthetic utility of this compound is fundamentally rooted in the high electrophilicity of its carbonyl carbon. This reactivity is not accidental but a direct consequence of its electronic architecture.
The Carbamoyl Chloride Functional Group
As a carbamoyl chloride, the carbonyl carbon is bonded to three electronegative atoms: oxygen, chlorine, and nitrogen. The potent inductive electron-withdrawing effects of the oxygen and chlorine atoms create a significant partial positive charge on the carbonyl carbon, making it an attractive target for nucleophiles. While the adjacent nitrogen atom can donate some electron density through resonance, the combined inductive pull of oxygen and chlorine dominates, establishing the carbon as a strong electrophilic center.[3] This electronic arrangement is key to its ability to participate readily in nucleophilic acyl substitution reactions.[2][3]
Molecular Orbital and Computational Insights
Modern computational chemistry provides a quantitative lens through which to view this electrophilicity.
-
Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) is localized on the piperazine nitrogen and carbonyl oxygen, while the crucial Lowest Unoccupied Molecular Orbital (LUMO) is centered on the acyl chloride group.[3] This LUMO distribution confirms that the carbonyl carbon is the primary site for accepting electrons from an incoming nucleophile, perfectly aligning with its observed reactivity in acylation reactions.[3]
-
Density Functional Theory (DFT) Calculations: DFT calculations quantify the electronic properties that drive the reagent's reactivity. The carbonyl carbon carries a calculated partial positive charge of +0.42 e, making it highly susceptible to nucleophilic attack.[3]
Table 1: Calculated vs. Experimental Molecular Parameters
| Parameter | Calculated Value (B3LYP/6-311+G(d,p)) | Experimental Value |
|---|---|---|
| C=O Bond Length | 1.189 Å | 1.226 Å |
| C–Cl Bond Length | 1.785 Å | 1.726 Å |
| Carbonyl Carbon Partial Charge | +0.42 e | N/A |
Data sourced from computational analysis.[3]
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The reactions of this compound are classic examples of the nucleophilic acyl substitution mechanism. This two-step process—addition followed by elimination—is efficient and predictable.
The general mechanism involves the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon. This breaks the C=O pi bond, forming a transient tetrahedral intermediate. The intermediate then collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group due to the stability of the Cl⁻ anion.[6]
Caption: General mechanism of nucleophilic acyl substitution.
Key Synthetic Transformations
This powerful electrophile is primarily used to form urea and carbamate linkages, which are critical pharmacophores in many approved drugs.[5][7]
Synthesis of Substituted Ureas from Amines
The reaction with primary or secondary amines to form unsymmetrical ureas is the most prominent application of this compound.[8] The amine's lone pair of electrons acts as the nucleophile, attacking the carbonyl carbon. The subsequent elimination of chloride and deprotonation of the nitrogen (scavenged by a base) yields the stable urea product.
Caption: Experimental workflow for urea synthesis.
Field-Proven Insights:
-
Causality of Base Selection: The reaction generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic base, such as triethylamine (Et₃N) or DABCO, is essential to neutralize this acid.[3][9] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Using an excess of the reactant amine as the base is possible but can complicate purification.
-
Solvent Choice: Anhydrous conditions are critical. Protic solvents like water or methanol will compete as nucleophiles, leading to hydrolysis and formation of the corresponding carboxylic acid or carbamate, respectively.[2][3] Dry aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) are standard choices.[3]
-
Temperature Control: These reactions are often exothermic. Maintaining a low temperature (e.g., 0 to 5 °C) during the addition of the carbonyl chloride helps to control the reaction rate and minimize the formation of side products.[3]
Detailed Experimental Protocol: Synthesis of a Representative Urea
This protocol describes a general, self-validating procedure for coupling this compound with a generic secondary amine (e.g., morpholine) to validate the reaction system.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Morpholine (1.1 eq)
-
Triethylamine (Et₃N) (2.2 eq, to neutralize both the HCl from the salt and the reaction byproduct)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.1 eq) and triethylamine (2.2 eq). Dissolve the mixture in anhydrous DCM.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This is a critical control step to manage the exothermicity of the reaction.
-
Reagent Addition: In a separate flask, dissolve this compound hydrochloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting carbonyl chloride is consumed.
-
Workup - Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and dissolve the Et₃N·HCl salt.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel or by recrystallization to obtain the final product with >95% purity.[3]
Hydrolysis: The Primary Competing Reaction
The high reactivity of this compound also makes it highly susceptible to hydrolysis.[2] In the presence of water, the carbonyl chloride group rapidly reacts to form 4-methylpiperazine-1-carboxylic acid and HCl.[3] This underscores the absolute necessity of using anhydrous solvents and maintaining an inert atmosphere during reactions to maximize the yield of the desired product.[2][3]
Safety, Handling, and Storage
As a reactive acyl chloride, this reagent requires careful handling.
-
Hazards: It is corrosive and causes severe skin burns and eye damage.[4][10] It reacts with water to release corrosive hydrochloric acid fumes.[2]
-
Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place (2-8°C is often recommended) to prevent degradation from atmospheric moisture.
Conclusion and Future Outlook
This compound is a powerful and reliable reagent for installing the N-methylpiperazine motif, driven by the well-understood principles of electrophilicity and nucleophilic acyl substitution. Its strategic use can streamline synthetic routes in drug discovery and materials science.[1][2] While its primary applications lie in classical urea and carbamate synthesis, its potential extends to more advanced transformations. The field is continually evolving, and carbamoyl chlorides are increasingly being used in transition metal-catalyzed reactions, including cross-coupling and C-H functionalization, opening new avenues for complex molecular construction.[11][12] A thorough understanding of its fundamental reactivity, as detailed in this guide, is the key to unlocking its full synthetic potential.
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Key features of the piperazine ring in drug discovery
Beginning Data Collection
I'm starting my deep dive into the piperazine ring. My initial phase is all about gathering the core facts. I'm hitting Google hard, focusing on its physicochemical profile and pharmacological roles. I aim to build a strong foundation on its significance as a privileged scaffold in drug development.
Expanding Search Scope
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Deepening Research & Planning
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Methodological & Application
Phosgene-based synthesis of 4-methylpiperazine-1-carbonyl chloride
Disclaimer
This document describes chemical synthesis procedures involving highly hazardous materials, specifically phosgene surrogates such as triphosgene. Phosgene is a highly toxic substance and was used as a chemical warfare agent. Triphosgene, while a solid and safer to handle than gaseous phosgene, decomposes to release phosgene and must be handled with extreme caution. These procedures should only be carried out by trained professional chemists in a properly equipped laboratory with appropriate engineering controls (e.g., certified chemical fume hood) and personal protective equipment. All local, state, and national regulations regarding the procurement, storage, handling, and disposal of these materials must be strictly followed. A thorough understanding of the hazards, emergency procedures, and waste neutralization protocols is mandatory before attempting any part of this synthesis. This guide is for informational purposes only and is intended for a professional scientific audience. The user assumes all responsibility for the safe execution of these procedures.
Application Note & Protocol: Synthesis of 4-Methylpiperazine-1-carbonyl Chloride Using Triphosgene
Introduction and Scientific Rationale
This compound is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Its synthesis involves the formation of a carbamoyl chloride from N-methylpiperazine. While historically this transformation was achieved using highly toxic and difficult-to-handle gaseous phosgene (COCl₂), modern synthetic chemistry overwhelmingly favors the use of solid, crystalline phosgene surrogates.
This guide details the synthesis using triphosgene (bis(trichloromethyl) carbonate), a stable solid that serves as a safer, in-situ source of phosgene. The reaction proceeds via the nucleophilic attack of the secondary amine of N-methylpiperazine on a phosgene equivalent, followed by the elimination of a leaving group to form the desired carbamoyl chloride. The choice of triphosgene over gaseous phosgene is a critical decision rooted in laboratory safety and practicality. Triphosgene allows for precise stoichiometric control and significantly mitigates the risks associated with handling a toxic gas, making it the authoritative standard for this type of transformation in a research and development setting.
The overall reaction is as follows: 3 (CH₃)₂NC₆H₁₀N + (Cl₃CO)₂CO → 3 (CH₃)₂NC₆H₁₀NCOCl + 2 HCl
This protocol emphasizes a self-validating system where reaction monitoring, hazard mitigation, and product purification are integrated into a seamless workflow.
Hazard Assessment and Risk Mitigation
Extreme caution is the cornerstone of this protocol. The primary hazards are associated with triphosgene and the hydrogen chloride (HCl) gas byproduct.
| Compound | Primary Hazard | Mitigation Strategy |
| Triphosgene | Toxic solid. Decomposes on heating or in the presence of nucleophiles to release toxic phosgene gas. Corrosive. | Handle exclusively in a certified chemical fume hood. Wear appropriate PPE (nitrile gloves, chemical splash goggles, lab coat). Weigh in a tared, sealed container. Have a neutralization solution (e.g., concentrated aqueous ammonia or sodium hydroxide) readily available for spills. |
| N-Methylpiperazine | Corrosive, flammable liquid. Causes severe skin burns and eye damage. | Handle in a fume hood. Wear appropriate PPE. Avoid sources of ignition. |
| Dichloromethane (DCM) | Volatile solvent. Suspected carcinogen. | Use only in a fume hood. Minimize inhalation and skin contact. |
| Hydrogen Chloride (HCl) | Toxic and corrosive gas byproduct. | The reaction must be equipped with a gas trap/scrubber system containing a basic solution (e.g., NaOH solution) to neutralize the evolved HCl gas. |
Experimental Protocol: Synthesis of this compound
This protocol is designed for a 10 mmol scale synthesis. All glassware must be oven-dried and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of triphosgene and the product.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| N-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 1.00 g | 10.0 mmol |
| Triphosgene | C₃Cl₆O₃ | 296.75 | 1.08 g | 3.6 mmol |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.52 mL | 11.0 mmol |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
Step-by-Step Procedure
-
Reactor Setup: Assemble a three-neck, 100 mL round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a condenser. The condenser outlet should be connected via tubing to a gas scrubber containing 2M NaOH to neutralize HCl gas. Ensure the entire setup is under a positive pressure of nitrogen.
-
Reagent Preparation: In the fume hood, dissolve triphosgene (1.08 g, 3.6 mmol) in 20 mL of anhydrous DCM and add it to the reaction flask. Begin stirring to ensure complete dissolution. Cool the solution to 0 °C using an ice-water bath.
-
Amine Addition: Prepare a solution of N-methylpiperazine (1.00 g, 10.0 mmol) and triethylamine (1.52 mL, 11.0 mmol) in 30 mL of anhydrous DCM. Load this solution into the dropping funnel.
-
Reaction Execution: Add the N-methylpiperazine/triethylamine solution dropwise to the stirred triphosgene solution at 0 °C over a period of 30-45 minutes. Maintain the temperature at 0 °C throughout the addition. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of N-methylpiperazine.
-
Work-up and Isolation: a. Filter the reaction mixture through a pad of celite to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous DCM. b. Transfer the filtrate to a separatory funnel. c. The product is often used directly in the next step as a solution in DCM. If isolation is required, the solvent can be removed under reduced pressure using a rotary evaporator. Caution: Do not heat the mixture excessively to avoid potential decomposition of the product. The resulting crude product can be purified further if necessary, though it is often of sufficient purity for subsequent reactions.
-
Waste Neutralization: Quench any residual triphosgene in the reaction flask and equipment by carefully adding a 10% sodium hydroxide solution or concentrated aqueous ammonia in the fume hood. All solid and liquid waste must be disposed of according to institutional and national hazardous waste guidelines.
Visualization of Workflow and Mechanism
Synthesis Workflow
The following diagram outlines the key steps from setup to product isolation.
Caption: High-level workflow for the synthesis of this compound.
Simplified Reaction Mechanism
The mechanism involves the in-situ generation of phosgene from triphosgene, which is then attacked by the nucleophilic amine.
Caption: Simplified reaction mechanism showing in-situ phosgene generation and amine acylation.
Application Note: Triphosgene as a Safer and More Efficient Reagent for the Synthesis of 4-Methylpiperazine-1-Carbonyl Chloride
Abstract
4-Methylpiperazine-1-carbonyl chloride is a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Traditionally, its synthesis involves highly toxic and difficult-to-handle reagents such as phosgene gas. This application note presents a detailed protocol for the synthesis of this compound using triphosgene (bis(trichloromethyl) carbonate, BTC), a stable, crystalline solid that serves as a much safer and more convenient alternative to phosgene.[1][2] This guide provides an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, critical safety procedures, and comparative data, designed for researchers and professionals in drug development and chemical synthesis.
Introduction: The Need for Safer Synthesis Routes
Carbamoyl chlorides are versatile reagents in organic chemistry, serving as key building blocks for ureas, carbamates, and other functional groups prevalent in pharmaceutically active molecules.[3] this compound, in particular, is a widely used precursor. The classical synthesis route involves the direct reaction of 1-methylpiperazine with phosgene.[4] However, the extreme toxicity and gaseous nature of phosgene present significant handling, storage, and safety challenges, making its use impractical and hazardous in many laboratory and even industrial settings.[5][6]
Diphosgene, a liquid alternative, also poses considerable toxicity risks and was historically used as a chemical warfare agent.[7] The development of solid phosgene equivalents has been a significant advancement in chemical safety. Triphosgene, a stable crystalline solid, has emerged as the reagent of choice, offering the reactivity of phosgene without the severe handling risks associated with a toxic gas.[1][2][8] It is easier to weigh, transport, and store, making it a superior option for both lab-scale and pilot-plant scale synthesis.[2][9]
The High-Risk Profile of Gaseous Phosgene
Phosgene (COCl₂) is an insidious poison, with its odor detection threshold being four times the permitted exposure limit.[10] Its toxicity was tragically demonstrated during World War I, where it was responsible for 85,000 deaths.[10] The primary danger of phosgene is severe respiratory distress, which can be delayed for up to 48 hours after exposure and can lead to pulmonary edema and death.[6][11] Its gaseous state at room temperature complicates containment and necessitates specialized equipment and stringent safety protocols for its use.[5][10] These inherent dangers underscore the critical need for safer substitutes in modern chemical synthesis.[12]
Triphosgene: A Bench-Stable Phosgene Equivalent
Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a white crystalline solid with a melting point of 79-83°C.[5] Its key advantage lies in its solid state, which dramatically reduces the risks of accidental inhalation associated with gaseous phosgene.[2] Despite being a solid, it functions as a potent phosgenating agent. In the presence of nucleophiles or catalysts, one molecule of triphosgene effectively delivers three molecules of phosgene, allowing for stoichiometric precision in reactions.[5][13]
While often branded as a "safer" alternative, it is crucial to recognize that triphosgene itself is highly toxic and must be handled with care.[8] Its safety profile is enhanced by its low vapor pressure, but it can decompose to release phosgene, especially at temperatures above 200°C or upon contact with moisture and certain catalysts.[1][14][15] Therefore, rigorous safety protocols are still mandatory.
Reaction Mechanism: From Amine to Carbamoyl Chloride
The synthesis of this compound from 1-methylpiperazine using triphosgene proceeds via a nucleophilic acyl substitution pathway. The reaction is typically performed in an inert aprotic solvent, such as dichloromethane, in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an HCl scavenger.[3]
The proposed mechanism is as follows:
-
The secondary amine of 1-methylpiperazine acts as a nucleophile, attacking one of the carbonyl carbons of the triphosgene molecule.
-
This initial attack leads to the formation of an unstable intermediate which subsequently eliminates to form the desired carbamoyl chloride and a chloroformate species.
-
This process can occur twice more, with one molecule of triphosgene reacting with three molecules of the amine. In practice, a slight molar excess of the amine is used relative to the phosgene equivalents being generated.
Caption: Reaction pathway for carbamoyl chloride synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale.
5.1 Materials and Equipment
-
Reagents: 1-Methylpiperazine (>99%), Triphosgene (>98%), Triethylamine (Et₃N, >99.5%, dried), Dichloromethane (DCM, anhydrous), Deionized Water, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Three-necked round-bottom flask, magnetic stirrer and stir bar, thermometer, dropping funnel, ice-water bath, argon/nitrogen inlet, rotary evaporator, separatory funnel, standard glassware.
5.2 Step-by-Step Synthesis Procedure
-
Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet.[16] Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the flask, dissolve 1-methylpiperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (to make a ~0.5 M solution).
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.[16][17]
-
Triphosgene Solution: In a separate dry flask, prepare a solution of triphosgene (0.35-0.40 eq) in anhydrous dichloromethane. Caution: Triphosgene should be handled in a well-ventilated fume hood with appropriate PPE.[14]
-
Addition: Add the triphosgene solution dropwise to the cooled amine solution via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.[16] A white precipitate of triethylammonium chloride will form as the reaction proceeds.[16]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours to ensure completion.[16]
-
Quenching: Carefully quench the reaction by slowly adding deionized water while stirring under a steady stream of argon.[16] Caution: Unreacted triphosgene will hydrolyze to produce phosgene and HCl gas. This step must be performed in the fume hood.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, deionized water, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product, typically an oil or low-melting solid, can be used directly for many applications or further purified by vacuum distillation or chromatography if required.
Data Presentation: Reaction Parameters and Expected Outcome
The following table summarizes the key parameters for the synthesis.
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| 1-Methylpiperazine | 1.0 equivalent | Limiting Reagent |
| Triphosgene | 0.35-0.40 equivalents | Provides a slight excess of phosgene units to drive the reaction.[13][17] |
| Triethylamine | 1.1 equivalents | Acts as an HCl scavenger to neutralize the acid byproduct.[16] |
| Reaction Conditions | ||
| Solvent | Anhydrous Dichloromethane | Inert aprotic solvent that dissolves reactants well.[18] |
| Temperature | 0-5°C (addition), RT (reaction) | Controls the initial exothermic reaction and prevents side reactions.[4][17] |
| Reaction Time | 16-24 hours | Ensures the reaction proceeds to completion.[16] |
| Expected Outcome | ||
| Yield | 75-90% | Typical yields for this type of transformation are good to excellent.[9] |
| Purity | >95% (after work-up) | Sufficient for most subsequent synthetic steps. |
| Appearance | Colorless to pale yellow oil/solid | As reported for similar carbamoyl chlorides. |
Mandatory Safety Precautions
Handling triphosgene requires strict adherence to safety protocols due to its high toxicity and potential to release phosgene gas.
-
Engineering Controls: All manipulations of triphosgene must be conducted in a properly functioning chemical fume hood.[14] The use of a phosgene sensor in the laboratory is strongly recommended.[14]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear double gloves, typically a pair of vinyl gloves under a pair of nitrile gloves.[14]
-
Eye Protection: Tightly fitting safety goggles and a full-face shield are mandatory.
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, along with full-length pants and closed-toed shoes must be worn.[14]
-
-
Handling and Storage:
-
Spill and Waste Disposal:
-
In case of a spill, evacuate the area. Clean up should only be performed by trained personnel wearing appropriate PPE. Carefully sweep the solid into a container for disposal.[19]
-
Quench waste streams containing triphosgene or the crude reaction mixture with an aqueous base (e.g., NaOH solution) in the fume hood before disposal.
-
-
First Aid:
-
Inhalation: Move the victim to fresh air immediately. Seek urgent medical attention.[14][20]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[15][20]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention from an ophthalmologist.[14]
-
Experimental Workflow Visualization
The overall process from setup to final product is outlined in the workflow diagram below.
Caption: Overall experimental workflow for synthesis.
Conclusion
Triphosgene serves as an excellent and practical alternative to phosgene for the synthesis of this compound. Its solid state simplifies handling and improves the overall safety of the procedure, making it highly suitable for academic and industrial research laboratories.[1][2] By following the detailed protocol and adhering strictly to the outlined safety precautions, researchers can efficiently and more safely produce this valuable synthetic intermediate in high yield and purity.
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- Application of Triphosgene in Organic Synthesis. Suzhou Highfine Biotech.
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- TRIPHOSGENE Safety D
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- 1-chlorocarbonyl-4-methylpiperazine hydrochloride. PharmaCompass.
- Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.
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Application Notes and Protocols for the Use of 4-Methylpiperazine-1-carbonyl Chloride in Acylation Reactions
Introduction: A Versatile Reagent for Amide and Ester Synthesis
4-Methylpiperazine-1-carbonyl chloride is a highly valuable reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility lies in its ability to act as an efficient acylating agent, introducing the 4-methylpiperazine-1-carbonyl moiety into a variety of nucleophilic substrates.[3] This structural motif is prevalent in a wide range of biologically active molecules, where the piperazine ring can enhance aqueous solubility and bioavailability.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in acylation reactions, with a focus on scientific integrity, practical insights, and safety.
The reactivity of this compound is centered around the electrophilic carbonyl carbon of the acyl chloride group.[3] This makes it highly susceptible to nucleophilic attack by amines, alcohols, and thiols, leading to the formation of stable amides (ureas), esters (carbamates), and thioesters (thiocarbamates), respectively.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism.[4] Due to the high reactivity of the acyl chloride, these reactions can often be carried out under mild conditions.[3] It is important to note that the compound is often supplied and used as its hydrochloride salt (CAS No. 55112-42-0), which requires the use of a base to neutralize the HCl and liberate the free reactive species.[5][6][7]
Chemical and Physical Properties
A thorough understanding of the reagent's properties is crucial for its effective and safe use.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | MPCC, N-Methylpiperazine-4-carbamoyl chloride | [8] |
| CAS Number | 39539-66-7 (free base), 55112-42-0 (hydrochloride) | [1][5] |
| Molecular Formula | C₆H₁₁ClN₂O | [1] |
| Molecular Weight | 162.62 g/mol (free base), 199.08 g/mol (hydrochloride) | |
| Appearance | White crystalline powder (hydrochloride) | [6] |
| Melting Point | 225-228 °C (hydrochloride) | [8][9] |
| Boiling Point | 94-96 °C at 10 Torr | [9] |
| Solubility | Soluble in organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF).[3] | [3] |
| Stability | Moisture sensitive; hydrolyzes in the presence of water.[1][10] | [1][10] |
Reaction Mechanism and Workflow
The fundamental reaction of this compound with a nucleophile (e.g., an amine) is a nucleophilic acyl substitution. The lone pair of electrons on the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to form the final acylated product.
Caption: General mechanism of acylation using this compound.
The general experimental workflow for acylation reactions using this compound is straightforward but requires careful attention to anhydrous conditions to prevent hydrolysis of the reagent.
Sources
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Application Notes & Protocols: The Strategic Use of 4-Methylpiperazine-1-carbonyl Chloride in Pharmaceutical Intermediate Synthesis
Abstract
These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic application of 4-methylpiperazine-1-carbonyl chloride. This versatile reagent is a cornerstone for introducing the N-methylpiperazine moiety, a privileged scaffold in medicinal chemistry, into a wide array of molecular architectures. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven protocols for its use in forming key chemical bonds, highlights its role in the synthesis of significant pharmaceutical agents, and outlines critical safety and handling procedures.
Introduction: The Strategic Importance of the 4-Methylpiperazine Moiety
In modern drug discovery, the piperazine ring is a ubiquitous structural motif. Its presence in a molecule can significantly enhance aqueous solubility and oral bioavailability, crucial properties for an effective therapeutic agent.[1] this compound serves as a highly efficient and reactive building block for incorporating the N-methylated version of this scaffold.[1][2] The N-methyl group is typically a permanent feature of the final molecule, making this reagent the preferred choice for a direct and streamlined synthetic route to N-methylpiperazine-containing compounds.[1][2]
The key to its utility lies in the carbonyl chloride functional group. This group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and thiols.[3][4] This reactivity profile allows for the formation of stable urea, carbamate, and thiocarbamate linkages, which are integral to many active pharmaceutical ingredients (APIs).
Key Physicochemical Properties
| Property | This compound | This compound hydrochloride |
| CAS Number | 39539-66-7[5] | 55112-42-0[4][6] |
| Molecular Formula | C₆H₁₁ClN₂O[3] | C₆H₁₁ClN₂O · HCl |
| Molecular Weight | 162.62 g/mol | 199.08 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[2] | White solid[4] |
| Boiling Point | 278-279 °C (lit.)[7] | N/A |
| Melting Point | N/A | 225-228 °C (lit.) |
| Density | 1.200 g/mL at 25 °C (lit.)[7] | N/A |
| Key Hazard | Corrosive, Moisture Sensitive[3][8] | Corrosive[6] |
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. The chlorine atom is an excellent leaving group, facilitating a two-step addition-elimination mechanism when attacked by a nucleophile (e.g., an amine or alcohol). The highest occupied molecular orbital (HOMO) is located on the piperazine nitrogen and carbonyl oxygen, while the lowest unoccupied molecular orbital (LUMO) resides on the acyl chloride group, predisposing the carbonyl carbon to nucleophilic attack.[4]
Caption: General mechanism of urea formation.
This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][4]
Applications in the Synthesis of Pharmaceutical Agents
This compound is a key intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting the central nervous system (CNS) or possessing anticancer properties.[3]
Case Study: Synthesis of Zopiclone and its Derivatives
Zopiclone, a nonbenzodiazepine hypnotic agent used to treat insomnia, and its related impurities can be synthesized using this compound.[3][7] The synthesis involves the reaction of the carbonyl chloride with the hydroxyl group of an activated pyrrolopyrazine core.
A representative reaction involves coupling this compound with 6-(5-chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one.[1] This reaction forms a carbamate linkage, a critical step in assembling the final drug molecule.
Caption: Synthetic scheme for a Zopiclone analogue.
Illustrative Application: Synthesis of Aripiprazole Derivatives
Aripiprazole is a widely used atypical antipsychotic.[9] While its primary industrial synthesis involves the alkylation of 1-(2,3-dichlorophenyl)piperazine, the underlying principle of coupling a piperazine moiety to a core structure is highly relevant.[9][10][11] Derivatives of aripiprazole have been synthesized to explore new biological activities.[12] The use of this compound allows for the creation of novel aripiprazole analogues where the terminal phenyl ring is replaced by the N-methylpiperazine carboxamide group, enabling structure-activity relationship (SAR) studies.
Detailed Experimental Protocols
Note: These protocols are representative and may require optimization based on the specific substrate. All reactions involving this compound should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) due to its reactivity with moisture.[4]
Protocol 1: General Synthesis of a Urea Derivative via Amine Coupling
This protocol describes the reaction with a primary or secondary amine to form a substituted urea.
1. Reaction Setup:
- To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the primary or secondary amine substrate (1.0 eq.).
- Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
- Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq.).
2. Reagent Addition:
- Cool the mixture to 0 °C using an ice bath.
- In a separate flask, dissolve this compound (1.05 eq.) in the same anhydrous solvent.
- Add the carbonyl chloride solution dropwise to the cooled amine mixture over 15-30 minutes.
3. Reaction and Monitoring:
- Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
4. Work-up:
- Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- If using DCM, separate the organic layer. If using THF, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
- Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure urea derivative.
start [label="Start: Setup Reaction"];
add_reagent [label="Add Amine, Solvent, Base"];
cool [label="Cool to 0°C"];
add_carbonyl_chloride [label="Dropwise Addition of\n4-Methylpiperazine-\n1-carbonyl chloride"];
react [label="Stir at RT (2-12h)"];
monitor [label="Monitor by TLC/LC-MS"];
workup [label="Quench & Extract"];
purify [label="Purify (Chromatography/\nRecrystallization)"];
end [label="End: Pure Product"];
start -> add_reagent;
add_reagent -> cool;
cool -> add_carbonyl_chloride;
add_carbonyl_chloride -> react;
react -> monitor;
monitor -> workup [label="Reaction Complete"];
workup -> purify;
purify -> end;
}
Caption: Workflow for general urea synthesis.
Protocol 2: Synthesis of a Carbamate via Alcohol Coupling (e.g., Zopiclone Analogue)
This protocol is adapted for reacting with a hydroxyl group, often requiring a stronger base.
1. Reaction Setup:
- To a dry, round-bottom flask under an inert atmosphere, add the alcohol substrate (e.g., 6-(5-chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one) (1.0 eq.).
- Dissolve the substrate in a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) or THF.
- Cool the solution to 0 °C in an ice bath.
2. Deprotonation:
- Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq.), portion-wise to the solution.
- Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.
3. Reagent Addition:
- Add a solution of this compound (1.2 eq.) in the same solvent dropwise to the reaction mixture.
4. Reaction and Monitoring:
- Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) may be required for less reactive alcohols.
5. Work-up:
- Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution or water at 0 °C.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
6. Purification:
- Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure carbamate product.
Safety, Handling, and Storage
This compound and its hydrochloride salt are corrosive and can cause severe skin burns and eye damage.[6][13] The compound is also moisture-sensitive and will hydrolyze to release corrosive hydrochloric acid.[3]
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and chemical safety goggles or a face shield.[8][13] Work in a well-ventilated chemical fume hood.[6]
-
Handling: Avoid all personal contact, including inhalation of vapors.[14] Keep containers tightly sealed when not in use.[8] Store under an inert gas in a cool, dry, and well-ventilated area, away from water and incompatible materials like oxidizing agents.[8][14] Recommended storage temperature is 2-8 °C.[8]
-
Spills: In case of a spill, remove all ignition sources.[14] Cover the spill with a suitable non-flammable absorbent material and clean the area thoroughly.[6]
-
First Aid:
-
Skin Contact: Immediately flush with large amounts of water and remove contaminated clothing.[8][14]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Immediately call a poison center or doctor.[8][13]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[8][13]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[8][13]
-
Conclusion
This compound is a powerful and versatile reagent in the toolkit of the medicinal chemist. Its high reactivity and ability to directly install the valuable N-methylpiperazine moiety make it an indispensable intermediate for the synthesis of complex pharmaceutical compounds. By understanding its reactivity, applying robust reaction protocols, and adhering to strict safety procedures, researchers can effectively leverage this compound to accelerate the development of novel therapeutics.
References
-
Georganics. (n.d.). 4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE. Available from: [Link]
-
Maybridge. (2023, May 29). FM44454 - Safety Data Sheet. Available from: [Link]
-
LookChem. (n.d.). Cas 39539-66-7,this compound. Available from: [Link]
-
Eureka | Patsnap. (n.d.). New synthesis method of aripiprazole. Available from: [Link]
-
Ge, H. X., et al. (2006). Synthesis and bioactivity of aripiprazole derivatives. Arzneimittelforschung, 56(10), 673-7. Available from: [Link]
-
European Patent Office. (2010, August 18). PROCESS FOR PREPARING ARIPIPRAZOLE - Patent 1480953. Available from: [Link]
- Google Patents. (2014, May 14). CN103787965A - New synthesis method of aripiprazole.
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Application Notes and Protocols for the Synthesis of Zopiclone Impurities Using 4-methylpiperazine-1-carbonyl chloride
Introduction: The Critical Role of Impurity Profiling in Zopiclone Synthesis
Zopiclone, a non-benzodiazepine hypnotic agent of the cyclopyrrolone class, is widely prescribed for the short-term treatment of insomnia. Its synthesis is a multi-step process culminating in the esterification of 6-(5-chloro-2-pyridyl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one with 4-methylpiperazine-1-carbonyl chloride.[1][2] The purity of the final active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities, which can arise from starting materials, intermediates, side reactions, or degradation.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of known and potential zopiclone impurities. Understanding the formation, synthesis, and characterization of these impurities is essential for developing robust analytical methods, optimizing reaction conditions to minimize their formation, and ensuring the quality of the final drug product.
Understanding the Core Reaction and the Genesis of Impurities
The final step in zopiclone synthesis involves the reaction of the key intermediate, 6-(5-chloro-2-pyridyl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one (often referred to as "imino alcohol"), with this compound. This reaction, typically carried out in the presence of a base, leads to the formation of the desired ester linkage in the zopiclone molecule.
However, side reactions and the presence of precursors can lead to the formation of impurities. One significant impurity, a ring-opened derivative of zopiclone, can be formed when a precursor to the imino alcohol reacts with this compound.[3] Additionally, the hydrolysis of the acylating agent can introduce its own set of related impurities.
dot
Figure 1: General overview of zopiclone synthesis and the formation pathways of key impurities involving this compound.
Synthesis of a Key Process-Related Impurity: The Ring-Opened Derivative
A critical process-related impurity can be formed from the acylation of 3-hydroxymethyl-pyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide (Compound 4), a ring-opened precursor to the central cyclopyrrolone core of zopiclone.[3] The presence of this precursor in the reaction mixture during the final esterification step leads to the formation of the corresponding ester, herein referred to as Impurity 7.
Part A: Synthesis of the Precursor - 3-Hydroxymethyl-pyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide (Compound 4)
This protocol is adapted from the synthetic route described in the literature for a related eszopiclone impurity.[3]
Protocol:
-
Reaction Setup: To a mixture of 1,4-dioxane (230 mL) and water (12 mL), add 26.4 g (0.10 mol) of 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one.
-
Cooling: Cool the suspension to 10 °C in an ice bath.
-
Reduction: Slowly add 2.7 g (0.07 mol) of sodium borohydride (NaBH4) to the suspension, ensuring the temperature is maintained between 10 °C and 15 °C.
-
Reaction: Stir the mixture for 2 hours at 10-15 °C.
-
Quenching: Pour the reaction mixture into 300 mL of an ice/water slurry.
-
Neutralization: Adjust the pH to 5-6 by the dropwise addition of glacial acetic acid.
-
Precipitation: Stir the mixture for 30 minutes to allow for complete precipitation of the product.
-
Isolation: Filter the precipitated solid and dry it to yield the yellow product, Compound 4.
Expected Yield: Approximately 75.2% (20.0 g).[3]
Characterization Data for Compound 4:
| Parameter | Value |
| Melting Point | 176.0 °C - 177.3 °C[3] |
| ¹H-NMR (DMSO-d6) | δ: 10.89 (1H, s), 8.84 (1H, d, J = 2.31), 8.69 (1H, d, J = 2.25), 8.45 (1H, d, J = 2.43), 8.26 (1H, d, J = 8.94), 8.03 (1H, dd, J = 2.61, 8.91), 5.34 (1H, t, J = 5.91), 4.93 (2H, d, J = 5.67)[3] |
Part B: Synthesis of the Ring-Opened Impurity (Impurity 7)
This protocol describes the acylation of Compound 4 with this compound.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Compound 4 (e.g., 2.79 g, 10 mmol) in anhydrous dichloromethane (50 mL).
-
Addition of Base: Add triethylamine (Et3N) (e.g., 2.02 g, 20 mmol) and a catalytic amount of pyridine to the solution.
-
Addition of Acylating Agent: Slowly add a solution of this compound hydrochloride (e.g., 2.19 g, 11 mmol) in anhydrous dichloromethane (20 mL) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Impurity 7.
Analytical Characterization of Impurity 7:
-
¹H-NMR and ¹³C-NMR: The spectra should be acquired to confirm the structure. Expected signals would include those from the pyrazine and chloropyridine rings, the methylene group of the ester, and the methyl and methylene groups of the piperazine moiety.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should be performed to determine the molecular weight of the impurity and confirm its identity.
-
HPLC Analysis: The purity of the synthesized impurity should be assessed using a validated HPLC method for zopiclone and its related substances.[4][5][6]
Hydrolysis Impurity: 4-Methylpiperazine-1-carboxylic acid
This compound is a reactive acyl chloride and is susceptible to hydrolysis in the presence of water. This reaction leads to the formation of 4-methylpiperazine-1-carboxylic acid, a potential impurity in the zopiclone API if the reaction is not carried out under strictly anhydrous conditions.
dot
Sources
- 1. US20080015197A1 - Process for the preparatrion of zopiclone - Google Patents [patents.google.com]
- 2. Eszopiclone synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of RP 48497, an Impurity of Eszopiclone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of zopiclone in tablets by HPLC and UV-spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 4-Methylpiperazine-1-carbonyl Chloride in the Synthesis of Anticancer Agents
Introduction: The Privileged Piperazine Scaffold in Oncology
In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a structural motif frequently found in successful therapeutic agents.[1][2] Its prevalence in oncology is particularly noteworthy, where it is a key component of numerous kinase inhibitors, including the groundbreaking drug Imatinib.[2] The strategic incorporation of the 4-methylpiperazine moiety, often accomplished using the reactive intermediate 4-methylpiperazine-1-carbonyl chloride , bestows several advantageous properties upon the parent molecule. These benefits include enhanced aqueous solubility and bioavailability, crucial for oral drug administration. Furthermore, the tertiary amine in the piperazine ring can be protonated at physiological pH, allowing for specific interactions with biological targets, such as the ATP-binding pocket of kinases.[3]
This guide provides an in-depth look at the application of this compound in the synthesis of N-aryl-4-methylpiperazine-1-carboxamides, a core structure in many targeted anticancer therapies. We will explore the causality behind the synthetic choices and provide a detailed, field-proven protocol for researchers, scientists, and drug development professionals.
The Rationale for Employing this compound
The choice of this compound as a synthetic precursor is rooted in its reactivity and efficiency in forming stable amide bonds. The carbonyl chloride group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with primary and secondary amines to form the corresponding carboxamides.[1] This reaction is typically high-yielding and proceeds under mild conditions, making it an attractive choice for complex pharmaceutical syntheses.
The 4-methyl group on the piperazine ring serves to block one of the nitrogen atoms from reacting, directing the acylation to the desired nitrogen and preventing the formation of undesired side products. This regioselectivity is a critical aspect of efficient and scalable synthetic routes in drug development.
Synthetic Workflow: A Visual Guide
The synthesis of N-aryl-4-methylpiperazine-1-carboxamides from this compound is a robust and well-established transformation. The general workflow can be visualized as follows:
Caption: General workflow for the synthesis of N-Aryl-4-methylpiperazine-1-carboxamides.
Detailed Protocol: Synthesis of N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative N-aryl-4-methylpiperazine-1-carboxamide, a structure found in various potential anticancer agents. The procedure is based on established and reliable methods for amide bond formation using acyl chlorides.
Materials and Equipment:
-
This compound hydrochloride (or the free base)
-
4-Chloroaniline
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization or column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chloroaniline (1.0 equivalent). Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution in an ice bath to 0 °C. Add triethylamine (1.1 to 1.5 equivalents) dropwise to the stirring solution. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Acyl Chloride Addition: Slowly add a solution of this compound hydrochloride (1.0 equivalent) in anhydrous DCM to the reaction mixture. The slow addition helps to control the exothermic nature of the reaction and minimize side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. The bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.[4]
-
Melting Point: As an indicator of purity.
Data Presentation: Anticancer Activity of Piperazine-Containing Compounds
The incorporation of the 4-methylpiperazine-1-carboxamide moiety has been shown to be a successful strategy in the development of potent anticancer agents. The following table summarizes the in vitro cytotoxic activity of several representative compounds against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 7a | HepG2 (Liver) | 0.029 | [5] |
| A549 (Lung) | 0.147 | [5] | |
| Compound 7f | HCT116 (Colon) | < 1 | [3] |
| Compound 8t | MV4-11 (AML) | 0.0073 | [2] |
| Compound 34 | K562 (CML) | - | [6] |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Mechanism of Action: Targeting Kinase Signaling Pathways
Many of the anticancer agents synthesized using this compound function as kinase inhibitors. These drugs target specific protein kinases that are aberrantly activated in cancer cells, leading to uncontrolled cell proliferation and survival. The N-aryl-4-methylpiperazine-1-carboxamide scaffold is adept at fitting into the ATP-binding site of these kinases, preventing the phosphorylation of their downstream targets and thereby inhibiting the signaling pathway.
Caption: Inhibition of kinase signaling by N-aryl-4-methylpiperazine-1-carboxamide derivatives.
Conclusion and Future Perspectives
This compound is a versatile and highly effective reagent for the introduction of the 4-methylpiperazine moiety into potential anticancer drug candidates. The resulting N-aryl-4-methylpiperazine-1-carboxamide scaffold has proven to be a cornerstone in the design of potent and selective kinase inhibitors. The straightforward and high-yielding nature of the synthetic protocol presented herein makes it a valuable tool for researchers in the field of drug discovery and development. Future work in this area will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, further expanding the arsenal of targeted therapies for cancer treatment.
References
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Li, Y. (2011). N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2453. [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2019). Molecules, 24(15), 2795. [Link]
-
Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. (2016). Bioorganic & Medicinal Chemistry Letters, 26(8), 2084-2089. [Link]
-
N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. (2014). Journal of Medicinal Chemistry, 57(23), 10071–10089. [Link]
-
Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. (2022). Molecules, 27(8), 2595. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2020). Molecules, 25(21), 5124. [Link]
-
Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]
-
Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
-
Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. (2023). Pharmaceuticals, 16(12), 1698. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). International Journal of Molecular Sciences, 24(23), 16998. [Link]
-
Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). Chemical Biology & Drug Design, 105(3), e70077. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2021). Molecules, 26(16), 4941. [Link]
-
Piperazine Heterocycles as Potential Anticancer Agents: A Review. (2020). Mini-Reviews in Medicinal Chemistry, 20(15), 1431-1453. [Link]
-
Discovery of 4‑Methyl‑N‑(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. (2018). Journal of Medicinal Chemistry, 61(15), 6785–6802. [Link]
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- 3. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Discovery of 4âMethylâNâ(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Application Notes and Protocols for the Functionalization of Heterocyclic Compounds with 4-Methylpiperazine-1-carbonyl Chloride
Introduction: The Strategic Importance of the 4-Methylpiperazine Moiety in Medicinal Chemistry
Nitrogen-containing heterocycles are fundamental scaffolds in the majority of FDA-approved pharmaceuticals, serving as crucial components in drugs targeting a wide array of diseases.[1][2] The functionalization of these core structures is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. Among the myriad of functional groups utilized, the 4-methylpiperazine moiety holds a privileged position. Its incorporation into a drug candidate can enhance aqueous solubility, improve bioavailability, and provide a handle for modulating receptor interactions.[3]
4-Methylpiperazine-1-carbonyl chloride emerges as a highly efficient and versatile reagent for introducing this valuable pharmacophore onto a range of heterocyclic frameworks. As a reactive acyl chloride, it readily participates in nucleophilic acyl substitution reactions, particularly with the nitrogen atoms of heterocyclic compounds, to form stable carbamoyl linkages.[3] This guide provides a comprehensive overview of the principles and practices governing the use of this compound in the functionalization of common heterocyclic scaffolds, offering detailed protocols and mechanistic insights for researchers in drug development and synthetic chemistry.
Reagent Profile and Handling
This compound (and its hydrochloride salt) is a reactive chemical that requires careful handling.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClN₂O | |
| Molecular Weight | 162.62 g/mol | |
| Appearance | Yellow liquid | [4] |
| Boiling Point | 278-279 °C | |
| Density | 1.200 g/mL at 25 °C | |
| CAS Number | 39539-66-7 | |
| Hydrochloride CAS | 55112-42-0 | [5][6] |
| Hydrochloride MP | 225-228 °C | [4] |
Safety and Handling Precautions:
-
Corrosive: Causes severe skin burns and eye damage.[5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Moisture Sensitive: Reacts with water, potentially releasing hydrochloric acid.[3] Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is 2-8°C.
-
In case of contact: Immediately flush the affected area with copious amounts of water and seek medical attention.[4] For eye contact, rinse cautiously with water for several minutes.[6]
General Reaction Mechanism: Nucleophilic Acyl Substitution
The functionalization of N-heterocycles with this compound proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the heterocyclic nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is typically facilitated by a non-nucleophilic base, which deprotonates the heterocycle, increasing its nucleophilicity. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the desired N-acylated heterocyclic product.
Caption: Nucleophilic acyl substitution pathway.
Experimental Protocols
The following protocols provide a general framework for the N-acylation of various heterocyclic compounds. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.
Protocol 1: N-Acylation of Indoles
Indoles are a ubiquitous scaffold in pharmaceuticals. Their N-acylation is a common strategy for both protection and modulation of biological activity.[7][8][9]
General Procedure:
-
To a solution of the indole (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DMF, or CH₂Cl₂) under an inert atmosphere, add a suitable base (1.1-1.5 eq.). For less nucleophilic indoles, a strong base like sodium hydride (NaH) may be required. For more reactive indoles, an organic base such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be used.[10]
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05-1.2 eq.) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated indole.
Illustrative Data for N-Acylation of Indoles:
| Indole Derivative | Base | Solvent | Time (h) | Yield (%) | Reference |
| Indole | NaH | DMF | 4 | ~85 | Adapted from[10] |
| 5-Nitroindole | K₂CO₃ | DMF | 12 | ~70 | Adapted from[7] |
| 2-Methylindole | NEt₃ | CH₂Cl₂ | 6 | ~90 | Adapted from[10] |
Protocol 2: N-Acylation of Pyrazoles
Pyrazoles are another important class of heterocycles with diverse biological activities. Their N-acylation can lead to the synthesis of valuable pharmaceutical intermediates.
General Procedure:
-
Dissolve the pyrazole (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or acetonitrile.
-
Add a base (1.1-1.5 eq.), such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃), to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 50-80 °C and monitor its progress by TLC or LC-MS. Reaction times can vary from 2 to 12 hours.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated product by filtration, or extract the aqueous layer with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography.
Protocol 3: N-Acylation of Other N-Heterocycles (e.g., Imidazoles, Pyrroles)
This general protocol can be adapted for other N-heterocycles, keeping in mind their relative nucleophilicity and potential for side reactions.
General Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the heterocyclic compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF, CH₂Cl₂, acetonitrile).
-
Add a non-nucleophilic base (1.2 eq.), such as triethylamine or DIPEA.
-
Cool the mixture to 0 °C.
-
Add this compound (1.1 eq.) dropwise.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product by column chromatography if necessary.
Workflow and Process Visualization
Caption: General experimental workflow for N-acylation.
Applications in Drug Synthesis: The Case of Zopiclone
A prominent example of the application of this compound is in the synthesis of Zopiclone, a non-benzodiazepine hypnotic agent used for the treatment of insomnia. In the final step of its synthesis, the hydroxyl group of an intermediate is esterified with this compound in the presence of a strong base like sodium hydride (NaH) in DMF.[11] This reaction highlights the utility of this reagent in constructing complex pharmaceutical molecules.
Conclusion
This compound is a valuable and efficient reagent for the functionalization of a wide range of heterocyclic compounds. The straightforward nucleophilic acyl substitution reaction allows for the direct incorporation of the medicinally important 4-methylpiperazine moiety. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this reagent in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents. Careful attention to anhydrous conditions and appropriate safety measures is paramount for successful and safe experimentation.
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Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 2022 , 18, 89-94.[9][12]
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- Methods for N‐acylation of less nucleophilic N‐heterocycles with carboxylic acids (derivatives).
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- Scope of substituted indoles for direct N‐acylation with carboxylic...
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- Methods for N‐acylation of indole with carboxylic acid (derivatives).
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- N-acylation of amides through internal nucleophilic c
- Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society, Section A: Chemistry, 2021, 8(2), 567-578.
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- Supporting Information Chemoselective N-acylation of indoles using thioesters as acyl source Experimental part and NMR spectra. Beilstein Journals. (n.d.).
- Acylation of N-Aryl systems using acyl chlorides : r/Chempros. Reddit. (2025-05-07).
- New Acetylation of Heterocycles. ChemistryViews. (2019-12-23).
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- Divergent access to fused N-heterocycle-thiazolines by solvent-dependent reaction of isoquinolinium thiolates with silylketene acetals. Organic & Biomolecular Chemistry, 2023, 21(21), 4469-4473.
- 4-Methyl-1-piperazinecarbonyl chloride 97 39539-66-7. Sigma-Aldrich. (n.d.).
- 1-piperazinecarboxamide, 4-(1H-indol-3-ylcarbonyl)-N-[(1S)-2-[[(3-methoxyphenyl)methyl]amino]-1-methyl-2-oxoethyl]-. SpectraBase. (n.d.).
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Application Notes & Protocols: Strategic Synthesis of Carbamates and Ureas using 4-Methylpiperazine-1-carbonyl Chloride
Abstract
This technical guide provides an in-depth exploration of 4-methylpiperazine-1-carbonyl chloride as a pivotal reagent for the synthesis of carbamates and ureas. The piperazine moiety is a privileged scaffold in medicinal chemistry, and this reagent offers a direct and efficient route for its incorporation into diverse molecular architectures.[1] We will dissect the underlying reaction mechanisms, provide detailed, field-proven laboratory protocols, and discuss the critical parameters that ensure high-yield, high-purity outcomes. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel chemical entities for drug discovery and development.
Introduction: The Strategic Value of this compound
This compound (Molecular Formula: C₆H₁₁ClN₂O) is a bifunctional organic compound featuring a 4-methylpiperazine core and a highly reactive carbonyl chloride group.[2] This structure makes it an exceptionally valuable building block in pharmaceutical synthesis. The piperazine ring is a common feature in numerous FDA-approved drugs, contributing to improved pharmacokinetic properties such as solubility and bioavailability.[1][3] The N-methyl group can further enhance these properties and provide a specific vector for molecular interactions.[2]
The reagent's utility stems from the electrophilicity of the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles.[2][4] This reactivity allows for the facile construction of carbamate and urea linkages, which are themselves critical pharmacophores found in a multitude of biologically active molecules.[5][6]
Synthesis of the Reagent: The industrial preparation of this compound typically involves the reaction of 1-methylpiperazine with phosgene (COCl₂) or a safer phosgene equivalent, such as solid bis(trichloromethyl) carbonate (triphosgene).[2][7] The use of triphosgene is often preferred on a laboratory and industrial scale to mitigate the extreme toxicity associated with phosgene gas.[2]
Safety, Handling, and Storage: A Prerequisite for Success
Scientific integrity begins with safety. This compound and its hydrochloride salt are corrosive and moisture-sensitive compounds that demand careful handling.[8][9][10]
-
Primary Hazards : Causes severe skin burns and eye damage.[8][10][11] May be corrosive to metals.[8] The compound is highly reactive toward nucleophiles, including water.[2] Hydrolysis in the presence of atmospheric moisture will liberate corrosive hydrochloric acid (HCl) gas.[2]
-
Personal Protective Equipment (PPE) : Always handle this reagent inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[9][10]
-
Handling Procedures : Use only under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[7] Keep containers tightly sealed when not in use.[8] Avoid generating dust.[8]
-
Storage : Store in a cool, dry, well-ventilated area away from water and incompatible materials.[8] The reagent should be stored under an inert gas in a tightly sealed container.
-
Emergency Procedures :
-
Skin Contact : Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[8][9] Seek immediate medical attention.[9]
-
Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[8][11]
-
Ingestion : Rinse mouth. Do NOT induce vomiting.[8][9] Seek immediate medical attention.
-
Synthesis of Carbamates via Nucleophilic Acyl Substitution
The reaction of this compound with alcohols or phenols is a robust method for synthesizing O-aryl or O-alkyl carbamates. These functional groups are prevalent in pharmaceuticals and agrochemicals.
Reaction Mechanism and Scientific Rationale
The core transformation is a nucleophilic acyl substitution. The hydroxyl group of the alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride ion as the leaving group. This process generates one equivalent of HCl, which must be neutralized by a non-nucleophilic base to prevent protonation of the starting materials and drive the reaction to completion.[12] The choice of an aprotic solvent is critical to prevent unwanted hydrolysis of the starting acyl chloride.[2]
Caption: Workflow for Carbamate Synthesis.
General Protocol for Carbamate Synthesis
This protocol is a validated starting point; optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.
-
Reaction Setup : To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add the alcohol (1.0 eq.) and a suitable aprotic solvent (e.g., Dichloromethane, DCM, approx. 0.2 M).
-
Base Addition : Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).
-
Cooling : Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction.
-
Reagent Addition : Dissolve this compound (1.1 eq.) in a minimal amount of the aprotic solvent and add it dropwise to the cooled reaction mixture over 10-15 minutes.
-
Reaction Progression : Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (e.g., DCM, 2x).
-
Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure carbamate.
Representative Data
| Substrate (Alcohol) | Product | Typical Yield | Purity (LC-MS) |
| Phenol | Phenyl 4-methylpiperazine-1-carboxylate | 92% | >98% |
| Benzyl Alcohol | Benzyl 4-methylpiperazine-1-carboxylate | 88% | >99% |
| 2-Propanol | Isopropyl 4-methylpiperazine-1-carboxylate | 85% | >98% |
Synthesis of Ureas: A Cornerstone of Medicinal Chemistry
The synthesis of ureas using this compound and a primary or secondary amine is a highly efficient and common transformation in drug discovery. The urea moiety is an excellent hydrogen bond donor and acceptor, often critical for target binding.[6]
Reaction Mechanism and Scientific Rationale
The mechanism is analogous to carbamate formation, involving a nucleophilic acyl substitution.[13] A primary or secondary amine serves as the nucleophile, attacking the carbonyl chloride. The resulting tetrahedral intermediate collapses to form the stable urea C-N bond, expelling the chloride ion.[4] As with carbamate synthesis, a base is required to scavenge the HCl byproduct, and an aprotic solvent is essential.[7]
Caption: Workflow for Urea Synthesis.
General Protocol for Urea Synthesis
This robust protocol can be adapted for a wide range of amine substrates.
-
Reaction Setup : In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base (e.g., DIPEA, 1.2 eq.) in an anhydrous aprotic solvent (e.g., THF, approx. 0.2 M).
-
Cooling : Cool the stirred mixture to 0 °C in an ice-water bath.
-
Reagent Addition : Add a solution of this compound (1.05 eq.) in the same solvent dropwise to the amine solution. A precipitate (the hydrochloride salt of the base) may form immediately.
-
Reaction Progression : Allow the reaction mixture to warm to ambient temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Work-up : Quench the reaction with water. If the product is sufficiently non-polar, extract it with a suitable organic solvent (e.g., ethyl acetate). If the product precipitates, it can often be isolated by filtration.
-
Isolation : For extracted products, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification : The crude urea can be purified by flash chromatography on silica gel or, if crystalline, by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Representative Data
| Substrate (Amine) | Product | Typical Yield | Purity (LC-MS) |
| Aniline | 1-(4-methylpiperazine-1-carbonyl)-3-phenylurea | 95% | >99% |
| Benzylamine | 1-benzyl-3-(4-methylpiperazine-1-carbonyl)urea | 91% | >98% |
| Morpholine | 4-(4-methylpiperazine-1-carbonyl)morpholine | 94% | >99% |
Conclusion
This compound is a powerful and versatile reagent for the efficient synthesis of carbamates and ureas. Its high reactivity, coupled with straightforward and scalable protocols, makes it an indispensable tool in modern medicinal chemistry. By providing a direct route to incorporate the valuable N-methylpiperazine scaffold, it facilitates the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies and the development of lead candidates. Adherence to strict safety protocols and an understanding of the underlying chemical principles are paramount to leveraging the full potential of this important synthetic intermediate.
References
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Georganics. (2011, February 17). SAFETY DATA SHEET 4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE. [Link]
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Kevill, D. N. (2018). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. National Institutes of Health. [Link]
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ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines. [Link]
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Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
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Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]
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Application Notes and Protocols for Reactions Involving 4-Methylpiperazine-1-carbonyl Chloride
Introduction: A Versatile Reagent for Amide and Urea Synthesis
4-Methylpiperazine-1-carbonyl chloride is a highly valuable reagent in modern organic and medicinal chemistry.[1][2] Its utility stems from the presence of a reactive acyl chloride, which readily participates in nucleophilic acyl substitution reactions.[1][3] This allows for the efficient introduction of the 4-methylpiperazine carboxamide moiety into a wide range of molecules. The piperazine scaffold itself is a privileged structure in drug discovery, known to enhance the pharmacological properties of compounds.[4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving this versatile reagent, with a focus on scientific integrity, safety, and practical application.
The most common applications of this compound include the synthesis of ureas and amides by reacting it with primary or secondary amines.[1][5] It also reacts with alcohols and thiols to form carbamates and thiocarbamates, respectively.[1] The presence of the methyl group on the piperazine nitrogen can lead to shorter synthetic routes when this feature is desired in the final product.[6]
Safety First: Handling and Storage of a Corrosive Reagent
This compound, often available as its hydrochloride salt, is a corrosive substance that causes severe skin burns and eye damage.[7][8][9][10][11] It is also moisture-sensitive and will hydrolyze in the presence of water to release corrosive hydrochloric acid.[1][12][13] Therefore, stringent safety protocols must be followed.
Core Safety Directives:
-
Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[12] An emergency eyewash and safety shower must be readily accessible.[8][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[7][8] Consult the glove manufacturer's compatibility chart for acyl chlorides.
-
Handling: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[12][14] Use spark-proof tools and ground all equipment to prevent static discharge.[12][14] Avoid creating dust.[7]
-
Storage: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[7][12][14]
-
Spill & Waste Disposal: In case of a spill, use dry cleanup procedures and avoid generating dust.[7] Collect waste in a suitable, labeled container for hazardous waste disposal.[7][12]
General Reaction Workflow: A Visual Guide
The following diagram illustrates a typical workflow for a reaction involving this compound, from setup to purification.
Caption: General workflow for reactions with this compound.
Protocol 1: Synthesis of N-Substituted-(4-methylpiperazine-1-yl)carboxamides (Ureas)
This protocol details a general procedure for the synthesis of unsymmetrical ureas, a common motif in pharmacologically active compounds.[4][15] The reaction involves the coupling of this compound with a primary or secondary amine.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are chosen to prevent hydrolysis of the acyl chloride and to dissolve the reactants.[6]
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its role is to neutralize the HCl by-product generated during the reaction, driving the equilibrium towards the product. If the hydrochloride salt of the acyl chloride is used, an additional equivalent of base is required.[6]
-
Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine. This minimizes the formation of side products. The reaction is then allowed to warm to room temperature to ensure completion.[3]
Step-by-Step Methodology:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary or secondary amine (1.0 eq.).
-
Dissolve the amine in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.1 - 1.2 eq.) to the solution. If using the hydrochloride salt of this compound, use 2.2 - 2.4 eq. of triethylamine.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve this compound (or its HCl salt) (1.05 eq.) in a minimal amount of anhydrous DCM.
-
Add the solution of the acyl chloride dropwise to the cooled amine solution over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired urea derivative.[6]
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Amine:Reagent) | 1.0 : 1.05 | A slight excess of the acylating agent ensures complete consumption of the often more valuable amine. |
| Base | Triethylamine or DIPEA | Non-nucleophilic; scavenges HCl by-product without competing in the main reaction. |
| Solvent | Anhydrous DCM or THF | Aprotic and unreactive towards the acyl chloride. |
| Temperature | 0 °C to Room Temperature | Controls initial exothermicity and drives the reaction to completion. |
| Reaction Time | 2 - 12 hours | Substrate dependent; monitored by TLC or LC-MS. |
| Typical Yield | 75% - 95% | Dependent on the nucleophilicity and steric hindrance of the amine. |
Protocol 2: Application in the Synthesis of a Rimonabant Analogue Intermediate
This compound can be used in the synthesis of intermediates for complex drug molecules. Rimonabant, an anti-obesity drug, features a carboxamide group that can be formed using a similar acyl chloride.[16][17][18] This protocol outlines a conceptual synthesis of a key intermediate.
Conceptual Reaction Scheme:
Caption: Conceptual synthesis of a Rimonabant analogue intermediate.
Step-by-Step Methodology:
-
Follow the general setup as described in Protocol 1, using N-aminopiperidine (1.0 eq.) as the nucleophile.
-
Dissolve N-aminopiperidine in anhydrous THF.
-
Add diisopropylethylamine (DIPEA) (1.2 eq.) and cool the mixture to 0 °C.
-
Slowly add a solution of this compound hydrochloride (1.0 eq.) in anhydrous THF. Note the use of the hydrochloride salt in this example.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor for the disappearance of the starting materials by LC-MS.
-
Work-up the reaction by adding water and extracting with ethyl acetate.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude intermediate can then be purified by flash chromatography.
| Parameter | Recommended Condition | Rationale |
| Nucleophile | N-Aminopiperidine | A key building block for certain classes of pyrazole carboxamide drugs.[16] |
| Base | DIPEA | A sterically hindered base, suitable for sensitive substrates. |
| Solvent | Anhydrous THF | Good solvent for a wide range of organic reactants. |
| Temperature | 0 °C to Room Temperature | Standard conditions for controlling reactivity. |
| Work-up | Aqueous wash | Removes the base hydrochloride salt and other water-soluble impurities. |
Conclusion: A Powerful Tool with Critical Handling Requirements
This compound is an indispensable reagent for introducing the 4-methylpiperazine carboxamide moiety, a common feature in many biologically active compounds. Its high reactivity, while beneficial for synthesis, necessitates strict adherence to safety protocols, particularly regarding its corrosive and moisture-sensitive nature. The protocols outlined in this guide provide a solid foundation for the successful and safe application of this reagent in a research and development setting. By understanding the causality behind the experimental choices—from solvent and base selection to temperature control—researchers can effectively troubleshoot and adapt these methods for their specific synthetic targets.
References
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- Apollo Scientific. (2022, September 16). This compound hydrochloride Safety Data Sheet.
- Georganics. (2011, February 17). 4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE SAFETY DATA SHEET.
- ChemicalBook. (2025, February 1). This compound Safety Data Sheet.
- Echemi. (n.d.). 4-Methylpiperazine-1-carbonylchloride SDS, 39539-66-7 Safety Data Sheets.
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- Smolecule. (2023, August 15). Buy this compound | 39539-66-7.
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- Organic Communications. (2008). An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant.
- PubMed. (2001). Liquid-phase parallel synthesis of ureas.
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- ResearchGate. (2007, July). An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant.
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- Fisher Scientific. (2010, September 7). Acetyl chloride - SAFETY DATA SHEET.
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- MDPI. (2024, November 29). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization.
- Georganics. (n.d.). 4-Methyl-1-piperazinecarbonyl chloride hydrochloride - High purity.
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- Sigma-Aldrich. (n.d.). 4-Methyl-1-piperazinecarbonyl chloride 97 55112-42-0.
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Application Notes & Protocols: A Guide to the Step-by-Step Synthesis of Bioactive Molecules Using 4-Methylpiperazine-1-carbonyl Chloride
Introduction: The Strategic Role of 4-Methylpiperazine-1-carbonyl Chloride in Modern Drug Discovery
In the landscape of medicinal chemistry, the piperazine moiety is recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1][2] Its incorporation often enhances critical pharmacokinetic properties, such as aqueous solubility and oral bioavailability.[1] this compound stands out as a highly efficient and versatile reagent for introducing this valuable structural unit into target molecules.
Structurally, the molecule combines a piperazine ring, made more soluble and reactive by a methyl group on the distal nitrogen, with a highly reactive carbonyl chloride functional group.[3] This combination makes it an ideal building block for synthesizing a diverse range of bioactive compounds, primarily through the formation of urea and carbamate linkages.[1][3] These functional groups are themselves critical pharmacophores, known to form stable hydrogen bonds with biological targets like enzymes and receptors, which is a cornerstone of molecular recognition and drug action.[4][5] Consequently, derivatives of this compound are integral to the synthesis of therapeutics targeting a wide array of diseases, including neurological disorders and cancer.[3]
This guide provides an in-depth exploration of the chemistry of this compound, offering detailed, field-proven protocols for its application in the synthesis of bioactive ureas and carbamates.
The Chemistry: Understanding the Reaction Mechanism
The synthetic utility of this compound is rooted in the high electrophilicity of its carbonyl carbon. This makes it an excellent substrate for nucleophilic acyl substitution , a fundamental reaction in organic chemistry.[3][6]
The general mechanism proceeds as follows:
-
A nucleophile (such as an amine or alcohol) attacks the electrophilic carbonyl carbon of the acyl chloride.
-
This forms a tetrahedral intermediate.
-
The intermediate collapses, expelling the chloride ion as a leaving group.
-
A proton is removed from the nucleophile (typically by a non-nucleophilic base added to the reaction), yielding the final neutral product and a salt byproduct (e.g., triethylammonium chloride).
The primary nucleophiles used in conjunction with this reagent are:
-
Amines (Primary and Secondary): React to form stable, substituted urea derivatives.[1][3][6]
-
Thiols: React to form the corresponding thiocarbamates.[3][6]
A critical consideration is the reagent's sensitivity to moisture. The carbonyl chloride group readily hydrolyzes in the presence of water to form the corresponding carboxylic acid and corrosive hydrochloric acid gas.[3] Therefore, all reactions must be conducted under strictly anhydrous (dry) conditions and an inert atmosphere (e.g., nitrogen or argon).[6]
Sources
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Troubleshooting & Optimization
Handling and storage of moisture-sensitive 4-methylpiperazine-1-carbonyl chloride
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for 4-methylpiperazine-1-carbonyl chloride (and its hydrochloride salt). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of this highly reactive and moisture-sensitive reagent. Our goal is to empower you with the technical knowledge to ensure experimental success and maintain a safe laboratory environment.
Core Concept: The Challenge of Moisture Sensitivity
This compound is an acyl chloride. The fundamental challenge in its use stems from the high electrophilicity of the carbonyl carbon, which makes it exceptionally susceptible to nucleophilic attack.[1] Its most prevalent and problematic reaction is with water, a ubiquitous nucleophile, leading to rapid hydrolysis.[2] This reaction is often violent and releases corrosive hydrogen chloride (HCl) gas, compromising the reagent's integrity and affecting reaction stoichiometry and yield.[2][3] All handling and storage protocols are designed around the single most important principle: the rigorous exclusion of atmospheric moisture.[4][5]
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows a persistent, highly polar impurity. What is the likely cause?
Answer: This is a classic symptom of premature reagent degradation via hydrolysis. The carbonyl chloride has likely reacted with trace amounts of water in your reaction setup to form the corresponding carboxylic acid (4-methylpiperazine-1-carboxylic acid), which is significantly more polar and will not participate in the desired acylation reaction.
-
Causality: Acyl chlorides react readily with water to form carboxylic acids.[2] This consumes your starting material and introduces an impurity that can complicate purification. The reaction is irreversible and often rapid, even with just the moisture present in the air or adsorbed onto glassware surfaces.[2][6]
-
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Use freshly dried, sealed anhydrous solvents. Solvents from bottles that have been opened multiple times may have absorbed atmospheric moisture. Consider using a solvent drying system or distilling from an appropriate drying agent.
-
Ensure Glassware is Dry: All glassware must be rigorously dried immediately before use. Oven-drying at a minimum of 125°C for at least 4 hours (or overnight) is standard.[6][7] The hot glassware should be assembled and allowed to cool under a stream of inert gas (argon or nitrogen) to prevent moisture from re-adsorbing onto the surfaces as it cools.[6][7]
-
Maintain Inert Atmosphere: The reaction must be conducted under a positive pressure of a dry inert gas like argon or nitrogen from start to finish.[2][8] This includes the initial setup, reagent addition, and the reaction duration.
-
Check Other Reagents: Ensure that other reagents, particularly amine substrates or bases, are anhydrous.
-
Question 2: The this compound solid in the bottle appears clumpy, discolored, or has a pungent, acidic smell upon opening. Is it still usable?
Answer: It is highly inadvisable to use the reagent in this condition. These physical changes are strong indicators of significant hydrolysis and degradation.
-
Causality: The original compound is typically a white crystalline solid.[9] Clumping or becoming a sticky solid suggests it has absorbed moisture from the atmosphere, initiating hydrolysis. The pungent, acidic smell is likely due to the hydrogen chloride (HCl) gas released during this decomposition process.[2] Using this compromised reagent will lead to inaccurate stoichiometry, low yields, and difficult purifications.
-
Preventative Workflow:
-
Purchase Appropriate Quantities: Buy only the amount of reagent you anticipate using in a reasonable timeframe to avoid long-term storage of opened containers.
-
Aliquot on Arrival: Upon receiving a new bottle, it is best practice to immediately aliquot the solid into smaller, single-use vials inside a glovebox or under a strong inert gas counterflow.[4] This minimizes the exposure of the bulk material to air every time a sample is needed.
-
Proper Sealing: Seal the main container and aliquots tightly. For extra protection, wrap the cap threads with Parafilm. Store inside a desiccator that is itself placed in the recommended storage environment.[10]
-
Question 3: My reaction is complete, but I am struggling with the workup. How do I safely quench the reaction and remove the HCl byproduct?
Answer: Quenching must be done carefully to manage the exothermic reaction of any remaining acyl chloride with the quenching agent. The HCl byproduct, often complexed with bases like triethylamine, must also be effectively removed.
-
Recommended Quenching Protocol:
-
Cool the reaction vessel in an ice-water bath (0°C).
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water dropwise with vigorous stirring.[11] Be prepared for gas evolution (CO₂ if using bicarbonate) and a potential exotherm. Do not add the quenching agent too quickly.
-
Once the quench is complete (no more gas evolution or heat), proceed with your standard aqueous workup.
-
-
Byproduct Removal:
-
The use of a non-nucleophilic base like triethylamine or pyridine during the reaction is common to scavenge the generated HCl.[2] This forms a salt (e.g., triethylammonium chloride).
-
During the aqueous workup, this salt will partition into the aqueous layer. Washing the organic layer with water, followed by brine, will effectively remove these salts and any excess base.[11]
-
Frequently Asked Questions (FAQs)
Q: What are the correct storage conditions for this compound?
A: Proper storage is critical to maintaining the reagent's integrity. The compound is moisture-sensitive and should be stored under specific conditions to maximize its shelf life.[12][13]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C[9][13][14] | Reduces the rate of decomposition. |
| Atmosphere | Under inert gas (Argon or Nitrogen)[12][13][15] | Prevents contact with atmospheric moisture and oxygen. |
| Container | Tightly sealed, original container.[2][15] | Prevents moisture ingress. Containers must be resealed carefully after opening.[15] |
| Location | Cool, dry, well-ventilated area.[2][12] | Ensures stability and safety. |
| Incompatibilities | Away from water, alcohols, strong bases, and oxidizing agents.[2][3][15] | Prevents violent reactions and degradation. |
Q: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A: Due to its corrosive nature, a strict PPE protocol is essential.[2][12][16]
| Equipment | Specification | Reason |
| Eye Protection | Chemical safety goggles and a full-face shield.[16] | Protects against splashes and fumes that cause severe eye damage.[5][12] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Protects against skin contact, which causes severe burns.[5][12] |
| Body Protection | Flame-retardant lab coat. | Protects skin from spills. |
| Work Area | Certified chemical fume hood.[2] | Protects against inhalation of corrosive HCl gas released upon exposure to air.[2] |
Q: What is the proper first aid response in case of accidental exposure?
A: Immediate and decisive action is required in case of any contact.[12][16]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][16] |
| Skin Contact | Immediately flush skin with large amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[12][16] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[12][16] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][16] |
Q: Which solvents are recommended for reactions involving this reagent?
A: The choice of solvent is critical. It must be anhydrous and inert to the acyl chloride. Recommended solvents include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)[1]
-
Toluene
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)[1]
Avoid protic solvents like water, methanol, or ethanol, as they will react with the carbonyl chloride.[1]
Visualized Protocols and Workflows
Standard Workflow for Dispensing the Reagent
The following workflow illustrates the essential steps for safely handling this compound to prevent moisture contamination.
Caption: Workflow for dispensing moisture-sensitive solids.
Troubleshooting Decision Tree for Low Reaction Yield
If you encounter a low yield when using this compound in an acylation reaction, use this decision tree to diagnose the potential cause.
Caption: Decision tree for diagnosing low yield in acylation reactions.
References
- Apollo Scientific. (2022, September 16).
- Sigma-Aldrich. 4-Methyl-1-piperazinecarbonyl chloride 97%. (Product Page).
- Georganics. (2011, February 17). SAFETY DATA SHEET 4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE.
- BenchChem. A Comparative Guide to Acyl Chlorides in Organic Synthesis.
- Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds.
- PubChem, National Center for Biotechnology Information. This compound monohydrochloride.
- Georganics. SAFETY DATA SHEET 4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE.
- Chemistry LibreTexts. (2022, May 6). 1.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- BenchChem. 4-Methyl-1-piperazinecarbonyl chloride hydrochloride. (Product Page).
- New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Acetyl Chloride.
- Sigma-Aldrich. Handling Air-Sensitive Reagents. (Technical Bulletin AL-134).
- Fauske & Associates. (2020, October 28).
- Thermo Fisher Scientific. (2024, March 30). Safety Data Sheet: 4-Methyl-1-piperazinecarbonyl chloride hydrochloride.
- Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.
- BenchChem. A Comparative Guide to 4-Boc-1-piperazinecarbonyl Chloride and 4-methyl-1-piperazinecarbonyl chloride.
- Reddit r/chemistry. (2023, July 31). Acetyl Chloride Storage.
- Chemos GmbH & Co.KG. (2019, January 15).
- ChemicalBook. 55112-42-0(4-Methyl-1-piperazinecarbonyl chloride hydrochloride) Product Description.
- LookChem. Cas 55112-42-0,4-Methyl-1-piperazinecarbonyl chloride hydrochloride.
- BLD Pharm. 4-Methyl-1-piperazinecarbonyl Chloride Hydrochloride. (Product Page).
- ChemicalBook. (2025, February 1).
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Technical Support Center: Preventing Hydrolysis of 4-Methylpiperazine-1-carbonyl Chloride
Introduction
Welcome to the technical support guide for 4-methylpiperazine-1-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this highly reactive reagent. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The primary challenge with this compound, as with many acyl chlorides, is its acute sensitivity to moisture, leading to rapid hydrolysis and the formation of undesired byproducts.[1][2][3] This guide provides in-depth, field-tested strategies to mitigate this issue, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound is a derivative of piperazine, an important scaffold in medicinal chemistry. It is an acyl chloride, characterized by a carbonyl group bonded to a chlorine atom. This functional group makes the molecule highly electrophilic and an excellent acylating agent.[3][4] The carbon atom of the carbonyl group is susceptible to nucleophilic attack due to the strong electron-withdrawing effects of both the chlorine atom and the adjacent nitrogen atom of the piperazine ring. This high reactivity is precisely why it is useful in forming amide, ester, and other carbonyl-containing compounds; however, this same reactivity makes it extremely vulnerable to hydrolysis.[3][5]
Q2: What happens when this compound is exposed to water?
Upon contact with water, this compound undergoes rapid hydrolysis.[3][6] Water acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the displacement of the chloride ion and the formation of 4-methylpiperazine-1-carboxylic acid.[4][7] This carboxylic acid can be unstable and may decarboxylate, especially under certain conditions, to form 1-methylpiperazine.[8][9] This side reaction not only consumes your starting material but also introduces impurities that can complicate purification and significantly reduce the overall yield of your desired product.
Q3: How can I visually identify if my this compound has been compromised by moisture?
Pure this compound is typically a solid.[10] Hydrolysis often results in a change in physical appearance. You might observe the solid becoming sticky, fuming upon exposure to air (due to the formation of HCl gas from reaction with atmospheric moisture), or clumping together.[2] If the hydrolysis is extensive, the material may appear as a viscous oil. Any noticeable deviation from a dry, free-flowing solid should be a cause for concern and warrants verification of the material's purity before use.
Q4: What are the primary sources of water contamination in a typical reaction setup?
Water can be introduced into your reaction from several seemingly innocuous sources. These include:
-
Atmospheric moisture: Leaving the reagent bottle open to the air, even for a short period.[2]
-
Contaminated Solvents: Using solvents that have not been properly dried and stored under anhydrous conditions.[1][11]
-
Improperly Dried Glassware: Glassware contains a thin film of adsorbed moisture that must be removed by oven-drying or flame-drying.[12][13]
-
Hygroscopic Reagents: Other reagents in the reaction mixture that can absorb moisture from the air.[14]
-
Transfer Equipment: Using syringes and needles that have not been properly dried.[12][15]
Troubleshooting Guide: Hydrolysis-Related Reaction Failures
This section addresses specific problems you might encounter during your experiments and provides a systematic approach to identifying and resolving the root cause.
Problem 1: My reaction yield is significantly lower than expected, and I've isolated 1-methylpiperazine as a major byproduct.
-
Diagnosis: The presence of 1-methylpiperazine is a strong indicator that hydrolysis and subsequent decarboxylation of your starting material have occurred. This suggests significant water contamination during your reaction setup or execution.
-
Solution Workflow:
-
Re-evaluate Your Solvent Drying Protocol: Ensure your solvents are rigorously dried. For common solvents like dichloromethane (DCM) or tetrahydrofuran (THF), distillation from an appropriate drying agent is recommended. Alternatively, using a solvent purification system is a reliable method. For less stringent applications, using a freshly opened bottle of anhydrous solvent may be sufficient, but it should be used quickly.[11]
-
Implement a Rigorous Glassware Drying Procedure: All glassware should be oven-dried at a minimum of 120 °C for several hours (ideally overnight) and allowed to cool in a desiccator.[12] For immediate use, flame-drying the glassware under a stream of inert gas (nitrogen or argon) is a highly effective technique.[12][13]
-
Refine Your Reagent Handling Technique:
-
Work under a positive pressure of an inert gas (nitrogen or argon).[12]
-
Use septa on your reaction flasks and transfer reagents via syringe or cannula.
-
Ensure syringes and needles are dried in an oven and cooled in a desiccator before use.[12][15]
-
Blanket your reaction vessel with inert gas before adding any reagents.
-
-
Consider the Role of Your Base: If your reaction uses a base, ensure it is not a source of water. For example, if using a tertiary amine base like triethylamine, consider distilling it from a suitable drying agent. If using an inorganic base like potassium carbonate, ensure it is thoroughly dried in an oven before use.
-
-
Visual Troubleshooting Logic:
Caption: Troubleshooting workflow for low yield due to hydrolysis.
Problem 2: My reaction is sluggish or does not go to completion, even with extended reaction times.
-
Diagnosis: While several factors can cause a sluggish reaction, the slow, continuous hydrolysis of your this compound can lead to a gradual decrease in its effective concentration, causing the reaction to stall. This is particularly relevant in reactions that require elevated temperatures, as this can accelerate the rate of hydrolysis if trace amounts of water are present.
-
Solution Workflow:
-
Employ a Non-Nucleophilic Scavenger Base: In reactions involving the formation of HCl as a byproduct (e.g., acylation of an alcohol or amine), a stoichiometric amount of a base is required. A non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) is often a better choice than less hindered amines. It is crucial to use freshly distilled bases.
-
Consider the Use of a Dehydrating Agent in Situ: For particularly sensitive reactions, the addition of a dehydrating agent directly to the reaction mixture can be beneficial. Activated molecular sieves (3Å or 4Å, powdered and activated by heating under vacuum) are an excellent choice as they are generally inert and will sequester any trace moisture.
-
Optimize the Order of Addition: Add the this compound to the solution containing your nucleophile and base, rather than the other way around. This ensures that the highly reactive acyl chloride is immediately consumed by the desired reaction pathway, minimizing its exposure time to any potential trace moisture in the solvent or on the glassware.
-
-
Data-Driven Decision Making: Choice of Base
| Base | pKa of Conjugate Acid | Key Characteristics |
| Triethylamine | 10.75 | Common, but can be nucleophilic and hygroscopic. |
| Diisopropylethylamine (DIPEA) | 10.75 | Sterically hindered, non-nucleophilic. A better choice for sensitive acylations. |
| 2,6-Lutidine | 6.77 | Sterically hindered, non-nucleophilic. Less basic than DIPEA. |
| Pyridine | 5.25 | Can act as a nucleophilic catalyst, but is also a weaker base. |
Best Practices for Anhydrous Reactions
Protocol 1: Setting Up a Reaction Under an Inert Atmosphere
-
Glassware Preparation:
-
Clean all glassware thoroughly and rinse with deionized water, followed by an organic solvent like acetone to aid in drying.
-
Place the glassware in an oven at >120 °C for at least 4 hours, or preferably overnight.[12]
-
Assemble the glassware (e.g., round-bottom flask with a condenser and a gas inlet adapter) while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the apparatus to cool to room temperature under this inert atmosphere.[12]
-
-
Solvent and Reagent Transfer:
-
Use a cannula or a dry syringe to transfer anhydrous solvents and liquid reagents.
-
For solid reagents, use a glove box or a glove bag. If these are not available, transfer the solid quickly under a heavy flow of inert gas.
-
-
Maintaining an Inert Atmosphere:
-
Use a gas bubbler (filled with mineral oil) to monitor the positive pressure of the inert gas throughout the reaction.[12]
-
Ensure all joints are well-sealed.
-
-
Visual Representation of Anhydrous Reaction Setup:
Caption: Standard Schlenk line setup for anhydrous reactions.
Mechanism Spotlight: The Hydrolysis Pathway
Understanding the mechanism of hydrolysis is key to preventing it. The process is a classic nucleophilic acyl substitution reaction.[6]
Caption: Mechanism of hydrolysis of this compound.
This diagram illustrates how a water molecule attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, eliminating HCl and forming the undesired carboxylic acid, which can further decompose.[16] By keeping the concentration of the nucleophile (water) to an absolute minimum, you can effectively shut down this pathway.
References
- Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. troubleshooting low conversion rates in Friedel-Crafts acylation.
- ChemistryStudent. Acyl Chlorides (A-Level).
- ChemicalBook. This compound - Safety Data Sheet.
- Crunch Chemistry. The reactions of acyl chlorides and acid anhydrides.
- SAFETY DATA SHEET. 4.
- Benchchem. 4-Methyl-1-piperazinecarbonyl chloride hydrochloride | 55112-42-0.
- University of Rochester, Department of Chemistry. How to Store Reagents.
- University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
- Chemistry Stack Exchange. Storage of air and temperature sensitive reagents.
- Apollo Scientific. This compound hydrochloride.
- LookChem. CAS No.55112-42-0,4-Methyl-1-piperazinecarbonyl chloride hydrochloride Suppliers,MSDS download.
- Journal of Chemical Education. Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe.
- chemrevise. Acyl Chlorides and Acid Anhydrides.
- chemrevise. Acyl Chlorides and Acid Anhydrides.
- BLD Pharm. 55112-42-0|4-Methyl-1-piperazinecarbonyl Chloride Hydrochloride.
- KPU Pressbooks. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II.
- Reddit. Why can't this reaction continue? : r/chemhelp.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
- PubChem. This compound monohydrochloride | C6H12Cl2N2O | CID 3016934.
- ChemicalBook. 4-Methyl-1-piperazinecarbonyl chloride hydrochloride | 55112-42-0.
- National Institutes of Health. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.
- ChemicalBook. This compound | 39539-66-7.
- PubChem. 4-Methyl-1-piperazinecarboxylic acid | C6H12N2O2 | CID 6453585.
- ACS Publications. FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase.
- Deep Blue Repositories. Mechanistic Studies on the Prenylated- Flavin-Dependent Phenazine-1-Carboxylic Acid Decarboxylase.
- escientificsolutions. 4-Methylpiperazine-1-carboxylic acid.
- Organic Chemistry Portal. Decarboxylation.
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Purification of 4-methylpiperazine-1-carbonyl chloride by recrystallization
An Application Scientist's Guide to the Recrystallization of 4-Methylpiperazine-1-Carbonyl Chloride
Introduction: Navigating the Challenges of a Reactive Intermediate
This compound is a highly valuable reagent in synthetic organic chemistry, serving as a key building block for numerous pharmaceutical compounds, including anticancer agents and CNS-targeting drugs.[1] It is typically synthesized by reacting 1-methylpiperazine with phosgene or a phosgene equivalent.[1][2][3][4] However, its utility is matched by its reactivity. The electrophilic acyl chloride moiety makes the compound exceptionally sensitive to moisture and other nucleophiles, posing significant purification challenges.[1][2]
Recrystallization remains the primary and most effective method for purifying this solid intermediate, but its successful execution demands a nuanced understanding of the compound's chemical vulnerabilities. This guide, structured as a technical support center, provides field-proven insights, troubleshooting workflows, and answers to frequently encountered problems to empower researchers in obtaining high-purity this compound. Note that this compound is often supplied and handled as its hydrochloride salt, which shares the same reactivity concerns regarding the acyl chloride group.[5][6][7]
Core Principles: Why Recrystallization is a Balancing Act
Recrystallization is predicated on the differential solubility of a compound in a hot versus a cold solvent.[8][9] In an ideal scenario, the crude solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the desired compound selectively crystallizes out, leaving impurities behind in the "mother liquor."[8]
With this compound, the primary challenge is its propensity to undergo hydrolysis. The acyl chloride group reacts readily with water to form 4-methylpiperazine-1-carboxylic acid and corrosive hydrochloric acid gas.[1] This reaction not only consumes the desired product but introduces a significant new impurity. Therefore, the entire recrystallization process must be conducted under strictly anhydrous (moisture-free) conditions.
Safety First: Handling a Corrosive and Reactive Compound
This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[6][10][11] Its reaction with moisture releases HCl, an irritant to the respiratory system.[1] Adherence to strict safety protocols is non-negotiable.
| Hazard | Consequence | Mitigation Strategy |
| Corrosive | Causes severe skin burns and eye damage.[10][11] | Wear appropriate PPE: chemical splash goggles, face shield, nitrile or neoprene gloves, and a lab coat.[12] |
| Moisture Sensitive | Reacts with water/moisture to release corrosive HCl gas.[1][5] | Handle in a fume hood under an inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and anhydrous solvents.[2][12] |
| Inhalation Hazard | Dust and generated HCl gas can irritate the respiratory system.[1][13] | Always handle in a well-ventilated fume hood. Avoid creating dust.[6][10] |
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][6]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][12]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[13]
Troubleshooting & FAQ Guide
This section addresses the most common issues encountered during the recrystallization of this compound in a direct question-and-answer format.
Q1: "What is the best solvent for this recrystallization? I see conflicting or no specific information."
Answer: This is the most critical decision. Due to the compound's reactivity, you must use a dry, aprotic (non-hydroxylic) solvent. Protic solvents like water or alcohols will react with the acyl chloride group and must be strictly avoided.
The ideal solvent should dissolve the compound when hot but have low solubility when cold.
| Recommended Solvents | Rationale & Causality | Troubleshooting Tips |
| Toluene | A good starting point. Its relatively high boiling point allows for a wide temperature gradient, which is excellent for recrystallization. It is aprotic and can be easily dried. | If solubility is too high even when cold, consider a mixed-solvent system with a less polar co-solvent like hexane. |
| Anhydrous Diethyl Ether | Can be effective, but its low boiling point provides a narrow working temperature range, potentially leading to premature crystallization. | Use with caution due to high flammability and tendency to form peroxides. Ensure it is certified anhydrous. |
| Hexanes / Petroleum Ether | These are non-polar solvents. The compound may have low solubility even when hot. | Often best used as an "anti-solvent" in a mixed system (e.g., dissolving in minimal hot toluene or chloroform and adding hot hexanes until turbidity appears). |
| Alcohol-Free Chloroform | A good solvent for dissolving many organic compounds. | Ensure it is free of ethanol, which is a common stabilizer and will react with the product. Shaking with dilute sodium bicarbonate and drying can remove acidic impurities. |
A methodical approach is to perform small-scale solubility tests with your crude material to identify the optimal solvent or solvent mixture before committing your entire batch.
Q2: "My product has 'oiled out' into a gooey mess instead of forming crystals. What went wrong and how do I fix it?"
Answer: "Oiling out" is a common problem that occurs when a compound separates from the solution as a liquid rather than a solid.[14] This typically happens for two reasons:
-
The solution is supersaturated at a temperature above the melting point of your compound.
-
The presence of impurities disrupts the crystal lattice formation.
Corrective Actions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation level.[14]
-
Promote Slow Cooling: Rapid cooling encourages oiling. After re-dissolving, allow the flask to cool as slowly as possible. You can insulate the flask with glass wool or place it on a hot plate that is turned off to let it cool gradually with the plate.[14]
-
Lower the Saturation Temperature: Try using a larger volume of solvent. This will lower the temperature at which the solution becomes saturated, which may be below the compound's melting point. This will, however, reduce the overall yield.
Q3: "I've cooled the solution, even put it in an ice bath, but no crystals are forming. Is my product gone?"
Answer: It's unlikely your product is gone. You are likely dealing with a supersaturated solution, where the compound remains dissolved even though its solubility limit has been exceeded.[8][14] This is a common hurdle in recrystallization.
Troubleshooting Workflow for Supersaturation:
Caption: Troubleshooting flowchart for inducing crystallization.
-
Scratching: This action creates microscopic imperfections on the glass surface that can act as nucleation sites for crystal growth.[14]
-
Seed Crystal: A seed crystal provides a perfect template for other molecules to deposit onto, initiating the crystallization process.[14]
-
Reduce Volume: If too much solvent was added initially, the solution may not be saturated even when cold. Gently warming the solution and evaporating a portion of the solvent under a stream of nitrogen can concentrate the solution, allowing for crystallization upon cooling.[14]
Q4: "My final yield is extremely low. Where did my compound go?"
Answer: A low yield is frustrating but often preventable. The most common causes are related to technique and solubility.[8]
Common Causes of Low Yield:
-
Excessive Solvent Use: This is the most frequent error. Using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your product dissolved in the mother liquor, even after cooling.[8][15]
-
Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will re-dissolve a portion of your purified product. Always use a minimal amount of ice-cold recrystallization solvent for the final wash.[8]
-
Premature Filtration: Filtering the solution while it is still warm or not allowing sufficient time for crystallization at low temperatures will leave product in the filtrate.
-
Inherent Solubility: Every compound has some finite solubility even in a cold solvent. Some loss is unavoidable, but it should be minimized through proper technique.
To check if a significant amount of product remains in your mother liquor, you can try evaporating the solvent from the filtrate to see how much solid residue remains.[15]
Experimental Protocol: Recrystallization Workflow
This protocol provides a generalized, step-by-step methodology. All steps must be performed in a fume hood, and all glassware must be oven-dried to ensure anhydrous conditions.
Sources
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- 9. Topics in Organic Chemistry: How to Perform Recrystallization: Step-by-Step Organic Lab Guide [chemistrywithdrsantosh.com]
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- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing 4-Methylpiperazine-1-carbonyl Chloride Synthesis
Welcome to the technical support center for the synthesis of 4-methylpiperazine-1-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and purity. This document provides in-depth technical guidance, field-proven insights, and validated protocols.
Section 1: Synthesis Overview & Core Principles
This compound is a crucial reagent in medicinal chemistry, primarily used to introduce the 4-methylpiperazine moiety into target molecules, a common structural motif in active pharmaceutical ingredients (APIs). The synthesis typically involves the reaction of 1-methylpiperazine with phosgene or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).
While conceptually straightforward, the reaction is sensitive to several parameters. The high reactivity of the acyl chloride product and the hazardous nature of phosgenating agents necessitate careful control over the experimental setup.[1][2] The product is most commonly isolated as the hydrochloride salt, which enhances its stability.[3]
Reaction Mechanism Overview
The fundamental reaction is a nucleophilic acyl substitution where the secondary amine of 1-methylpiperazine attacks the electrophilic carbonyl carbon of the phosgenating agent.
Caption: General reaction scheme for the synthesis.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered before and during the synthesis.
Q1: What is the best phosgenating agent to use: phosgene, diphosgene, or triphosgene?
A1: Triphosgene is the most recommended agent for laboratory-scale synthesis.[4] Phosgene is a highly toxic gas, making it difficult and dangerous to handle without specialized equipment. Diphosgene is a volatile, corrosive liquid. Triphosgene, a stable crystalline solid, is a safer and more manageable alternative that generates phosgene in situ.[5][6] It can be weighed accurately and is generally considered easier to handle, though it requires strict safety protocols as it can release phosgene upon contact with moisture or heat.[7][8]
Q2: Why is the product isolated as a hydrochloride salt?
A2: The reaction of 1-methylpiperazine with a phosgene equivalent generates one equivalent of hydrochloric acid (HCl). The basic nitrogen atom of the piperazine ring is protonated by this HCl, forming the stable hydrochloride salt. This has two main advantages:
-
Stability: The hydrochloride salt is generally a more stable, crystalline solid than the free base, which can be an oil and is more susceptible to hydrolysis.[1]
-
Prevents Side Reactions: Protonation of the product prevents it from reacting with another molecule of the starting material (1-methylpiperazine), which would lead to the formation of a urea dimer impurity.[4]
Q3: What are the critical safety precautions for this reaction?
A3: Safety is paramount, especially when working with triphosgene.
-
Ventilation: All manipulations involving triphosgene must be performed in a properly functioning chemical fume hood.[5][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, lab coat, and double gloves (e.g., vinyl inner, nitrile outer).[5][7]
-
Anhydrous Conditions: Triphosgene reacts with moisture to release toxic phosgene and HCl gas.[7][10] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Quenching: Any residual triphosgene should be quenched carefully at the end of the reaction. A common method is the slow addition of a basic solution, such as aqueous sodium bicarbonate or sodium hydroxide, in the fume hood.
Q4: What are typical yields and purity I can expect?
A4: With an optimized protocol, yields can range from 75% to over 90%.[11] Purity of the crude product is often high, but recrystallization is typically necessary to achieve >99% purity suitable for pharmaceutical applications.[1][11]
Section 3: Troubleshooting Guide
This guide provides a structured approach to resolving common experimental issues.
Caption: A logical approach to troubleshooting.
Problem 1: Low or No Product Yield
| Probable Cause | Explanation & Solution |
| Moisture Contamination | The most common issue. Triphosgene and the acyl chloride product are highly sensitive to water.[1][7] Hydrolysis of triphosgene prevents the reaction, while hydrolysis of the product leads to the formation of 4-methylpiperazine-1-carboxylic acid. Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents. Run the reaction under a positive pressure of an inert gas (N₂ or Ar). |
| Incorrect Stoichiometry | The molar ratio of 1-methylpiperazine to triphosgene is critical. A 1:0.3 to 1:1 ratio is typically used.[11] Using too little triphosgene will result in incomplete conversion. |
| Low Reaction Temperature | While the reaction is often started at 0-5 °C to control the initial exotherm, it may require warming to room temperature or gentle heating to go to completion.[1] Solution: Monitor the reaction by TLC or LC-MS. If the starting material is consumed slowly, consider allowing the reaction to warm to room temperature or gently heating as per established protocols.[11] |
| Inefficient Phosgene Generation | In some cases, particularly with certain solvents, the decomposition of triphosgene into active phosgene can be slow. Solution: Some protocols report the use of a catalytic amount of a tertiary amine or DMF, though this can sometimes lead to side products.[12] The choice of solvent also plays a key role, with dichloromethane and dioxane being effective.[11][13] |
Problem 2: Product Purity Issues (e.g., Impurities in NMR/LC-MS)
| Probable Cause | Explanation & Solution |
| Dimer Impurity (Urea Formation) | If the product is not effectively protonated to the hydrochloride salt, its free amine can react with another molecule of the carbonyl chloride, forming a symmetrical urea byproduct. This is a common issue in piperazine chemistry.[14] Solution: Ensure the reaction conditions allow for the formation of the HCl salt. Using an appropriate amount of the phosgenating agent is key. Purification via recrystallization can often remove this less soluble impurity. |
| Unreacted Starting Material | Incomplete reaction will leave 1-methylpiperazine in the product. Solution: Re-evaluate reaction time, temperature, and stoichiometry. The starting material can typically be removed during workup by an aqueous wash, but this risks product hydrolysis. A non-aqueous workup followed by recrystallization is often preferred. |
| Hydrolysis Product | The presence of 4-methylpiperazine-1-carboxylic acid indicates exposure to water during the reaction or workup.[2] Solution: This impurity is acidic and can sometimes be removed by a careful wash with a very dilute, cold base, but this is risky. The best approach is prevention by maintaining strictly anhydrous conditions. |
Problem 3: Physical Product Issues
| Probable Cause | Explanation & Solution |
| Product is an Oil, Not a Crystalline Solid | The hydrochloride salt should be a crystalline solid with a melting point around 225-228 °C. An oily product suggests it may be the free base or contaminated with solvent. Solution: Ensure complete removal of the reaction solvent under reduced pressure. Attempt to crystallize the product from a suitable solvent system, such as acetone or an ethanol/ether mixture.[11] |
| Product is Discolored | While often a white to off-white solid, significant discoloration (yellow to brown) can indicate decomposition or impurities from side reactions. Solution: Purify the product by recrystallization. If discoloration persists, consider issues with starting material quality or reaction temperature being too high. |
Section 4: Optimized Laboratory Protocol
This protocol is based on the use of triphosgene as a safer alternative to phosgene gas.
Materials & Equipment:
-
1-Methylpiperazine
-
Triphosgene (Bis(trichloromethyl) carbonate)
-
Oven-dried, three-neck round-bottom flask with a magnetic stirrer
-
Inert gas line (Nitrogen or Argon)
-
Addition funnel
-
Ice bath
Step-by-Step Procedure:
-
Reaction Setup: Assemble the dry three-neck flask with a stirrer, addition funnel, and an inert gas inlet/outlet. Place the flask under a positive pressure of nitrogen.
-
Reagent Preparation: In the flask, dissolve 1-methylpiperazine (1.0 eq.) in anhydrous DCM (approx. 5-10 volumes). Cool the solution to 0-5 °C using an ice bath.
-
Triphosgene Addition: In a separate dry flask, dissolve triphosgene (0.4 eq.) in anhydrous DCM. Transfer this solution to the addition funnel.
-
Reaction: Add the triphosgene solution dropwise to the stirred 1-methylpiperazine solution over 30-60 minutes, maintaining the internal temperature below 10 °C. A white precipitate of the hydrochloride salt should form.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.[15]
-
Workup:
-
Filter the resulting slurry to collect the white solid precipitate.
-
Wash the solid with a small amount of cold, anhydrous DCM or diethyl ether to remove any soluble impurities.
-
Dry the solid product under vacuum.
-
-
Purification (if necessary):
Table 1: Reaction Parameter Optimization
| Parameter | Recommended Range | Rationale & Potential Issues |
| Solvent | Anhydrous DCM, Toluene, Dioxane[11] | Solvent choice affects solubility and reaction rate. Dioxane at higher temperatures (90-115 °C) has been reported to give high yields (80.3%) and purity (99.4%).[1] |
| Temperature | 0 °C to 115 °C[1][11] | Initial cooling is crucial to control the exotherm. Higher temperatures may be needed to drive the reaction to completion but can increase side products. |
| Molar Ratio (Piperazine:Triphosgene) | 1 : 0.35 - 1 : 0.5 | A slight excess of the piperazine is sometimes used, but a ratio closer to the stoichiometric requirement (1:0.33) is common. Using ~0.4 eq. of triphosgene ensures complete conversion without a large excess of the phosgenating agent. |
| Reaction Time | 1 - 10 hours[1][11] | Monitor by an appropriate analytical method (TLC, LC-MS) to determine the endpoint. |
Section 5: Product Characterization
Confirming the identity and purity of the final product is a critical final step.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the methyl group (a singlet around δ 2.89 ppm in DMSO-d₆) and the piperazine ring protons (multiplets between δ 3.12–3.45 ppm).[1]
-
¹³C NMR: Key signals include the carbonyl carbon at ~165.2 ppm and the piperazine and methyl carbons at ~52.8, 45.1, and 38.4 ppm, respectively.[1]
-
FT-IR: Look for a strong carbonyl (C=O) stretch characteristic of acyl chlorides between 1695–1710 cm⁻¹. A broad peak around 3200–3300 cm⁻¹ indicates the N-H stretch of the protonated amine hydrochloride.[1]
-
Melting Point: The pure hydrochloride salt should have a sharp melting point in the range of 225-228 °C.
References
-
University of Toronto, Department of Chemistry. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. [Online]. Available: [Link]
-
Multichem. TRIPHOSGENE Safety Data Sheet. [Online]. Available: [Link]
-
LookChem. CAS No.55112-42-0, 4-Methyl-1-piperazinecarbonyl chloride hydrochloride Suppliers,MSDS download. [Online]. Available: [Link]
-
Loba Chemie. TRIPHOSGENE FOR SYNTHESIS MSDS. [Online]. Available: [Link]
-
Cotarca, L., et al. (2020). A decade review of triphosgene and its applications in organic reactions. PMC. [Online]. Available: [Link]
- Google Patents. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride. [Online].
-
PubChem. This compound monohydrochloride. [Online]. Available: [Link]
-
The Royal Society of Chemistry. Experimental Details - Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Online]. Available: [Link]
-
Georganics. 4-Methyl-1-piperazinecarbonyl chloride hydrochloride - High purity. [Online]. Available: [Link]
-
ResearchGate. Triphosgene and its Application in Organic Synthesis | Request PDF. [Online]. Available: [Link]
- Google Patents. WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof. [Online].
-
HETEROCYCLES. Triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. [Online]. Available: [Link]
-
PharmaCompass. 1-chlorocarbonyl-4-methylpiperazine hydrochloride Drug Information. [Online]. Available: [Link]
-
PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Online]. Available: [Link]
-
PubMed Central. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. [Online]. Available: [Link]
-
Chemistry Letters. Model Study for Preparation of Asymmetric N,N'-Disubstituted Piperazine Library. [Online]. Available: [Link]
-
ResearchGate. Preparation of carbamoyl chlorides | Download Scientific Diagram. [Online]. Available: [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Online]. Available: [Link]
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- 4. WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]
- 5. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. multichemindia.com [multichemindia.com]
- 11. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride - Google Patents [patents.google.com]
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- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions and byproducts in 4-methylpiperazine-1-carbonyl chloride synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-methylpiperazine-1-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical reagent. We understand that synthesizing reactive intermediates like carbamoyl chlorides can present unique challenges. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic protocols.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. We focus on the underlying chemical principles to empower you to make informed decisions in the lab.
Q1: My final yield of this compound is significantly lower than expected. What are the most likely causes?
Low yield is the most frequently reported issue and typically stems from two primary sources: hydrolysis of the product and the formation of a symmetrical urea byproduct.
Causality Analysis:
-
Moisture Sensitivity (Hydrolysis): The carbonyl chloride group is highly electrophilic, making it extremely susceptible to nucleophilic attack by water.[1][2] Even trace amounts of moisture in your solvent, glassware, or starting amine can lead to rapid hydrolysis, converting your desired product into the unreactive 4-methylpiperazinecarboxylic acid or simply reverting it to 1-methylpiperazine hydrochloride upon reaction with the generated HCl. The product itself is designated as moisture-sensitive.[3][4]
-
Urea Byproduct Formation: The target compound, this compound, is a reactive acylating agent. If it encounters unreacted 1-methylpiperazine starting material in the reaction mixture, it will react to form the highly stable, symmetrical urea derivative, 1,1'-(carbonyl)bis(4-methylpiperazine). This is a common side reaction in carbamoyl chloride synthesis.[5] This is particularly problematic if the phosgene source is added too quickly or if localized "hot spots" of amine concentration exist.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas (Nitrogen or Argon).
-
Use a freshly opened bottle of an anhydrous aprotic solvent (e.g., Dichloromethane, THF, or Toluene) or dispense from a solvent purification system.
-
Ensure your 1-methylpiperazine starting material is anhydrous. If necessary, distill it over a suitable drying agent.
-
-
Control Stoichiometry and Addition:
-
The reaction should be set up so that the amine is the limiting reagent locally. This is best achieved by adding the solution of 1-methylpiperazine dropwise to a solution of the phosgene source (e.g., triphosgene). This maintains a slight excess of the phosgene equivalent in the flask, minimizing the chance that the newly formed carbamoyl chloride will react with the starting amine.
-
Perform the addition at a reduced temperature (typically 0 °C to -10 °C) to control the exothermic reaction and slow down the rate of side reactions.[1]
-
Q2: I've isolated a white, high-melting-point solid that is insoluble in my extraction solvent. What is it and how can I prevent it?
This is almost certainly the symmetrical urea byproduct, 1,1'-(carbonyl)bis(4-methylpiperazine) .
Formation Mechanism: This byproduct forms when one molecule of the desired product reacts with a molecule of the 1-methylpiperazine starting material.
This compound + 1-methylpiperazine → 1,1'-(carbonyl)bis(4-methylpiperazine) + HCl
Ureas are typically crystalline, polar, and possess high melting points due to strong intermolecular hydrogen bonding and dipole-dipole interactions. Their low solubility in common organic solvents like DCM or ethyl acetate makes them precipitate out, often appearing as a stubborn solid.
Prevention & Remediation Strategy:
-
Prevention (Primary Strategy): Follow the "inverse addition" protocol described in Q1, where the amine is added slowly to the phosgene source. This ensures the concentration of free amine is kept to a minimum at all times.
-
Remediation (If Byproduct Forms):
-
Filtration: Since the urea is often insoluble, it can sometimes be removed by simple filtration of the reaction mixture before aqueous workup.
-
Purification: If it remains in the crude product, purification can be challenging. Column chromatography on silica gel is the most effective method. The urea byproduct is significantly more polar than the desired carbamoyl chloride, so it will have a much lower Rf value.
-
Frequently Asked Questions (FAQs)
This section covers broader questions regarding reaction strategy, reagent choice, and product handling.
Q1: What are the primary side reactions in this synthesis?
The two most critical side reactions to manage are hydrolysis and symmetrical urea formation . Understanding their pathways is key to maximizing the yield and purity of your target compound.
Caption: Key Reaction Pathways in the Synthesis.
Q2: How does the choice of phosgene source (Phosgene vs. Triphosgene) impact the reaction?
While traditional methods may use highly toxic phosgene gas, solid phosgene surrogates like diphosgene and triphosgene are now standard in research settings for safety and ease of handling.[6][7] Triphosgene (bis(trichloromethyl) carbonate) is generally the preferred reagent.
| Feature | Phosgene (COCl₂) | Triphosgene (BTC) |
| Physical State | Colorless Gas | White Crystalline Solid |
| Handling | Extremely hazardous; requires specialized equipment and ventilation.[8] | Much safer and easier to handle and weigh.[6] |
| Stoichiometry | 1 equivalent required. | 1/3 equivalent required, as it thermally or catalytically decomposes to 3 equivalents of phosgene in situ.[9] |
| Reactivity | Highly reactive, difficult to control on a small scale. | More controlled release of phosgene allows for milder reaction conditions. |
| Byproducts | Primarily HCl. | Can have minor byproducts from its decomposition pathway, but generally clean. |
Expert Insight: Triphosgene offers a significant safety advantage without compromising reactivity. The ability to weigh it as a solid allows for much more precise stoichiometric control, which is critical for minimizing the urea side reaction.
Q3: What are the best practices for handling and storing the final product, this compound?
The stability of your final product is paramount. As a reactive acyl chloride, it is prone to degradation if not handled and stored correctly.
-
Handling: Always handle the material under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use dry syringes and needles for transfers.
-
Storage: The product should be stored in a tightly sealed container with a secure cap.[4] For long-term stability, place this primary container inside a secondary container with a desiccant, and store at low temperatures (2-8 °C is recommended).[4] Storing under an inert gas atmosphere (Argon or Nitrogen) is also highly advised.
Q4: Can you provide an optimized, step-by-step protocol for synthesis using triphosgene?
Certainly. This protocol is designed to maximize yield and purity by controlling the key variables discussed above.
Experimental Workflow Diagram
Caption: Optimized Experimental Workflow.
Detailed Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add triphosgene (0.35 equivalents relative to the amine). Dissolve it in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Amine Addition: In a separate flame-dried flask, prepare a solution of 1-methylpiperazine (1.0 equivalent) in anhydrous DCM. Using a dropping funnel or syringe pump, add the amine solution dropwise to the cold triphosgene solution over a period of at least 1 hour. Maintain the internal temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amine.[10]
-
Work-up: Once the reaction is complete, carefully concentrate the solvent under reduced pressure. The resulting crude product is often obtained as the hydrochloride salt.
-
Purification: The crude material can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/ether) or by flash column chromatography on silica gel if significant byproducts are present.
-
Storage: Immediately transfer the purified, dry product to a tightly sealed container and store it in a desiccator at 2-8 °C under an inert atmosphere.
References
- Vertex AI Search. (2024-03-30).
- BenchChem. (2025). A Comparative Guide to 4-Boc-1-piperazinecarbonyl Chloride and 4-Methyl-1-piperazinecarbonyl Chloride.
- BenchChem. 4-Methyl-1-piperazinecarbonyl chloride hydrochloride | 55112-42-0.
- ACS Publications. (2015-01-07). Organic Carbamates in Drug Design and Medicinal Chemistry.
- ResearchGate. (2025-08-05). Liquid-Phase Parallel Synthesis of Ureas.
- E-Cronicon. (2014-02-14). A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS.
- ChemicalBook. (2025-02-01). This compound - Safety Data Sheet.
- YouTube. (2025-03-02). Triphosgene I How many equivalents of triphosgene are required for coupling?.
- Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution.
- American Chemistry Council. (2021-04). 3.0 Properties of Phosgene.
- New Drug Approvals. PHOSGENE.
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Troubleshooting guide for reactions with 4-methylpiperazine-1-carbonyl chloride
Technical Support Center: 4-Methylpiperazine-1-carbonyl Chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in synthesis. The following question-and-answer format addresses specific issues, explains the underlying chemical principles, and offers field-proven protocols to enhance your experimental success.
Section 1: Reagent Quality, Storage, and Handling
Proper handling and storage are critical first steps for any successful reaction. Given that this compound is a reactive acyl chloride, its viability is paramount.
Question 1: My reaction is failing to initiate or showing very low conversion. How can I verify my this compound is still active?
Answer: Failure to initiate is frequently linked to reagent degradation. This compound is highly sensitive to moisture.[1][2] Hydrolysis converts the reactive carbonyl chloride to the unreactive 4-methylpiperazine-1-carboxylic acid, which will not participate in the desired acylation.
Causality and Verification:
-
Hydrolysis: The electrophilic carbonyl carbon is readily attacked by water, leading to the loss of HCl and formation of the corresponding carboxylic acid. This process is often autocatalytic as the generated HCl can protonate the piperazine nitrogens, further influencing reactivity.
-
Improper Storage: Storing the reagent at room temperature without an inert atmosphere can lead to rapid degradation.[1][3] The recommended storage condition is 2-8 °C under an inert gas like argon or nitrogen.[1][4]
Self-Validating Protocol: Quick Activity Test
To confirm the reagent's activity, perform a small-scale control reaction with a highly reactive, unhindered primary amine like benzylamine.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve benzylamine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Reaction: Cool the solution to 0 °C. Add a solution of your this compound (1.1 eq) in the same anhydrous solvent dropwise.
-
Monitoring: Allow the reaction to stir for 30 minutes. Monitor by Thin Layer Chromatography (TLC).
-
Expected Outcome: You should observe the complete consumption of benzylamine and the formation of a new, higher Rf product spot corresponding to the urea. If this reaction fails, your carbonyl chloride reagent has likely degraded and should be discarded.
Section 2: Troubleshooting Acylation Reactions (Urea/Carbamate Formation)
The primary application of this compound is the acylation of nucleophiles (amines, alcohols) to form ureas and carbamates, respectively.[5]
Question 2: I'm acylating a primary/secondary amine to form a substituted urea, but my yield is consistently low. What are the key parameters to optimize?
Answer: Low yields in these reactions typically stem from one of four issues: insufficient reactivity of the nucleophile, improper base selection, suboptimal solvent choice, or competing side reactions.
Key Optimization Parameters:
| Parameter | Causality & Expert Insight | Recommended Adjustments |
| Base Selection | The reaction generates one equivalent of HCl, which must be scavenged. If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic. Tertiary amines like TEA or DIPEA are standard. For sterically hindered or weakly nucleophilic amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required.[6] | Use at least 1.2 equivalents of a tertiary amine base. For difficult acylations, consider switching from TEA to DIPEA or DBU. Inorganic bases like K₂CO₃ can be used in polar aprotic solvents but may lead to heterogeneous mixtures. |
| Solvent Choice | The solvent must be aprotic and anhydrous to prevent hydrolysis of the carbonyl chloride.[3][7] Common choices include DCM, THF, and DMF. For poorly soluble substrates, DMF is often effective, but care must be taken as residual amines in older DMF bottles can compete in the reaction. | Ensure solvents are from a freshly opened bottle or passed through a solvent purification system. For sluggish reactions, switching to a more polar aprotic solvent like DMF or acetonitrile can sometimes increase the reaction rate. |
| Temperature | Most acylations are performed at 0 °C to room temperature to minimize side reactions.[3] However, if your amine is sterically hindered or electronically deactivated (e.g., an aniline with electron-withdrawing groups), gentle heating (40-60 °C) may be necessary to drive the reaction to completion.[8] | Start at 0 °C and allow the reaction to warm to room temperature. If no progress is observed by TLC after several hours, consider heating the reaction to 40-50 °C. |
| Stoichiometry | While a 1:1 stoichiometry is theoretical, using a slight excess of the carbonyl chloride (1.1-1.2 eq) can help push the reaction to completion, especially if minor degradation of the reagent is suspected. | Use 1.1 to 1.2 equivalents of this compound relative to your limiting nucleophile. |
Workflow for Diagnosing Low Yield:
Caption: A decision tree for troubleshooting low-yield acylation reactions.
Section 3: Side Reactions and Purification
Question 3: My TLC shows multiple product spots. What are the likely side products and how can I avoid them?
Answer: The most common side product is the symmetrical urea, N,N'-bis(4-methylpiperazine-1-carbonyl)piperazine , formed from the reaction of the carbonyl chloride with hydrolyzed reagent or residual starting material from its synthesis.
Mechanism of Side Product Formation:
-
Hydrolysis: A molecule of this compound reacts with trace water to form 4-methylpiperazine-1-carboxylic acid and HCl.
-
Decarboxylation/Amine Formation: The resulting carbamic acid can be unstable and decompose to 1-methylpiperazine and CO₂.
-
Dimerization: This newly formed 1-methylpiperazine, a reactive secondary amine, can then attack another molecule of this compound, leading to the symmetrical urea byproduct.
Caption: Formation pathway of the common symmetrical urea byproduct.
Mitigation Strategies:
-
Strict Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas.[6][7]
-
Reverse Addition: Add the this compound solution slowly to the solution of your amine and base. This ensures the carbonyl chloride is always the limiting reagent at any given moment, minimizing its chance to react with anything other than your target nucleophile.
Question 4: My desired urea product is difficult to purify from the reaction mixture. What are the best practices for work-up and purification?
Answer: Purification challenges often arise from excess reagents or byproducts like triethylamine hydrochloride and the symmetrical urea discussed above.
Recommended Work-up and Purification Protocol:
-
Quench: Once the reaction is complete by TLC, quench by adding water or a saturated aqueous solution of NH₄Cl.
-
Liquid-Liquid Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3x). The choice of solvent is crucial; ensure your product is soluble in it.
-
Aqueous Washes:
-
Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove the tertiary amine base (TEA, DIPEA) and any unreacted 1-methylpiperazine.
-
Wash with saturated aqueous NaHCO₃ to remove any acidic impurities.
-
Wash with brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification:
-
Crystallization: If your product is a solid, crystallization is often the most effective purification method.[9] Experiment with solvent systems like Ethyl Acetate/Hexanes or DCM/Methanol.
-
Column Chromatography: If crystallization fails, silica gel chromatography is the next step. A gradient elution, starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing polarity, is typically effective. The highly polar urea byproducts will often remain at the baseline or elute much later than the desired product.
-
References
-
Georganics. (2011). 4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE Safety Data Sheet. [Link]
- Google Patents. (1995).
-
LookChem. CAS No.55112-42-0, 4-Methyl-1-piperazinecarbonyl chloride hydrochloride Suppliers, MSDS download. [Link]
-
Batey, R. A., et al. (2002). Parallel synthesis of tri- and tetrasubstituted ureas from carbamoyl imidazolium salts. Combinatorial Chemistry & High Throughput Screening, 5(3), 219-32. [Link]
-
ResearchGate. Liquid-Phase Parallel Synthesis of Ureas. [Link]
-
PubChem. This compound monohydrochloride. [Link]
- Google Patents. (1959). US2892870A - Process for purifying and crystallizing urea.
-
PharmaCompass. 1-chlorocarbonyl-4-methylpiperazine hydrochloride. [Link]
-
Kevill, D. N. (2010). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 11(6), 2344-2365. [Link]
-
Reddit r/Chempros. (2023). Acylation of N-Aryl systems using acyl chlorides. [Link]
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]
-
ResearchGate. What should I reconsider in my experiment for acyl chloride to be formed?. [Link]
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Navigating the Challenges of 4-Methylpiperazine-1-carbonyl Chloride: A Technical Guide for Laboratory Professionals
Welcome to the technical support center for the safe and effective management of 4-methylpiperazine-1-carbonyl chloride in a laboratory setting. As a Senior Application Scientist, I understand the critical importance of both procedural accuracy and a deep understanding of the chemical's nature. This guide is designed to move beyond a simple recitation of safety data, offering instead a comprehensive resource built on expertise, trustworthiness, and authoritative grounding. Our goal is to empower researchers, scientists, and drug development professionals to handle this corrosive compound with confidence and precision.
The Inherent Reactivity of this compound
This compound is a valuable reagent in organic synthesis, prized for its ability to introduce the 4-methylpiperazine-1-carbonyl moiety. However, its utility is intrinsically linked to its high reactivity, which also dictates its corrosive nature. The presence of the acyl chloride functional group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is the root cause of its hazardous properties.
This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[1][2][3][4] It may also be corrosive to metals.[1] The primary mechanism of its corrosivity stems from its vigorous reaction with water, including moisture in the air or on skin, to produce hydrochloric acid (HCl) and the corresponding carboxylic acid.[5][6][7] This exothermic reaction can lead to the release of steamy, acidic fumes of hydrogen chloride.[5][6]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and disposal of this compound.
Q1: What are the immediate first aid procedures in case of accidental exposure?
A1: Immediate and thorough action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[1][8] Seek immediate medical attention.[1][2][8]
-
Skin Contact: Instantly remove all contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[4][8] If skin irritation or burns occur, seek medical attention.[9]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[3][8]
-
Ingestion: Do NOT induce vomiting.[1][2][8] Rinse the mouth with water and seek immediate medical attention.[8]
Q2: What are the appropriate storage conditions for this compound?
A2: Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.
-
Environment: Store in a cool, dry, and well-ventilated area.[1][2][10]
-
Container: Keep the container tightly sealed to prevent moisture ingress.[1][10] Containers that have been opened must be carefully resealed and kept upright.[10]
-
Incompatibilities: Store away from incompatible materials such as strong bases, oxidizing agents, and foodstuffs.[1][9] Avoid storage in aluminum or galvanized containers.[1]
Q3: What personal protective equipment (PPE) is mandatory when working with this compound?
A3: A comprehensive PPE strategy is your first line of defense.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and fumes that can cause severe eye damage.[1][3] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and subsequent chemical burns.[1][2] |
| Body Protection | A lab coat and, if necessary, chemical-resistant aprons or suits. | To protect the skin from accidental spills.[1][8] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate cartridge may be necessary for high concentrations or in case of insufficient ventilation.[8] | To prevent inhalation of corrosive dust or fumes.[1][2] |
Q4: How should I properly dispose of this compound and its contaminated waste?
A4: Disposal must be handled with care and in accordance with all regulations.
-
Classification: This compound is considered hazardous waste.[2]
-
Procedure: Dispose of the contents and container to an authorized hazardous or special waste collection point.[1][2] Do not dispose of with municipal waste.[2]
-
Contaminated Materials: Any materials used for spill cleanup or contaminated PPE should also be treated as hazardous waste and disposed of accordingly.[1]
Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
Issue 1: My reaction is not proceeding as expected, and I suspect the starting material has degraded.
-
Probable Cause: The most likely cause is the hydrolysis of this compound due to improper storage and handling, leading to the formation of the less reactive carboxylic acid. The compound is sensitive to moisture.[11]
-
Troubleshooting Steps:
-
Verify Storage: Ensure that the compound has been stored in a tightly sealed container in a dry environment.
-
Use Fresh Reagent: If degradation is suspected, it is best to use a fresh, unopened container of the reagent.
-
Inert Atmosphere: For sensitive reactions, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Issue 2: I observed fuming when I opened the container of this compound.
-
Probable Cause: The fuming is likely due to the reaction of the acyl chloride with moisture in the ambient air, producing hydrogen chloride gas.[5][6]
-
Immediate Actions:
-
Ventilation: Ensure you are working in a well-ventilated fume hood.
-
Minimize Exposure: Handle the container with care and reseal it promptly after dispensing the required amount.
-
PPE: Always wear appropriate respiratory protection when there is a risk of inhaling fumes.
-
Issue 3: How do I safely quench a reaction containing unreacted this compound?
-
The Chemistry of Quenching: Quenching is the process of deactivating a reactive chemical. For acyl chlorides, this involves reacting them with a nucleophile to form a more stable and less hazardous compound.[12]
-
Safe Quenching Protocol:
-
Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath to control the exothermicity of the quenching process.
-
Slow Addition: Slowly and carefully add a suitable quenching agent to the reaction mixture with vigorous stirring. A critical safety warning is to ALWAYS add the reactive material to the quenching agent, never the other way around , to avoid a violent reaction.[1]
-
Choice of Quenching Agent:
-
Water: Reacts to form the corresponding carboxylic acid and HCl. This should be done cautiously.[12]
-
Alcohols (e.g., methanol, isopropanol): React to form esters, which are generally less hazardous.[12]
-
Aqueous Base (e.g., sodium bicarbonate, sodium hydroxide): Neutralizes the acyl chloride and the resulting HCl. This should also be done slowly and with cooling, as the neutralization is also exothermic.
-
-
Workflow for Safe Quenching
Caption: A workflow for safely quenching reactions containing this compound.
In-Depth Mechanistic Understanding: The Reaction with Water
To fully appreciate the corrosive nature of this compound, it is helpful to visualize its reaction with water at a molecular level.
Caption: The hydrolysis mechanism of this compound.
The lone pair of electrons on the oxygen atom of water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms an unstable tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and eliminating a chloride ion as the leaving group. Finally, the chloride ion deprotonates the positively charged oxygen to yield the final products: 4-methylpiperazine-1-carboxylic acid and hydrochloric acid.[6][7]
By understanding these fundamental principles, laboratory professionals can better anticipate the behavior of this compound and implement the necessary precautions to ensure a safe and successful experimental outcome.
References
-
Georganics. (n.d.). 4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]
-
Georganics. (2011, February 17). SAFETY DATA SHEET 4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]
-
PubChem. (n.d.). This compound monohydrochloride. Retrieved from [Link]
-
Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
LookChem. (n.d.). Cas 55112-42-0,4-Methyl-1-piperazinecarbonyl chloride hydrochloride. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Technical Support Guide for Working with 4-Methylpiperazine-1-carbonyl Chloride and Phosgene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, the innovator in the laboratory, with essential safety protocols and troubleshooting guidance for handling 4-methylpiperazine-1-carbonyl chloride and the highly hazardous reagent, phosgene. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only execute your experiments successfully but to do so with the highest degree of safety and scientific rigor. The information herein is structured to address the practical challenges and critical safety considerations you may encounter.
Section 1: Understanding the Reagents - A Tale of Two Reactivities
Before delving into protocols, it is crucial to understand the inherent risks associated with each compound.
This compound , often supplied as a hydrochloride salt, is a corrosive solid.[1][2] Its primary hazard lies in its reactivity, particularly with moisture, which can release hydrochloric acid.[2] Direct contact can cause severe skin burns and eye damage.[1][3][4]
Phosgene is an entirely different class of hazard. It is an extremely toxic gas with an insidious nature – its odor threshold is higher than its permissible exposure limit, providing inadequate warning of dangerous concentrations.[5][6][7][8] The most significant danger of phosgene exposure is the delayed onset of severe respiratory effects, including life-threatening pulmonary edema, which can manifest up to 48 hours after exposure.[5][6][9][10]
Key Physical and Chemical Properties
| Property | This compound hydrochloride | Phosgene |
| Appearance | White crystalline powder[2] | Colorless gas with a musty odor at room temperature[5] |
| Molecular Formula | C₆H₁₁ClN₂O·HCl[2] | COCl₂[11] |
| Hazards | Corrosive, causes severe skin burns and eye damage[1][3][4] | Extremely toxic by inhalation, corrosive[12][13] |
| Reactivity | Reacts with water and moisture[2] | Reacts with moisture, alkalis, amines, and many metals[5][8] |
Section 2: Frequently Asked Questions (FAQs) - Proactive Problem Solving
This section addresses common queries and concerns that arise when working with these hazardous materials.
This compound
-
Q: My this compound has clumped together in the bottle. Is it still usable?
-
A: Clumping is likely due to moisture absorption. While it may still be reactive, its purity is compromised, and it will be difficult to weigh accurately. More importantly, the reaction with moisture will have generated some hydrochloric acid, increasing the handling risk. It is strongly recommended to use a fresh, unopened container for reactions where stoichiometry is critical.
-
-
Q: I observe fuming when I open the container. What is happening and what should I do?
-
A: Fuming indicates a reaction with atmospheric moisture, releasing hydrogen chloride gas. This highlights the importance of handling the compound in a well-ventilated area, preferably within a chemical fume hood. Always ensure your personal protective equipment (PPE) is appropriate, including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
-
Q: What are the primary chemical incompatibilities I should be aware of?
Phosgene
-
Q: Is it absolutely necessary to use phosgene gas? Are there safer alternatives?
-
A: For many applications, safer alternatives exist and should be seriously considered. Diphosgene (a liquid) and triphosgene (a solid) can often be used as substitutes.[15][16] While they share similar toxicity profiles with phosgene, their physical states reduce the risk of inhalation exposure.[16] A thorough risk assessment should be conducted to determine if these alternatives are suitable for your specific chemical transformation.
-
-
Q: I can't smell anything, so the area should be safe, right?
-
Q: What are the immediate actions to take in case of a suspected phosgene leak?
-
A: Evacuate the area immediately.[12] Do not attempt to locate the source of the leak without proper training and respiratory protection. Activate your facility's emergency response plan, which should include notifying emergency personnel and the environmental health and safety (EHS) department.
-
Section 3: Troubleshooting Guides - Navigating Experimental Challenges
Handling and Dispensing this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction yields | Inaccurate weighing due to moisture absorption. | Use a fresh bottle of the reagent. Work quickly and in a dry environment (e.g., glove box or under a stream of inert gas). |
| Vigorous, uncontrolled reaction | Addition of the reagent too quickly to a protic solvent. | Add the reagent portion-wise to the reaction mixture with efficient stirring and cooling. |
| Corrosion of metal spatulas or equipment | Reaction of the compound or its breakdown products with the metal. | Use glass or ceramic spatulas for handling. Ensure all equipment is clean and dry before use. |
Working with Phosgene: A Zero-Tolerance Approach to Exposure
| Issue | Potential Cause | Preventative Measures & Response |
| Phosgene detector alarm activation | A leak in the system (cylinder, tubing, reaction vessel). | IMMEDIATE EVACUATION of the laboratory. Follow your institution's emergency procedures. Do not re-enter until cleared by trained emergency responders.[7] |
| Pressure drop in the gas cylinder without active use | A slow leak in the cylinder valve or regulator. | Close the main cylinder valve immediately. Tag the cylinder as faulty and contact your gas supplier and EHS department. |
| Unexpected side products in the reaction | Reaction with atmospheric moisture or impurities in the solvent. | Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under a positive pressure of an inert gas (e.g., nitrogen or argon). |
Section 4: Experimental Protocols - A Framework for Safety
General Workflow for Handling Highly Hazardous Reagents
The following diagram illustrates a mandatory workflow for any experiment involving phosgene or other highly toxic substances.
Caption: Mandatory workflow for experiments with highly hazardous reagents.
Step-by-Step Emergency Response for Phosgene Exposure
This protocol is a guideline and should be adapted to your institution's specific emergency plan.
-
Immediate Evacuation:
-
If you suspect you have been exposed to phosgene, immediately leave the contaminated area.
-
Alert others in the vicinity to evacuate.
-
Do not delay to assist others if it puts you at further risk.
-
-
Decontamination (if exposed to liquid phosgene):
-
Seek Immediate Medical Attention:
-
Isolate the Area:
-
Prevent others from entering the contaminated area.
-
The area must be tested and declared safe by trained professionals before re-entry.
-
Section 5: Personal Protective Equipment (PPE) - Your Last Line of Defense
Engineering controls are the primary method for exposure prevention. However, appropriate PPE is mandatory.
| Task | Required PPE for this compound | Required PPE for Phosgene |
| Weighing and dispensing | Chemical splash goggles, lab coat, nitrile gloves (or other chemically resistant gloves)[1][14] | Full-face respirator with appropriate cartridge, chemical-resistant suit, chemically resistant gloves and boots.[6][18][19] |
| Running the reaction | Chemical splash goggles, lab coat, nitrile gloves. | As above. All manipulations must be conducted within a certified chemical fume hood or glove box.[7][15][20] |
| Emergency spill cleanup | As above, with consideration for respiratory protection depending on the spill size. | Level A or B protective gear with a self-contained breathing apparatus (SCBA) is required for emergency response.[6] |
Section 6: Incompatible Materials - Preventing Unwanted Reactions
A critical aspect of laboratory safety is the proper segregation of chemicals.
Caption: Chemical incompatibilities for phosgene and this compound.
References
-
Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. (URL: [Link])
-
Phosgene - HAZARD SUMMARY. (URL: [Link])
-
Phosgene | Chemical Emergencies - CDC. (URL: [Link])
-
Phosgene - Duke Safety. (URL: [Link])
-
Phosgene | EPA. (URL: [Link])
-
American Chemistry Council updates PPE, hygiene guidelines for phosgene. (URL: [Link])
-
Understanding Phosgene: Properties, Risks, and Safety Measures - Gas-Sensing.com. (URL: [Link])
-
Phosgene Safe Practice Guidelines: 4.0 Industrial Hygiene and Protective Equipment - American Chemistry Council. (URL: [Link])
-
Phosgene Safe Practice Guidelines: 5.0 Emergency Response - American Chemistry Council. (URL: [Link])
-
Phosgene Emergency Department/Hospital Management - CHEMM. (URL: [Link])
-
Phosgene Standard Operating Procedure Template - Environmental Health & Safety. (URL: [Link])
-
Phosgene - Incident management - GOV.UK. (URL: [Link])
-
Guidelines for Phosgene Gas Usage in Laboratories - University of Pittsburgh. (URL: [Link])
-
PHOSGENE - Illinois Department of Public Health. (URL: [Link])
-
SAFE HANDLING OF PHOSGENE AT VALSYNTHESE - Chemicals Knowledge Hub. (URL: [Link])
-
Phosgene | COCl2 | CID 6371 - PubChem - NIH. (URL: [Link])
-
PHOSGENE STANDARD OPERATING PROCEDURE TEMPLATE. (URL: [Link])
-
4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE | Georganics. (URL: [Link])
-
This compound monohydrochloride | C6H12Cl2N2O | CID 3016934. (URL: [Link])
-
4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE | Georganics. (URL: [Link])
-
Phosgene - Airgas. (URL: [Link])
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Column chromatography techniques for purifying 4-methylpiperazine-1-carbonyl chloride
Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, chemists, and drug development professionals navigating the challenges of purifying 4-methylpiperazine-1-carbonyl chloride. As a highly reactive acyl chloride, this compound demands meticulous handling and specialized chromatographic techniques to prevent degradation and ensure high purity. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.
Section 1: Foundational Knowledge & Initial Assessment
This section addresses the fundamental properties of this compound that dictate its purification strategy. Understanding these principles is the first step toward a successful separation.
FAQ 1: What makes the column chromatography of this compound so challenging?
The primary challenge stems from its chemical reactivity. The molecule contains a highly electrophilic acyl chloride group, making it extremely susceptible to nucleophilic attack, particularly by water.[1] Standard silica gel is hydrophilic and contains surface silanol groups (-Si-OH) and adsorbed water, which can readily hydrolyze the acyl chloride to the corresponding 4-methylpiperazine-1-carboxylic acid. This on-column degradation leads to low yields and contamination of the final product. Furthermore, the basic nitrogen of the piperazine ring can interact strongly with the acidic silanol groups on the silica surface, causing peak tailing and poor separation.[2][3]
FAQ 2: What are the most likely impurities I need to separate?
The impurity profile depends on the synthetic route, but typically includes:
-
1-Methylpiperazine: The unreacted starting material. It is a basic and relatively polar amine.
-
4-Methylpiperazine-1-carboxylic acid: The hydrolysis product of your target compound. It is significantly more polar than the acyl chloride.
-
Excess Phosgene/Triphosgene Byproducts: If these reagents were used in the synthesis, related impurities might be present.[1]
FAQ 3: My starting material is the hydrochloride salt. Does this change the purification strategy?
Yes, significantly. This compound is often supplied or synthesized as a monohydrochloride salt to improve its stability and shelf-life.[4][5] The protonated piperazine nitrogen is less nucleophilic and the salt is generally a more free-flowing solid. However, running the salt directly on a column can be problematic. It may have very different solubility and elution characteristics. It is often necessary to either handle it as the salt with a carefully chosen mobile phase or to liberate the free base just before purification, with the understanding that the free base is less stable.
Section 2: Pre-Chromatography: Workflow and Method Development
A successful column begins with careful planning. Rushing this stage is a common cause of failure. The following workflow and Q&A will guide you through developing a robust purification method.
Purification Strategy Workflow
This diagram outlines the decision-making process for developing a purification protocol for a reactive acyl chloride.
Sources
Technical Support Center: Reactions with 4-Methylpiperazine-1-carbonyl Chloride Under Anhydrous Conditions
Welcome to the technical support guide for handling and using 4-methylpiperazine-1-carbonyl chloride in moisture-sensitive reactions. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are anhydrous conditions so critical for its reactions?
This compound is a reactive organic compound featuring a piperazine ring and a highly electrophilic carbonyl chloride group.[1] This functional group makes it an excellent reagent for introducing the 4-methylpiperazinylcarbonyl moiety onto various nucleophiles such as amines, alcohols, and thiols.[1][2]
However, the high reactivity of the acyl chloride group also makes it extremely susceptible to hydrolysis.[1] In the presence of water, even atmospheric moisture, it will readily react to form the corresponding carboxylic acid (4-methylpiperazine-1-carboxylic acid) and hydrochloric acid (HCl).[1][3] This side reaction not only consumes your starting material, leading to lower yields of the desired product, but the HCl generated can also catalyze other unwanted side reactions or degrade acid-sensitive functional groups in your substrate.[2][4] Therefore, maintaining strictly anhydrous (water-free) conditions is paramount to the success of your reaction.[2][5]
Q2: How should I properly store and handle this compound?
Proper storage and handling are the first line of defense against degradation.
-
Storage: The compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[6] The recommended storage temperature is typically 2-8 °C.[6] Containers should be tightly sealed to prevent the ingress of moisture.[6][7]
-
Handling: When handling, it is crucial to work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] Due to its corrosive nature, avoid all personal contact, including inhalation of any fumes.[7] Use dry, clean spatulas and glassware. If transferring the reagent, do so under a blanket of inert gas.
Q3: What are the essential steps to set up a reaction under anhydrous conditions?
A successful anhydrous reaction requires a systematic approach to exclude moisture from every component of the reaction system.
-
Drying Glassware: Glassware that appears dry to the naked eye still has a thin film of adsorbed water on its surface.[9] All glassware must be rigorously dried, either by placing it in an oven (at >120°C) for several hours and allowing it to cool in a desiccator, or by flame-drying under a vacuum or a stream of inert gas immediately before use.[9][10]
-
Using Anhydrous Solvents: Commercial anhydrous solvents can be used, but for highly sensitive reactions, it may be necessary to dry them further. Common methods include distillation from appropriate drying agents or passing them through a column of activated alumina.[11][12]
-
Establishing an Inert Atmosphere: The air in the reaction vessel must be replaced with a dry, inert gas like nitrogen or argon.[10][13] This can be achieved using a Schlenk line for more rigorous applications, or more simply, by using a balloon filled with the inert gas to purge the reaction flask.[10][13][14] A constant positive pressure of the inert gas should be maintained throughout the reaction to prevent air from entering.[10]
Troubleshooting Guide
Problem 1: My reaction yield is very low, and I've isolated a significant amount of 4-methylpiperazine-1-carboxylic acid.
Cause: This is a classic sign of premature hydrolysis of the this compound due to the presence of water in your reaction system.
Solution Pathway:
-
Solvent Purity Check:
-
Question: Did you use a freshly opened bottle of anhydrous solvent, or was it a previously opened bottle? Solvents can absorb atmospheric moisture over time.
-
Action: If in doubt, re-dry your solvent. For instance, THF can be distilled from sodium/benzophenone, and dichloromethane (DCM) can be distilled from calcium hydride.[11] Alternatively, storing the solvent over activated 3Å or 4Å molecular sieves for at least 24 hours can be effective.[9][11]
-
-
Glassware Preparation Review:
-
Question: How was your glassware dried? Was it allowed to cool in the open air?
-
Action: Ensure glassware is oven-dried and cooled in a desiccator or assembled hot and cooled under a stream of inert gas.[9] This prevents atmospheric moisture from re-adsorbing onto the cool glass surfaces.
-
-
Inert Atmosphere Integrity:
-
Question: Was a positive pressure of inert gas maintained throughout the entire reaction, including during reagent addition?
-
Action: Use a bubbler or a balloon to visually confirm a slight positive pressure.[10] When adding liquid reagents via syringe, first flush the syringe with inert gas.[14] For solid reagents, use a powder funnel while maintaining a counterflow of inert gas.
-
Problem 2: The reaction is sluggish or incomplete, even after a prolonged reaction time.
Cause: Besides moisture issues, incomplete reactions can be due to insufficient reactivity of the nucleophile, steric hindrance, or the presence of HCl byproduct that protonates the nucleophile, rendering it inactive.
Solution Pathway:
-
Addition of a Base:
-
Question: Are you using a non-nucleophilic base in your reaction? The reaction of this compound with a nucleophile releases one equivalent of HCl.[5]
-
Action: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl as it is formed.[3] This prevents the protonation of your nucleophile and drives the reaction to completion. Use at least one equivalent of the base.
-
-
Temperature Control:
-
Question: At what temperature is the reaction being conducted?
-
Action: While many reactions with acyl chlorides are performed at 0°C to room temperature to control exotherms, a sluggish reaction with a weak nucleophile may benefit from gentle heating.[2] Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
-
-
Reagent Purity:
-
Question: Have you confirmed the purity of your this compound?
-
Action: If the reagent is old or has been improperly stored, it may have partially hydrolyzed. Consider using a fresh batch or purifying the existing material if possible.
-
Problem 3: I am observing multiple spots on my TLC plate, indicating several byproducts.
Cause: Multiple byproducts can arise from side reactions with bifunctional substrates, degradation of starting materials or products, or reactions with impurities.
Solution Pathway:
-
Protecting Groups:
-
Question: Does your nucleophilic substrate contain other reactive functional groups (e.g., another amine, alcohol)?
-
Action: If your substrate has multiple nucleophilic sites, consider using protecting groups to selectively block all but the desired reaction site.[2] For example, a Boc group can be used to protect an amine.[4]
-
-
Stoichiometry and Order of Addition:
-
Question: How are the reagents being added?
-
Action: Control the stoichiometry carefully. A slight excess (1.05-1.2 equivalents) of the carbonyl chloride can sometimes be used to drive the reaction to completion with a valuable substrate.[2] Consider adding the this compound solution dropwise to the solution of the nucleophile at a low temperature (e.g., 0°C) to minimize side reactions and control any exotherm.[15]
-
-
Reaction Monitoring:
-
Question: Are you monitoring the reaction progress?
-
Action: Regularly monitor the reaction by TLC or LC-MS. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.
-
Data and Protocols
Table 1: Recommended Drying Agents for Common Anhydrous Solvents
| Solvent | Drying Agent | Method | Reference |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Distillation under N₂ | [11] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Distillation under N₂ | [11][12] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Distillation under N₂ | [11] |
| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO) or 4Å Molecular Sieves | Decant and vacuum distill | [11] |
| Toluene | Sodium/Benzophenone | Distillation under N₂ | [16] |
Experimental Protocol: General Procedure for Reaction of this compound with a Primary Amine
1. Glassware Preparation:
-
Dry a round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet adapter in an oven at 120°C overnight.
-
Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen.
2. Reagent Preparation:
-
Dissolve the primary amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM) in the reaction flask via a dry syringe.
-
In a separate dry flask, dissolve this compound (1.05 eq.) in anhydrous DCM.
3. Reaction Execution:
-
Cool the amine solution to 0°C using an ice bath.
-
Slowly add the this compound solution to the stirred amine solution dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
4. Work-up and Purification:
-
Upon completion, quench the reaction by slowly adding water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Diagram 1: Workflow for Setting Up Anhydrous Reaction Conditions
Caption: Workflow for establishing anhydrous reaction conditions.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low reaction yield.
References
- Kintek Solution. How To Make An Inert Atmosphere?
- Benchchem. 4-Methyl-1-piperazinecarbonyl chloride hydrochloride | 55112-42-0.
- Chemistry LibreTexts. Drying Solvents.
- Moodle@Units. Preparing Anhydrous Reagents and Equipment.
- Chemistry LibreTexts. 1.
- Smolecule. Buy this compound | 39539-66-7.
- Sciencemadness Wiki. Drying solvents.
- Quora. How to set up a reactor in an inert atmosphere (organic chemistry, experimental chemistry, synthesis, chemistry).
- Drying Agents - Removing water
- ResearchGate.
- Apollo Scientific. This compound hydrochloride.
- ChemicalBook.
- YouTube.
- Journal of Organic Chemistry. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
- Thermo Fisher Scientific.
- Smolecule. Buy 4-Methyl-1-piperazinecarbonyl chloride hydrochloride | 55112-42-0.
- Benchchem. A Comparative Guide to 4-Boc-1- piperazinecarbonyl Chloride and 4.
- Sigma-Aldrich. 4-Methyl-1-piperazinecarbonyl chloride 97 39539-66-7.
- Reddit. Acyl chloride formation in presence of acid sensitive groups.
- ChemistryStudent. Acyl Chlorides (A-Level).
- Sigma-Aldrich. 4-Methyl-1-piperazinecarbonyl chloride hydrochloride 97 55112-42-0.
- PubChem. 4-Methyl-1-piperazinecarbonyl chloride monohydrochloride.
- PharmaCompass. 1-chlorocarbonyl-4-methylpiperazine hydrochloride.
- Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- chemrevise. Acyl Chlorides and Acid Anhydrides.
- Save My Exams. Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.
- Georganics. 4-Methyl-1-piperazinecarbonyl chloride hydrochloride.
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Addressing stability issues of 4-methylpiperazine-1-carbonyl chloride
Welcome to the technical support center for 4-methylpiperazine-1-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address the stability challenges associated with this highly reactive reagent and provide practical, field-tested solutions to ensure the success and reproducibility of your experiments.
Understanding the Core Stability Challenge: The High Reactivity of the Acyl Chloride Group
This compound is a valuable building block in organic synthesis, prized for its ability to introduce the 4-methylpiperazinylcarbonyl moiety into molecules. However, its utility is intrinsically linked to its high reactivity, which is also the root of its stability issues. The central challenge lies in the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1]
The primary mode of degradation is hydrolysis, which occurs upon contact with water, including atmospheric moisture.[2] This reaction leads to the formation of the corresponding carboxylic acid and hydrochloric acid, rendering the reagent inactive for its intended acylation reactions.[2]
Decomposition Pathway: Hydrolysis
The following diagram illustrates the nucleophilic attack by water on the carbonyl carbon, leading to the breakdown of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Step-by-Step Protocol: Verifying Reagent Activity
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve a small amount of a simple, primary amine (e.g., benzylamine) in anhydrous DCM.
-
Addition: Add one equivalent of a non-nucleophilic base (e.g., triethylamine).
-
Reaction: Add a slight excess (1.1 equivalents) of your this compound.
-
Monitoring: Stir at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [3]5. Analysis: A successful reaction, indicated by the consumption of the starting amine and the formation of the corresponding urea product, confirms the reagent's activity. If no reaction occurs, the reagent has likely degraded.
Problem 2: Inconsistent Reaction Rates or Side Product Formation
Potential Cause: Partial hydrolysis of the reagent, leading to the presence of 4-methylpiperazine-1-carboxylic acid, which can complicate the reaction.
Troubleshooting Steps:
-
Reagent Purity Check:
-
Method: High-Performance Liquid Chromatography (HPLC) is an effective method to assess purity. A C18 reverse-phase column with UV detection and a mobile phase of acetonitrile and water can resolve impurities. [4] * Interpretation: The presence of a significant peak corresponding to 4-methylpiperazine-1-carboxylic acid indicates degradation.
-
-
Reaction Temperature Control:
-
Rationale: Acylation reactions can be exothermic. Running the reaction at a lower temperature (e.g., 0-5 °C) can help to minimize side reactions. [4] * Procedure: Cool the solution of your amine and base in an ice bath before slowly adding the this compound solution.
-
-
Purification of the Reagent (for advanced users):
-
Disclaimer: This should only be attempted by experienced chemists with appropriate safety precautions.
-
Method: Distillation under reduced pressure can be used to purify the liquid form of the reagent. [2]However, for the hydrochloride salt, recrystallization from a suitable solvent like methanol or ethanol may be possible. [4]
-
Safety and Handling
This compound and its hydrochloride salt are corrosive and cause severe skin burns and eye damage. [5][6]They are also moisture-sensitive and will release corrosive hydrochloric acid fumes upon contact with water. [2]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, a face shield, and a lab coat. [7][8]* Handling: Handle in a well-ventilated fume hood. [5]Avoid inhalation of dust or vapors. [7]* Spills: In case of a spill, clean up using dry procedures to avoid generating dust. Do not use water. [5]Absorb liquid spills with a non-flammable material.
References
-
Georganics. (n.d.). 4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE. Available at: [Link]
-
Georganics. (2011, February 17). SAFETY DATA SHEET 4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE. Available at: [Link]
-
Zhang, Y., et al. (2021). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. Available at: [Link]
-
PubChem. (n.d.). This compound monohydrochloride. Available at: [Link]
-
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Available at: [Link]
-
ResearchGate. (n.d.). Stability of acyl halides in various water media. Available at: [Link]
-
Wikipedia. (n.d.). Acyl chloride. Available at: [Link]
-
PharmaCompass. (n.d.). 1-chlorocarbonyl-4-methylpiperazine hydrochloride. Available at: [Link]
-
ChemBK. (2024, April 10). This compound. Available at: [Link]
-
LookChem. (n.d.). CAS No.55112-42-0,4-Methyl-1-piperazinecarbonyl chloride hydrochloride Suppliers,MSDS download. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-acryloyl-4-methyl piperazine. Available at: [Link]
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- 8. georganics.sk [georganics.sk]
Validation & Comparative
Introduction: The Role of 4-Methylpiperazine-1-Carbonyl Chloride in Modern Synthesis
An In-Depth Guide to the Spectroscopic Characterization of 4-Methylpiperazine-1-Carbonyl Chloride: An FT-IR Focused Comparison
This compound is a versatile bifunctional reagent of significant interest in pharmaceutical and materials science.[1] Its structure incorporates a reactive acyl chloride group, ideal for nucleophilic substitution, and a tertiary amine within a piperazine ring, a common pharmacophore.[1][2] This combination makes it a crucial building block for synthesizing a wide range of bioactive molecules, including anticancer agents and central nervous system (CNS) targeting drugs.[1]
Given its high reactivity and importance as a synthetic intermediate, unambiguous structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. While several analytical techniques can achieve this, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative first-pass analysis. This guide provides a senior scientist's perspective on leveraging FT-IR for the characterization of this compound, comparing its utility against other common spectroscopic methods.
Part 1: Primary Characterization via FT-IR Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making the resulting spectrum a unique molecular "fingerprint." For a molecule like this compound, several key functional groups provide distinct and easily identifiable signals.
Anticipated FT-IR Spectral Features
The primary utility of FT-IR in this context is the confirmation of the critical carbonyl chloride moiety and the integrity of the piperazine scaffold. The molecule is often supplied as a hydrochloride salt, which introduces features of a protonated amine.[3][4][5][6]
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Expert Insights |
| Carbonyl Chloride (C=O) | Stretching | 1810 - 1775 | Strong, Sharp | This is the most diagnostic peak. The high electronegativity of the chlorine atom attached to the carbonyl carbon causes a significant inductive effect, strengthening the C=O double bond.[7][8][9] This bond stiffening shifts the absorption to a much higher frequency compared to ketones (~1715 cm⁻¹) or amides (~1650 cm⁻¹), making it a clear indicator of an acyl chloride.[7] |
| Protonated Amine (N⁺-H) | Stretching | 3200 - 3300 (broad) | Medium to Strong | As the hydrochloride salt, the tertiary amine on the piperazine ring is protonated. This broad absorption is characteristic of the N⁺-H bond and is a good indicator that the salt form is present.[5] |
| Aliphatic C-H | Stretching | 2980 - 2850 | Medium to Strong | These signals arise from the symmetric and asymmetric stretching of the C-H bonds in the piperazine ring and the N-methyl group. Their presence confirms the aliphatic nature of the scaffold. |
| Piperazine Ring (C-N) | Stretching | 1280 - 1240 | Medium | The stretching vibrations of the C-N bonds within the piperazine ring appear in the fingerprint region. These bands confirm the integrity of the heterocyclic core.[5] |
| C-Cl | Stretching | 800 - 600 | Medium to Strong | While other vibrations can occur in this region, a distinct band here can be tentatively assigned to the C-Cl stretch of the carbonyl chloride group. |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
A robust and reproducible spectrum is essential. The following protocol utilizes an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples, requiring minimal preparation and ensuring excellent sample-to-crystal contact.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Diamond or Germanium ATR accessory.
Methodology:
-
Instrument Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines (typically >30 minutes). This minimizes drift in the laser and source.
-
ATR Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) using a soft, non-abrasive wipe. This is a critical step to prevent cross-contamination from previous samples.
-
Background Spectrum Acquisition: With the clean, empty ATR anvil in place, collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Causality: The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. This is digitally subtracted from the sample spectrum to provide a clean spectrum of only the analyte.
-
-
Sample Application: Place a small amount (1-5 mg) of the this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Use the ATR pressure clamp to apply firm, consistent pressure to the sample.
-
Causality: Adequate pressure is essential to ensure intimate contact between the sample and the ATR crystal. This maximizes the signal-to-noise ratio and produces a high-quality spectrum.
-
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).
-
Data Processing & Analysis: After acquisition, perform an ATR correction if available in the software. Analyze the peak positions and intensities, comparing them to the expected values in the table above.
-
Post-Analysis Cleaning: Thoroughly clean the ATR crystal and pressure anvil to prepare the instrument for the next user.
Visualizing the Characterization Workflow
The following diagram illustrates a comprehensive workflow for the structural verification of this compound, positioning FT-IR as a crucial first step.
Caption: Workflow for structural verification of this compound.
Part 2: A Comparative Analysis with Alternative Techniques
While FT-IR is an excellent tool for functional group identification, it provides limited information about the specific connectivity of atoms. For unambiguous structural elucidation, it should be used in concert with other spectroscopic techniques.
| Technique | Information Provided | Advantages | Disadvantages |
| FT-IR Spectroscopy | Presence of key functional groups (e.g., C=O, N-H, C-N). Molecular "fingerprint" for identity confirmation. | • Speed: Analysis in <2 minutes.• Low Cost: Inexpensive instrumentation.• Ease of Use: Minimal sample prep with ATR.• Non-destructive. | • Limited structural connectivity data.• Not inherently quantitative without calibration.• Complex fingerprint region can be difficult to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Detailed map of the carbon-hydrogen framework. Provides information on chemical environment, connectivity, and stereochemistry. Expected ¹H NMR signals would include multiplets for the piperazine protons and a singlet for the N-methyl group.[5] | • Unambiguous Structure: The gold standard for structural elucidation.• Quantitative: Peak integration relates directly to the number of protons. | • Slower: Requires longer acquisition times.• Higher Cost: Expensive instrumentation and maintenance.• Requires Solvents: Sample must be dissolved in a deuterated solvent. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (with HRMS). Fragmentation patterns provide structural clues. The molecular ion [M+H]⁺ is expected at m/z 163 (for the free base).[5] | • High Sensitivity: Requires very little sample.• Molecular Formula: Confirms the elemental composition.• Coupling: Can be coupled to chromatography (e.g., GC-MS, LC-MS) for mixture analysis. | • Destructive Technique. • Isomer Ambiguity: May not distinguish between structural isomers without fragmentation analysis.• Can be complex to interpret fragmentation. |
Synergistic Power: A Multi-Technique Approach
The most trustworthy characterization relies on the convergence of data from multiple techniques:
-
FT-IR provides the initial, rapid confirmation that the key carbonyl chloride functional group is present and the piperazine core is intact.
-
NMR confirms the precise arrangement of atoms, showing the connectivity between the methyl group, the piperazine ring, and the carbonyl carbon.
-
MS verifies the molecular weight, providing the final piece of evidence to confirm the identity as this compound.
This multi-faceted approach forms a self-validating system, where the strengths of one technique compensate for the limitations of another, leading to an authoritative and trustworthy structural assignment essential for researchers in drug development and chemical synthesis.
References
-
PubChem. This compound monohydrochloride. [Link]
- Krishnakumar, V., & John, X. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 833-837.
-
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Reddit. (2024, February 26). How to identify an Acyl Chloride in an IR spectra?[Link]
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A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Methylpiperazine-1-carbonyl Chloride
For researchers, scientists, and professionals in drug development, the precise characterization of reagents is paramount to ensuring the integrity and success of synthetic pathways. 4-Methylpiperazine-1-carbonyl chloride is a key building block, frequently utilized for the introduction of the 4-methylpiperazine moiety into target molecules. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, a cornerstone technique for structural elucidation. Furthermore, we will objectively compare its spectral features with a common alternative, 4-Boc-1-piperazinecarbonyl chloride, offering experimental data to support the discussion and inform your selection of the appropriate reagent for your synthetic strategy.
Introduction to this compound
This compound, often supplied as its more stable hydrochloride salt, is a bifunctional molecule featuring a reactive acyl chloride and a tertiary amine within a piperazine ring.[1][2][3] This structure makes it an efficient reagent for creating urea and carbamate linkages by reacting with primary and secondary amines, and alcohols, respectively.[4] Its primary application lies in the synthesis of pharmaceutical compounds where the N-methylpiperazine scaffold is a common pharmacophore.[1][4]
Spectroscopic Analysis: Unveiling the Structure
NMR spectroscopy provides a detailed fingerprint of a molecule's structure by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing invaluable structural information.
¹H NMR Spectrum of this compound Hydrochloride
The analysis of the proton NMR spectrum allows for the identification of all unique proton environments in the molecule. For this compound hydrochloride, we anticipate three distinct signals corresponding to the methyl group and the two sets of methylene protons on the piperazine ring.
-
N-CH₃ Protons: These three protons are chemically equivalent and are not adjacent to any other protons, thus they appear as a sharp singlet.
-
Piperazine Ring Protons (-CH₂-): The eight protons on the piperazine ring are diastereotopic and couple with each other, resulting in a complex multiplet. The electron-withdrawing effects of the two nitrogen atoms and the carbonyl chloride group shift these protons downfield.
Experimental Data (DMSO-d₆, 500 MHz): [1]
-
δ 2.89 ppm (s, 3H): This singlet corresponds to the three protons of the N-methyl group.
-
δ 3.12–3.45 ppm (m, 8H): This multiplet represents the eight protons of the piperazine ring.
¹³C NMR Spectrum of this compound Hydrochloride
The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the molecule's structure, we expect to see four distinct signals.
-
Carbonyl Carbon (C=O): This carbon is highly deshielded due to the strong electron-withdrawing effect of the adjacent oxygen and chlorine atoms, causing it to appear significantly downfield.
-
Piperazine Ring Carbons (-CH₂-): The carbons of the piperazine ring exist in two different chemical environments due to their proximity to either the methyl group or the carbonyl chloride group.
-
Methyl Carbon (-CH₃): This carbon is the most shielded and therefore appears furthest upfield.
Experimental Data (DMSO-d₆, 125 MHz): [1]
-
δ 165.2 ppm: Carbonyl Carbon (C=O).
-
δ 52.8 ppm & 45.1 ppm: Piperazine Ring Carbons (N-C H₂-).
-
δ 38.4 ppm: Methyl Carbon (-CH₃).
Comparative Analysis: this compound vs. 4-Boc-1-piperazinecarbonyl Chloride
In drug discovery and development, the choice of a building block is often dictated by the overall synthetic strategy. While this compound directly installs the desired N-methylated moiety, its analogue, 4-Boc-1-piperazinecarbonyl chloride, offers synthetic flexibility. The tert-butoxycarbonyl (Boc) group is a protecting group that can be removed under acidic conditions, allowing for subsequent functionalization of the piperazine nitrogen.[4] This difference is clearly reflected in their respective NMR spectra.
| Compound | Structure | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key Application Feature |
| This compound HCl | CN1CCN(CC1)C(=O)Cl.Cl | ~2.89 (s, 3H, -CH₃)~3.12-3.45 (m, 8H, ring -CH₂-)[1] | ~165.2 (C=O)~52.8, ~45.1 (ring -CH₂-)~38.4 (-CH₃)[1] | Direct incorporation of the N-methylpiperazine group.[4] |
| 4-Boc-1-piperazinecarbonyl Chloride | O=C(OC(C)(C)C)N1CCN(C(Cl)=O)CC1 | ~1.40 (s, 9H, -C(CH₃)₃)~3.40-3.70 (m, 8H, ring -CH₂-) | ~154 (Boc C=O)~148 (Acyl Chloride C=O)~80 (-C (CH₃)₃)~44 (ring -CH₂-)~28 (-C(C H₃)₃) | Incorporation of a piperazine unit that can be deprotected for further functionalization.[4] |
Key Spectral Differences and Their Implications:
-
¹H NMR: The most obvious difference is the presence of a singlet at ~2.89 ppm for the methyl group in this compound versus a large singlet at ~1.40 ppm for the nine equivalent protons of the tert-butyl group in the Boc-protected analogue.
-
¹³C NMR: The Boc-protected compound exhibits additional signals for the Boc carbonyl (~154 ppm), the quaternary carbon (~80 ppm), and the methyl carbons of the Boc group (~28 ppm). The acyl chloride carbonyl is also shifted.
-
Synthetic Causality: The choice between these reagents is a critical decision in a synthetic plan. If the N-methylpiperazine moiety is a permanent feature of the final target molecule, the methyl-substituted reagent offers a more direct and atom-economical route.[4] However, if the synthetic design requires late-stage diversification or modification at that nitrogen position, the Boc-protected version is the superior choice, as the Boc group can be easily cleaved to reveal a secondary amine for further reactions.[4]
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
To ensure high-quality, reproducible NMR data, the following protocol should be followed:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the analyte (e.g., this compound hydrochloride) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often used for hydrochloride salts due to its higher polarity.
-
Dissolution: Vortex the sample until the solid is completely dissolved. If necessary, gentle heating or sonication can be employed.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity. This is a critical step for obtaining sharp spectral lines.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Visualized Workflows and Structures
The following diagrams provide a visual representation of the experimental workflow and the structural comparison of the two reagents.
Caption: Standard workflow for NMR analysis.
Caption: Key NMR differences and synthetic implications.
Conclusion
The NMR analysis of this compound provides a clear and unambiguous confirmation of its structure. The characteristic signals in both the ¹H and ¹³C spectra serve as a reliable quality control metric. When compared to its Boc-protected counterpart, the spectral differences highlight the fundamental divergence in their synthetic utility. The choice between these two valuable reagents is therefore not a matter of superiority, but one of strategic alignment with the goals of the synthetic chemist. A thorough understanding of their spectroscopic properties is the first step in making an informed and effective decision in the complex landscape of drug development and chemical synthesis.
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A Comparative Guide to Mass Spectrometry for Molecular Weight Confirmation of 4-Methylpiperazine-1-Carbonyl Chloride
This guide provides an in-depth technical comparison of mass spectrometry (MS) methodologies for the definitive molecular weight confirmation of 4-methylpiperazine-1-carbonyl chloride. As a crucial reagent in pharmaceutical synthesis, verifying its identity and purity is paramount. We will explore the nuances of different ionization techniques, provide field-proven experimental protocols, and explain the causality behind our analytical choices to ensure accurate and reproducible results.
Analyte Overview: Physicochemical Profile and MS Considerations
This compound is a bifunctional molecule. Its analytical behavior in a mass spectrometer is dictated by two key features: the basic tertiary amine within the piperazine ring and the highly reactive acyl chloride group. Understanding this duality is critical for selecting the appropriate analytical strategy.
The compound is commonly available as either the free base or a hydrochloride (HCl) salt. This distinction is crucial as it affects the sample's formulation and the expected mass-to-charge ratio (m/z).
| Property | This compound (Free Base) | This compound (HCl Salt) |
| Chemical Structure | ![]() | · HCl |
| CAS Number | 39539-66-7[1][2] | 55112-42-0[3][4] |
| Molecular Formula | C₆H₁₁ClN₂O[2] | C₆H₁₂Cl₂N₂O[4][5] |
| Molecular Weight (MW) | 162.62 g/mol | 199.08 g/mol [3][5][6] |
| Monoisotopic Mass | 162.0560 Da | 198.0327 Da (for the salt complex)[5] |
Expert Insight: When analyzing the HCl salt, the acidic proton will typically dissociate in solution. The mass spectrometer will almost always detect the ionized free base. Therefore, regardless of the starting material, the primary ion of interest will originate from the C₆H₁₁ClN₂O structure. The primary analytical challenge is not ionization, but preventing the hydrolysis of the reactive acyl chloride moiety, which readily reacts with protic solvents like water or methanol.
Comparative Analysis of Ionization Techniques
The choice of ionization source is the most critical parameter for successful analysis. We will compare the two most common atmospheric pressure ionization (API) techniques suitable for this molecule: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): The Preferred Method
ESI is a soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets. It is exceptionally well-suited for molecules that are polar or can be easily ionized in solution.
Causality of Choice: The piperazine ring contains two nitrogen atoms, one of which is a tertiary amine. This site has a high proton affinity, making it readily protonated in the presence of an acidic modifier (e.g., formic acid). This inherent chemical property makes this compound an ideal candidate for positive-mode ESI analysis.
The primary goal is to observe the protonated molecule, [M+H]⁺. However, careful sample handling is required to avoid observing artifacts.
| Ion Species | Formula | Theoretical m/z (Monoisotopic) | Origin and Remarks |
| Protonated Molecule | [C₆H₁₁ClN₂O + H]⁺ | 163.0638 | The target ion for molecular weight confirmation. |
| Sodium Adduct | [C₆H₁₁ClN₂O + Na]⁺ | 185.0457 | Common adduct from glassware or solvent impurities. |
| Hydrolysis Product | [C₆H₁₄N₂O₂ + H]⁺ | 147.1133 | Artifact from reaction with trace water. Results from [M-Cl+OH]. |
| Methanolysis Product | [C₇H₁₆N₂O₂ + H]⁺ | 161.1290 | Artifact from reaction with methanol solvent. Results from [M-Cl+OCH₃]. |
Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative
APCI utilizes a corona discharge to ionize solvent molecules, which then transfer a proton to the analyte in the gas phase. It is typically used for less polar and thermally stable compounds.
Causality of Choice: While ESI is preferred, APCI can be a useful alternative if the sample matrix interferes with the ESI process (a phenomenon known as ion suppression).[7] APCI is generally less susceptible to matrix effects and can handle higher solvent flow rates. However, it requires the analyte to be vaporized at high temperatures (350–500 °C), which introduces a risk of thermal degradation for sensitive molecules like acyl chlorides.[7]
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged liquid droplets.[8] | Gas-phase chemical ionization via a corona discharge.[7][9] |
| Analyte Suitability | Excellent for polar, easily ionizable molecules.[8][10] | Good for less polar, thermally stable molecules.[7] |
| Pros for this Analyte | High ionization efficiency due to basic nitrogen. Very "soft" technique, minimizing fragmentation. | Less prone to matrix suppression. |
| Cons for this Analyte | Susceptible to ion suppression from complex matrices. | High temperature can cause degradation of the acyl chloride. |
| Verdict | Primary Recommendation. The high proton affinity of the analyte makes ESI the most sensitive and reliable choice. | Secondary/Troubleshooting Option. Use if ESI fails due to matrix effects, but monitor for thermal degradation. |
Experimental Protocols and Workflows
Trustworthiness in an analytical protocol comes from its robustness and the clear justification of each step. The following protocols are designed to maximize signal intensity while minimizing analyte degradation.
Core Workflow for MS Analysis
The logical flow from sample preparation to data interpretation is crucial for a self-validating system.
Caption: General workflow for molecular weight confirmation.
Step-by-Step Protocol: ESI-MS Direct Infusion
This protocol is optimized for a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reagent Preparation:
-
Solvent A: Acetonitrile (ACN), LC-MS Grade.
-
Solvent B: Deionized Water, LC-MS Grade.
-
Acid Modifier: Formic Acid (FA), LC-MS Grade.
-
-
Sample Preparation (Critical Step):
-
Rationale: To prevent hydrolysis of the acyl chloride, the initial stock solution must be prepared in a dry, aprotic solvent. The subsequent dilution into an aqueous mobile phase should occur immediately before analysis to minimize reaction time.
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1.0 mL of Solvent A (Acetonitrile). Vortex thoroughly.
-
Working Solution (10 µg/mL): Immediately before infusion, dilute 10 µL of the stock solution into 990 µL of a freshly prepared mobile phase solution consisting of 95% Acetonitrile, 5% Water, and 0.1% Formic Acid.
-
-
Mass Spectrometer Setup (Positive ESI Mode):
-
Infusion: Load the working solution into a syringe and infuse into the ESI source at a flow rate of 5-10 µL/min.
-
Source Parameters (Typical Starting Points):
-
Capillary Voltage: 3.5 – 4.0 kV
-
Source Temperature: 100 – 120 °C
-
Desolvation Gas (N₂): 500 – 600 L/hr
-
Cone Gas (N₂): 20 – 50 L/hr
-
-
Acquisition Mode:
-
Full Scan MS: Acquire data from m/z 50 to 500 to detect the parent ion and any potential adducts or impurities.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the precursor ion at m/z 163.06 to confirm the structure. Use a collision energy ramp (e.g., 10-30 eV) to observe key fragments.
-
-
Data Interpretation: Confirming Identity and Purity
High-Resolution Mass Confirmation
The primary confirmation comes from matching the experimentally observed m/z to the theoretical exact mass. For high-resolution instruments, the mass accuracy should be within 5 parts-per-million (ppm).
Example Calculation:
-
Theoretical [M+H]⁺: 163.0638 Da
-
Observed m/z: 163.0641 Da
-
Mass Error = ((163.0641 - 163.0638) / 163.0638) * 10^6 = 1.84 ppm (This is an excellent result).
Tandem MS (MS/MS) Fragmentation Analysis
MS/MS provides a structural fingerprint of the molecule. The fragmentation of the [M+H]⁺ ion is predictable and confirms the connectivity of the atoms.
Proposed Fragmentation Pathway: Upon collision-induced dissociation (CID), the protonated molecule (m/z 163.06) is expected to fragment via cleavage of the piperazine ring or loss of neutral fragments. A characteristic fragmentation involves the cleavage of the piperazine ring, leading to a fragment ion at m/z 99.04, which corresponds to the C₄H₉N₂⁺ portion of the molecule.[3]
Caption: Proposed MS/MS fragmentation of protonated this compound.
Conclusions and Final Recommendations
For the routine and definitive molecular weight confirmation of this compound, positive-mode Electrospray Ionization (ESI) coupled with high-resolution mass spectrometry is the superior methodology. Its high sensitivity for this analyte, owing to the easily protonated piperazine nitrogen, provides clear and unambiguous data.
The most critical factor for success is meticulous sample handling . The inherent reactivity of the acyl chloride group necessitates the use of aprotic solvents for stock solutions and minimizing the sample's exposure to water or alcohols prior to analysis. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently verify the identity and integrity of this vital synthetic building block.
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A Comparative Guide to Phosgene and Triphosgene: Safety, Efficacy, and Synthetic Applications
In the landscape of organic synthesis, phosgene (COCl₂) is a uniquely potent C1 building block, invaluable for manufacturing key intermediates like isocyanates, chloroformates, and polycarbonates.[1] However, its utility is shadowed by its extreme toxicity and hazardous gaseous state, which imposes stringent and costly safety protocols for its handling, storage, and transport.[2] This has driven the adoption of safer, solid surrogates, with bis(trichloromethyl) carbonate (BTC), commonly known as triphosgene, emerging as the leading alternative in both laboratory and industrial settings.[3][4]
This guide provides a detailed comparison between phosgene and triphosgene, focusing on the critical aspects of operational safety and reaction yield. It is intended for researchers, chemists, and process development professionals to make informed decisions when selecting a phosgenating agent. We will delve into the mechanistic basis for their reactivity, present comparative experimental data, and provide validated protocols for their application.
The Primary Advantage: A Paradigm Shift in Safety and Handling
The most compelling reason for substituting phosgene with triphosgene is the dramatic improvement in safety, which stems directly from their differing physical states.[5][6] Phosgene is a colorless gas at ambient temperature with a boiling point of 8.2 °C, making it highly volatile and posing a significant inhalation hazard.[7] Triphosgene, in contrast, is a stable, white crystalline solid with a melting point of approximately 80 °C, which fundamentally simplifies its handling.[3][8]
The practical benefits of using a solid reagent are manifold:
-
Simplified Storage and Transport : Triphosgene can be stored and transported with significantly fewer risks and regulatory burdens compared to pressurized cylinders of toxic gas.[3][9]
-
Ease of Dosing : As a solid, triphosgene allows for precise gravimetric measurement on a standard laboratory balance, a level of accuracy and simplicity unattainable with a gaseous reagent.[3][9] This operational convenience is a substantial advantage for small- to medium-scale reactions.[10]
-
Reduced Inhalation Risk : The low vapor pressure of solid triphosgene drastically reduces the concentration of toxic material in the ambient atmosphere, minimizing the risk of accidental inhalation exposure compared to gaseous phosgene.[11]
It is crucial, however, to recognize that "safer" does not mean "safe". Triphosgene's toxicity is comparable to that of phosgene because it serves as a precursor to phosgene, decomposing upon heating or in the presence of nucleophiles.[11][12] Its vapor pressure, while low, is still sufficient to produce toxic concentrations in poorly ventilated areas.[4][10] Therefore, all manipulations of triphosgene must be conducted within a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[12][13]
Physical and Toxicological Properties at a Glance
The following table summarizes the key physical and safety data for phosgene and triphosgene, illustrating the quantitative basis for triphosgene's handling advantages.
| Property | Phosgene (COCl₂) | Triphosgene (C₃Cl₆O₃) | Rationale for Advantage |
| Physical State | Colorless Gas | White Crystalline Solid | Solid form prevents uncontrolled release and simplifies handling/weighing.[11] |
| Boiling Point | 8.2 °C | ~206 °C (decomposes) | Low volatility reduces inhalation hazard during transfer.[14] |
| Melting Point | -128 °C | ~80 °C | Solid at room temperature, enabling stable storage.[7][8] |
| Vapor Pressure | ~1180 mmHg at 20 °C | ~0.4 mbar (~0.3 mmHg) at 20 °C | Significantly lower vapor pressure minimizes ambient toxic concentrations.[4][7] |
| OSHA PEL | 0.1 ppm (TWA) | Not established (handled as phosgene) | Both are highly toxic, but the physical state of triphosgene makes exposure less likely.[7] |
Mechanism of Action: The In Situ Generation of Phosgene
Triphosgene's efficacy lies in its ability to act as a controlled, in situ source of phosgene. One molecule of triphosgene is stoichiometrically equivalent to three molecules of phosgene. The decomposition is typically initiated by a nucleophilic catalyst, such as a tertiary amine, activated carbon, or chloride ions.[8][11] This catalytic decomposition allows for the slow and controlled generation of the reactive phosgene species within the reaction medium, where it is immediately consumed by the substrate. This avoids the accumulation of large, hazardous quantities of free phosgene.[15]
Figure 1: Catalytic decomposition of one equivalent of solid triphosgene to generate three equivalents of reactive phosgene in situ for immediate reaction with a substrate.
Comparative Analysis of Reaction Yield
While phosgene is highly reactive, this property can be a double-edged sword, sometimes leading to side reactions and the need for very low temperatures (-78 °C) to control its reactivity. Triphosgene often allows reactions to be performed under milder conditions, and when optimized, can provide good to excellent yields, frequently comparable to or even surpassing those of traditional phosgenation.[6][9]
However, direct substitution is not always possible, and reaction conditions must be optimized for triphosgene. A comparative study on the synthesis of phenyl isocyanate from aniline showed that while phosgene gave a 90% yield, triphosgene also achieved a respectable 76% yield under its optimized conditions.[16] In the synthesis of chloroformates, triphosgene has been shown to produce excellent yields, often exceeding 85%, under mild conditions using a base and a catalyst like DMF.[17]
The choice of solvent, base, temperature, and rate of addition are all critical parameters that must be fine-tuned to maximize yield and minimize side-product formation when using triphosgene.
Yield Comparison for Key Transformations
| Reaction | Substrate | Reagent | Yield (%) | Reference |
| Isocyanate Synthesis | Aniline | Phosgene | 90% | [16] |
| Aniline | Triphosgene | 76% | [16] | |
| Aromatic Primary Amine | Triphosgene | ~100% (reported) | [18] | |
| Chloroformate Synthesis | n-Octanol | Triphosgene | 85% (conversion) | [17] |
| Benzyl Alcohol | Phosgene | 97% | ||
| Benzyl Alcohol | Triphosgene | 15% (uncatalyzed) | ||
| Benzyl Alcohol | Triphosgene | 85% (catalyzed) | [19] | |
| Dehydration | Saturated Precursor | Phosgene | 68% | |
| Saturated Precursor | Diphosgene | 54% |
Note: Yields are highly dependent on specific reaction conditions (catalyst, solvent, temperature, etc.) and should be considered representative examples.
Experimental Protocols: A Practical Guide
Trustworthy protocols are self-validating. The following workflows incorporate best practices for achieving high yields and ensuring safety.
General Experimental Workflow for Triphosgene Reactions
The logical flow for a typical reaction involving triphosgene ensures that the substrate is added to a pre-activated solution, allowing for immediate consumption of the generated phosgene.
Figure 2: A generalized, safety-conscious workflow for conducting chemical synthesis using triphosgene.
Protocol: Synthesis of n-Octyl Chloroformate
This protocol is adapted from established methods and demonstrates a mild and efficient synthesis of an alkyl chloroformate.[17]
Materials:
-
Triphosgene (BTC)
-
n-Octanol
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
Procedure:
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas.
-
Causality: An inert atmosphere is critical to prevent triphosgene from reacting with atmospheric moisture, which would generate HCl and phosgene prematurely and uncontrollably.[11]
-
-
Reagent Charging: To the flask, add triphosgene (1.0 eq), sodium carbonate (2.0 eq), a catalytic amount of DMF (0.07 eq), and anhydrous toluene.
-
Causality: Sodium carbonate acts as the base to neutralize the HCl byproduct, driving the reaction to completion. DMF serves as a nucleophilic catalyst to initiate the decomposition of triphosgene.[3]
-
-
Initial Cooling: Cool the stirred mixture to 0 °C using an ice-water bath. Stir for 30 minutes at this temperature.
-
Causality: Cooling controls the initial exothermic decomposition of triphosgene and prevents temperature spikes that could lead to side reactions or uncontrolled off-gassing.
-
-
Substrate Addition: Dissolve n-octanol (1.9 eq) in anhydrous toluene and add it to the dropping funnel. Add the alcohol solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Causality: Slow, controlled addition of the nucleophile (alcohol) ensures that the generated phosgene is consumed as it forms, maintaining a low steady-state concentration and maximizing safety.
-
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours, or until monitoring by GLC or TLC indicates the consumption of the starting alcohol.
-
Work-up: Upon completion, carefully filter the reaction mixture to remove the solid sodium carbonate and other salts. The filtrate contains the desired product, which can be purified further if necessary, typically by vacuum distillation.
Conclusion
Triphosgene stands as a versatile and effective substitute for gaseous phosgene, offering a profound advantage in safety and handling due to its solid state.[3][5] While it is not without its own hazards, the risks are more manageable, making it an enabling reagent for small- and medium-scale synthesis in environments where the infrastructure for handling gaseous phosgene is unavailable.[10] By understanding its mechanism of in situ phosgene generation and carefully optimizing reaction conditions, researchers can achieve excellent yields for a wide variety of crucial chemical transformations, advancing drug development and chemical synthesis with a greater margin of safety.[6][9]
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University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. [Link]
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SFC. (n.d.). Triphosgene: A Versatile and Safer Alternative to Phosgene in Organic Synthesis. SFC.[Link]
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Ganiu, M. O., Nepal, B., Van Houten, J., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. PubMed.[Link]
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Ganiu, M. O., Nepal, B., Van Houten, J., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. LSU Digital Commons.[Link]
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Cotarca, L., Geller, T., & Juhász, Á. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Organic Process Research & Development, 21(8), 1147–1155. [Link]
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PharmaCompass. (2014). A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. [Link]
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Gallego, M., et al. (2020). General approach to prepare polymers bearing pendant isocyanate groups. Scientific Reports, 10, 12690. [Link]
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A Medicinal Chemist's Guide to Urea Synthesis: Evaluating Alternatives to 4-Methylpiperazine-1-carbonyl Chloride
Abstract
The 4-methylpiperazine moiety is a privileged scaffold in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates. Its incorporation into molecules, often via a urea linkage, is a critical step in the synthesis of numerous clinical and preclinical compounds. 4-Methylpiperazine-1-carbonyl chloride (4-MPCC) offers a direct method for this transformation. However, its handling, stability, and the hazards associated with carbamoyl chlorides necessitate the evaluation of alternative, more robust synthetic strategies. This guide provides an in-depth comparison of common phosgene-free reagents—N,N'-Carbonyldiimidazole (CDI), N,N'-Disuccinimidyl carbonate (DSC), and Triphosgene (BTC)—as alternatives to 4-MPCC for the synthesis of 4-methylpiperazinyl ureas. We will explore the mechanistic underpinnings, comparative performance, and provide detailed experimental protocols to empower researchers in selecting the optimal reagent for their drug discovery programs.
The Benchmark: Understanding this compound (4-MPCC)
This compound hydrochloride is a reactive reagent designed to directly acylate nucleophiles, such as primary or secondary amines, to form the corresponding urea.[1][2][3] The reaction proceeds via a straightforward nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group.
Mechanism of Action: The primary advantage of 4-MPCC is its directness. The piperazine and the activated carbonyl are delivered in a single package, simplifying the synthetic sequence.[4]
Advantages:
-
Direct Incorporation: Provides a one-step route to the target urea from the desired amine nucleophile.
-
High Reactivity: The carbonyl chloride is highly electrophilic, often leading to rapid reactions at room temperature.[1]
Limitations:
-
Moisture Sensitivity: As an acyl chloride, 4-MPCC is highly sensitive to moisture and can hydrolyze, reducing its efficacy.[5] It requires handling under an inert atmosphere.[2]
-
Safety and Handling: The reagent itself can be corrosive and an irritant.[3] Its synthesis often involves highly toxic reagents like phosgene, presenting upstream safety concerns.[1]
-
Stability: Can be unstable upon long-term storage, potentially decomposing and leading to inconsistent results.
Given these limitations, medicinal chemists often prefer alternative strategies that involve coupling the more stable and readily available amine, 1-methylpiperazine, with a separate carbonylating agent.
Safer and More Versatile Alternatives for Urea Formation
The prevailing alternative strategy involves the in situ activation of an amine with a carbonylating agent to generate a reactive intermediate, which is then trapped by a second amine. This approach avoids the isolation of sensitive carbamoyl chlorides and offers greater flexibility and safety. We will compare three leading phosgene substitutes: CDI, DSC, and Triphosgene.[6][7]
2.1. N,N'-Carbonyldiimidazole (CDI)
CDI is a crystalline, stable solid that has become a workhorse reagent in medicinal chemistry for forming ureas, carbamates, and amides.[6][8] It is considered a much safer alternative to phosgene and its derivatives.[9]
Mechanism of Action: The reaction typically proceeds in two steps within a single pot. First, 1-methylpiperazine reacts with CDI to form a reactive N-acylimidazole intermediate (a carbamoylimidazole). This intermediate is stable enough to be formed selectively but reactive enough to be readily attacked by a second amine, releasing imidazole as a byproduct to form the final unsymmetrical urea.[10][11]
dot
Caption: CDI-mediated urea synthesis workflow.
2.2. N,N'-Disuccinimidyl Carbonate (DSC)
DSC is another stable, crystalline solid and a highly effective coupling reagent.[12] It functions as an activated carbonate source, reacting cleanly and efficiently with amines.[13]
Mechanism of Action: Similar to CDI, the reaction with DSC involves a two-step, one-pot process. The first amine (1-methylpiperazine) attacks DSC to displace one N-hydroxysuccinimide (NHS) group, forming an activated N-succinimidyl carbamate intermediate. This intermediate is then attacked by the second amine, displacing the second NHS molecule to yield the target urea. The leaving group, NHS, is water-soluble and generally easy to remove during workup.[14]
dot
Caption: DSC-mediated urea synthesis workflow.
2.3. Triphosgene (Bis(trichloromethyl) carbonate, BTC)
Triphosgene is a stable, crystalline solid that serves as a safer and more manageable substitute for gaseous phosgene.[15] One mole of triphosgene provides three moles of phosgene in situ, allowing for precise stoichiometry control without handling the highly toxic gas directly.[16]
Mechanism of Action: Despite its solid form, the chemistry of triphosgene mirrors that of phosgene.[15] The reaction of an amine with triphosgene in the presence of a base generates a highly reactive isocyanate intermediate.[6] This isocyanate is then immediately trapped by the second amine to form the unsymmetrical urea. Careful control of addition order is crucial to prevent the formation of symmetrical urea byproducts.[9] Typically, the first amine is reacted with triphosgene to form the isocyanate before the second amine is introduced.[15]
dot
Caption: Triphosgene-mediated urea synthesis workflow.
Comparative Analysis and Data Summary
The choice of reagent depends on several factors including substrate scope, reaction conditions, safety considerations, and ease of purification.
| Feature | 4-MPCC | CDI (Carbonyldiimidazole) | DSC (Disuccinimidyl Carbonate) | Triphosgene (BTC) |
| Physical Form | Solid (hydrochloride salt)[3] | White crystalline solid[8] | White crystalline solid[12] | White crystalline solid[15] |
| Handling | Moisture sensitive, corrosive[3][5] | Moisture sensitive, but easier to handle than phosgene[8] | Stable, moisture sensitive[12][14] | Easier than phosgene, but decomposes to toxic phosgene[9][15] |
| Safety Profile | Irritant, hazardous precursors[1][3] | Low toxicity, non-corrosive byproducts[6] | Low toxicity, water-soluble byproduct (NHS) | High Toxicity. Generates phosgene in situ. Requires a fume hood and caution.[9] |
| Typical Solvents | Aprotic (DCM, THF) | Aprotic (THF, DMF)[8] | Polar aprotic (DMF, DMSO), DCM[14] | Aprotic (DCM, Toluene) |
| Base Required | Yes (e.g., TEA, DIPEA) | Often not required; liberated imidazole acts as a base[8] | Yes (e.g., TEA, DIPEA) | Yes (non-nucleophilic, e.g., TEA)[15] |
| Key Byproducts | HCl, base hydrochloride | Imidazole, CO2[8] | N-hydroxysuccinimide (NHS), CO2[14] | HCl, CO2, base hydrochloride |
| Side Reactions | Low | Symmetrical urea formation if stoichiometry/addition is not controlled. | Symmetrical urea formation possible. | Symmetrical urea formation is a significant risk without careful control.[9] |
| Purification | Standard chromatography or crystallization. | Imidazole and its salts are generally easy to remove. | NHS is water-soluble, simplifying aqueous workup. | Standard purification. |
Experimental Protocols
The following are representative, detailed protocols for the synthesis of a generic urea, N-(phenyl)-N'-(4-methylpiperazin-1-yl)urea, starting from 1-methylpiperazine and aniline.
Protocol 1: Synthesis using CDI
-
Reagent Preparation: To a solution of 1,1'-Carbonyldiimidazole (1.1 eq.) in anhydrous Tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere, add a solution of 1-methylpiperazine (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Activation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the acylimidazole intermediate can be monitored by TLC or LC-MS.
-
Coupling: Add a solution of aniline (1.05 eq.) in anhydrous THF to the reaction mixture.
-
Reaction Completion: Stir the mixture at room temperature or heat gently (e.g., 50 °C) overnight. Monitor the reaction for the consumption of the intermediate and formation of the product.
-
Workup and Purification: Quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality: The stepwise addition—first 1-methylpiperazine, then aniline—is crucial. Adding all components at once could lead to competitive reactions and the formation of undesired symmetrical diphenyl urea or bis(4-methylpiperazinyl) urea. The initial activation at 0 °C helps control the exothermic reaction.[17]
Protocol 2: Synthesis using DSC
-
Reagent Preparation: Dissolve 1-methylpiperazine (1.0 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 1.5 eq.) in anhydrous Dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere.
-
Activation: Cool the solution to 0 °C and add N,N'-Disuccinimidyl carbonate (1.1 eq.) portion-wise, maintaining the temperature.
-
Intermediate Formation: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour to form the activated succinimidyl carbamate.
-
Coupling: Add aniline (1.05 eq.) to the reaction mixture.
-
Reaction Completion: Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous sodium bicarbonate and brine. The aqueous washes will remove the NHS byproduct and DIPEA salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.[14][18]
Causality: The use of a base is necessary to neutralize the acid formed during the reaction. DSC's reactivity is generally milder than CDI, sometimes requiring longer reaction times but often resulting in cleaner reactions. The aqueous workup is particularly effective for this method due to the high water solubility of the NHS byproduct.
Protocol 3: Synthesis using Triphosgene
CAUTION: This reaction generates phosgene gas and must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment.
-
Reagent Preparation: To a solution of 1-methylpiperazine (1.0 eq.) and triethylamine (TEA, 2.2 eq.) in anhydrous DCM (0.2 M) at -78 °C (dry ice/acetone bath) under a nitrogen atmosphere, add a solution of triphosgene (0.35 eq.) in anhydrous DCM dropwise over 30 minutes.
-
Isocyanate Formation: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2 hours. This step forms the in situ isocyanate.
-
Coupling: Cool the reaction mixture back to -78 °C and add a solution of aniline (1.0 eq.) in anhydrous DCM dropwise.
-
Reaction Completion: Allow the reaction to warm slowly to room temperature and stir overnight.
-
Workup and Purification: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.[15][19]
Causality: The extremely low initial temperature and slow addition of triphosgene are critical for controlling the reaction and minimizing the formation of symmetrical byproducts. The first amine is converted to its isocyanate before the second amine is introduced, ensuring the desired unsymmetrical product is formed.[9]
Conclusion and Recommendations
While this compound provides a direct route for synthesizing 4-methylpiperazinyl ureas, its drawbacks in handling and stability often make alternative, one-pot coupling strategies more attractive in a medicinal chemistry setting.
-
For routine synthesis with broad substrate compatibility and maximum safety, CDI is an excellent first choice. It is cost-effective, easy to handle, and its byproducts are generally simple to remove.[6][8]
-
For reactions where clean workups are a priority, DSC is a superior option. Its water-soluble NHS byproduct can be easily removed with a simple aqueous wash, often simplifying purification.[14]
-
Triphosgene should be reserved for cases where other methods fail or for specific applications requiring an isocyanate intermediate. Its use requires stringent safety protocols due to the in situ generation of highly toxic phosgene.[15]
By moving away from pre-formed carbamoyl chlorides and embracing safer, more flexible coupling reagents, medicinal chemists can streamline the synthesis of these vital urea-containing compounds, accelerating the pace of drug discovery.
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A Comparative Guide to Purity Analysis of Synthesized 4-Methylpiperazine-1-Carbonyl Chloride by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Pharmaceutical Synthesis
4-Methylpiperazine-1-carbonyl chloride is a crucial reactive intermediate in modern medicinal chemistry. It serves as a versatile building block for introducing the 4-methylpiperazine moiety into complex molecular architectures, a common structural feature in numerous active pharmaceutical ingredients (APIs), including anticancer agents and drugs targeting the central nervous system.[1] The classical synthesis route involves the reaction of 1-methylpiperazine with the highly toxic and reactive phosgene or a safer phosgene equivalent.[1][2][3]
Given its high reactivity, the purity of this compound is paramount. The presence of unreacted starting materials, by-products, or degradation products can lead to the formation of unwanted side-products in subsequent synthetic steps, complicating purification and potentially introducing toxic impurities into the final API.[4] Therefore, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control checkpoint but a cornerstone of process safety and final product efficacy.[5][6] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique against alternative methods, offering field-proven insights into method selection and implementation.
The Workhorse Method: Reverse-Phase HPLC with UV Detection (HPLC-UV)
For the analysis of non-volatile and thermally labile compounds like this compound, HPLC is considered the gold standard due to its precision, versatility, and robustness.[5][7] A reverse-phase method is particularly well-suited for this analysis.
Causality Behind Experimental Choices
-
Separation Mode (Reverse-Phase): The analyte is a moderately polar organic molecule. A reverse-phase column, typically with a C18 (octadecylsilane) stationary phase, provides excellent retention and separation based on hydrophobicity. This allows the slightly more polar starting materials and the potentially less polar by-products to be resolved effectively from the main analyte peak.
-
Column Selection: A standard C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the logical starting point.[2][8] This configuration offers a good balance between resolution, analysis time, and backpressure. For higher throughput and resolution, Ultra-High-Performance Liquid Chromatography (UHPLC) systems with sub-2 µm particle columns can be employed.[5]
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (Solvent A) and an organic phase (Solvent B) is optimal for impurity profiling.
-
Solvent A (Aqueous): Deionized water, often with a buffer (e.g., 0.1% formic acid or phosphoric acid) to maintain a consistent pH. This suppresses the ionization of any basic nitrogens on the piperazine ring, ensuring sharp, symmetrical peaks.
-
Solvent B (Organic): Acetonitrile is preferred over methanol due to its lower viscosity and UV cutoff, which allows for detection at lower wavelengths with less baseline noise.
-
Gradient Elution: Starting with a high percentage of the aqueous phase and gradually increasing the organic phase ensures that highly polar impurities (like unreacted 1-methylpiperazine) elute early, while the main analyte and any non-polar impurities are effectively resolved and eluted as the solvent strength increases.
-
-
Detection (UV): The carbonyl chloride moiety, in conjugation with the nitrogen atoms of the piperazine ring, provides sufficient UV absorbance for detection. A photodiode array (PDA) detector is ideal, allowing for simultaneous monitoring across a range of wavelengths. Analysis between 210–254 nm is typically effective for quantifying the main peak and detecting impurities.[2] Peak purity can also be assessed by comparing UV spectra across the peak.
Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates the logical flow of the HPLC-based purity assessment process.
Caption: Workflow for HPLC-UV purity analysis.
Detailed Protocol: HPLC-UV Method
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
-
Analysis and Calculation:
-
Inject a blank (acetonitrile), followed by the reference standard to establish the retention time and peak shape.
-
Inject the sample solution.
-
Calculate the purity using the area normalization method, excluding the solvent peak.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Comparative Analysis: Alternative Methodologies
While HPLC-UV is the primary choice, alternative techniques can provide complementary information, especially during process development or troubleshooting.[9]
Alternative 1: Gas Chromatography (GC)
Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds.[5] For acyl chlorides, GC can be used to detect volatile impurities such as residual solvents or volatile starting materials.
-
Applicability & Rationale: Direct injection of this compound is possible but may lead to on-column degradation due to its reactivity and thermal lability. A more robust approach involves derivatization. The acyl chloride can be reacted with an alcohol (e.g., methanol) or a secondary amine (e.g., diethylamine) to form a stable ester or amide, respectively, which is more amenable to GC analysis.[10]
-
Advantages over HPLC:
-
Superior resolution for separating volatile compounds.
-
Excellent for quantifying residual solvents used in the synthesis (e.g., toluene, hexane, dichloromethane).[2]
-
High sensitivity with a Flame Ionization Detector (FID).
-
-
Disadvantages:
-
The derivatization step adds complexity and potential sources of error.
-
Not suitable for non-volatile or thermally unstable impurities.
-
The primary analyte is not analyzed in its native form.
-
Alternative 2: HPLC with Mass Spectrometric Detection (HPLC-MS)
Coupling HPLC with a mass spectrometer provides an additional dimension of data, moving from simple quantification to identification.
-
Applicability & Rationale: An LC-MS method can use the same chromatographic front-end as the HPLC-UV method. The eluent is directed into the mass spectrometer, which provides mass-to-charge ratio (m/z) information for the main peak and, crucially, for all impurity peaks.
-
Advantages over HPLC-UV:
-
Impurity Identification: Provides molecular weight data for unknown impurity peaks, enabling rapid structural elucidation and identification of by-products or degradants.[5][9]
-
Enhanced Specificity: Mass detection is highly specific, reducing the risk of co-eluting peaks being quantified as a single component.
-
Increased Sensitivity: Selected Ion Monitoring (SIM) mode can achieve significantly lower limits of detection (LOD) and quantification (LOQ) for specific impurities.[11]
-
-
Disadvantages:
-
Significantly higher capital and operational costs.
-
Requires more specialized operator expertise.
-
Response can be non-linear and vary significantly between compounds, making accurate quantification by area percent less reliable without individual standards for each impurity.
-
Head-to-Head Performance Comparison
The choice of analytical method depends on the specific goal, whether it is routine quality control, process optimization, or in-depth impurity characterization.
| Feature | HPLC-UV | Gas Chromatography (with Derivatization) | HPLC-MS |
| Primary Use | Routine QC, Purity Assay, Content Uniformity | Residual Solvents, Volatile Impurities | Impurity Identification, Structure Elucidation, Trace Analysis |
| Selectivity | Good; based on polarity and UV absorbance. | Excellent for volatiles; depends on column and derivative. | Excellent; based on polarity and mass-to-charge ratio. |
| Sensitivity | Good (ng level). | Very Good (pg level with FID). | Excellent (pg to fg level in SIM mode).[11] |
| Quantification | Highly accurate and linear (Area % is reliable). | Accurate with proper calibration.[12] | Semi-quantitative by Area %; accurate with specific standards. |
| Analyte Integrity | Analyzed in native form. | Analyzed as a derivative. | Analyzed in native form. |
| Throughput | Moderate (20-30 min/run). | Fast for volatiles; slower if derivatization is complex. | Moderate (similar to HPLC-UV). |
| Cost & Complexity | Low to moderate cost, relatively simple operation. | Low cost, but derivatization adds complexity. | High cost, complex operation and data analysis. |
Conclusion and Recommendations
For the routine purity analysis of synthesized this compound, Reverse-Phase HPLC with UV detection is the most effective and efficient method. It provides a reliable, accurate, and cost-effective means to assess the purity of the final product and monitor key impurities. Its ability to analyze the compound in its native state makes it the authoritative choice for release testing in both research and manufacturing environments.
Gas Chromatography should be considered a complementary technique, indispensable for the quantification of residual solvents, which is a critical quality attribute for any pharmaceutical intermediate.
HPLC-MS is the premier tool for research and development, process optimization, and troubleshooting. When an unknown impurity is detected by the HPLC-UV method, switching to HPLC-MS is the logical next step to rapidly identify the impurity and take corrective action in the synthetic process.
By selecting the appropriate analytical tool for the task, researchers and drug development professionals can ensure the quality and consistency of this compound, safeguarding the integrity of the entire synthetic pathway.
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ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2014-01-01). [Link]
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J-Stage. A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column Coupled with a DAD Detector and a Mass Spectrometer. (2016-12-10). [Link]
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National Center for Biotechnology Information. This compound monohydrochloride. PubChem. [Link]
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PubMed. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. (1973-09-01). [Link]
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A Senior Application Scientist's Guide to Reaction Monitoring: TLC Analysis of 4-Methylpiperazine-1-Carbonyl Chloride
Introduction: The Critical Role of Reaction Monitoring in Synthesis
In the fast-paced world of drug discovery and development, the efficient synthesis of novel chemical entities is paramount. Intermediates like 4-methylpiperazine-1-carbonyl chloride are valuable building blocks, frequently used to introduce the N-methylpiperazine moiety—a common pharmacophore that can enhance solubility and biological activity.[1][2] The success of syntheses involving this reagent hinges on precise control and monitoring. A reaction that proceeds too slowly wastes valuable resources, while one that goes too far can lead to complex impurity profiles, complicating purification and reducing yield.
Thin-Layer Chromatography (TLC) remains an indispensable tool in the synthetic chemist's arsenal. It offers a rapid, cost-effective, and visually intuitive method to track the progress of a reaction, providing real-time data on the consumption of starting materials and the formation of products.[3][4] This guide provides an in-depth, experience-driven comparison of TLC with other methods for monitoring reactions of this compound, complete with detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals.
The Unique Challenge: TLC of a Reactive Acyl Chloride
Monitoring reactions of acyl chlorides like this compound presents a specific analytical challenge. The high reactivity that makes them excellent acylating agents also makes them susceptible to degradation during analysis.[5][6]
The Field-Proven Solution: In-Situ Derivatization To circumvent this, the most reliable method is to quench a small aliquot of the reaction mixture with a nucleophilic alcohol, such as methanol or ethanol, immediately after sampling. This rapidly converts the highly reactive acyl chloride into a more stable, less polar ester derivative.[7] This derivative is stable on the silica gel plate and allows for a clear and accurate assessment of the reaction's progress. The disappearance of the starting nucleophile (e.g., an amine or alcohol) and the appearance of the new, higher Rf product spot provides a trustworthy picture of the reaction's state.
Experimental Protocol: A Self-Validating TLC Workflow
This protocol is designed to provide a robust and reliable method for monitoring the acylation reaction of a generic primary amine with this compound.
Materials and Reagents:
-
Silica gel 60 F254 TLC plates[3]
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)[8]
-
Methanol (for quenching)
-
Mobile Phase: A starting point is 7:3 Hexane:Ethyl Acetate. This can be adjusted based on the polarity of the reactants. For basic products, adding 0.5-1% triethylamine can prevent streaking.[9]
-
Visualization Reagents:
Step-by-Step Methodology:
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).
-
Prepare Reference Spots:
-
SM Lane: Dissolve a small amount of your starting amine in a suitable solvent (e.g., ethyl acetate) and spot it in the "SM" lane.
-
Co-Spot Lane: Spot the same starting amine in the "C" lane. This lane will later be co-spotted with the reaction mixture to confirm spot identities.[4]
-
-
Reaction Sampling (Time Zero, t=0): Before adding the this compound to your main reaction, remove a small aliquot (~2-3 drops) of the solution containing your starting amine.
-
Quench and Spot:
-
Transfer the aliquot to a small vial. Add 5-10 drops of methanol to quench any potential side reactions and prepare it for spotting.
-
Spot this t=0 sample in the "RM" lane and also on top of the existing spot in the "C" lane.
-
-
Initiate Reaction & Monitor: Add the this compound to your main reaction vessel. At designated time intervals (e.g., 15 min, 30 min, 1 hr), repeat the sampling and quenching process from step 4, spotting a new "RM" lane for each time point.
-
Develop the TLC Plate: Place the spotted plate in the developing chamber containing your chosen mobile phase. Ensure the solvent level is below the starting line.[11] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize and Interpret:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
UV Light: View the plate under a 254 nm UV lamp. Circle any visible dark spots.[12] The product, containing the piperazine and likely another aromatic ring, should be UV active.
-
Iodine Chamber: Place the plate in an iodine chamber for 1-2 minutes. Organic compounds will appear as temporary brown or yellow spots.[13] Circle them.
-
KMnO₄ Stain: Dip the plate into the permanganate stain and gently heat with a heat gun. The starting amine and product will likely show up as yellow/brown spots on a purple background. This is a destructive technique and should be performed last.[13]
-
Interpreting the Chromatogram:
-
t=0: You should only see the spot corresponding to your starting amine.
-
Intermediate Times: You will see the starting amine spot diminishing in intensity and a new spot appearing (typically with a higher Rf value, as the product amide is often less polar than the starting amine).
-
Completion: The starting amine spot should be completely gone, and only the product spot should be visible in the "RM" lane. The co-spot lane will help confirm that the lower spot in your reaction mixture is indeed the unreacted starting material.
Workflow for TLC Reaction Monitoring
Caption: A step-by-step workflow for reliable reaction monitoring using TLC.
Comparative Analysis: TLC vs. Alternative Monitoring Techniques
While TLC is an excellent tool, it's crucial to understand its place among other analytical techniques. The choice of method depends on the specific requirements of the project, such as the need for quantitative data or high-throughput screening.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Speed | Very Fast (~15-30 min) | Moderate (10-60 min per sample) | Moderate (10-60 min per sample) | Slow (>15 min per sample) |
| Cost | Very Low | High | High | Very High |
| Quantitative? | Semi-quantitative at best[14][15] | Yes | Yes | Yes |
| Sample Prep | Minimal (dilute, quench, spot) | Requires filtration, precise dilution | Can require derivatization | Requires deuterated solvent |
| Ease of Use | Very Easy | Requires significant training | Requires significant training | Requires expert operator |
| Best For | Rapid qualitative checks, reaction completion, solvent system screening[16] | Purity analysis, quantitative kinetics, complex mixtures | Volatile and thermally stable compounds | Structural elucidation, absolute quantification |
Expert Insight: For most day-to-day synthesis in a drug development lab, TLC is the first line of defense. Its speed allows for quick decisions at the bench. Once a reaction is deemed complete by TLC, a more rigorous technique like LC-MS or HPLC is then employed to confirm the identity and purity of the product before proceeding to the next step.[17]
Troubleshooting Common TLC Pitfalls
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking Spots | Sample is too concentrated; Compound is acidic/basic and interacting strongly with silica.[9][11] | Dilute the sample; Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[9] |
| No Spots Visible | Sample is too dilute; Compound is not UV-active; Compound is volatile.[9] | Concentrate the sample by spotting multiple times in the same location; Use a chemical stain (Iodine, KMnO₄); Confirm compound is not evaporating. |
| Rf Value Too High/Low | Mobile phase is too polar (high Rf) or not polar enough (low Rf).[9] | Adjust the solvent ratio. To lower Rf, decrease the polar component (e.g., ethyl acetate). To increase Rf, increase the polar component.[9] |
| Uneven Solvent Front | TLC plate is touching the side of the chamber or filter paper; Chamber is not level.[11] | Ensure the plate is centered in the chamber and not touching the sides. Place the chamber on a level surface. |
Visualizing Reaction Progress Over Time
Caption: Idealized TLC plates showing reaction progress from start to completion.
Conclusion: An Indispensable Technique
For monitoring the progress of reactions involving this compound, Thin-Layer Chromatography, when performed correctly, is an invaluable technique. Its primary strengths—speed, simplicity, and low cost—allow for efficient, real-time decision-making at the lab bench. By employing a simple quenching and derivatization step, the inherent reactivity of the acyl chloride can be managed, yielding clear and trustworthy results. While it does not replace the quantitative power of techniques like HPLC or NMR, TLC serves as the foundational workhorse for qualitative reaction monitoring, perfectly embodying the principle of using the right tool for the right job in the pursuit of novel therapeutics.
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UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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University of Colorado Boulder. TLC Visualization Methods. [Link]
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Hashemi, P., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 4(11), 3561-3567. [Link]
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Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
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Chemistry LibreTexts. 7.8: TLC Visualization Methods. [Link]
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Washington State University. Monitoring Reactions by TLC. [Link]
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Reddit. How do I monitor this reaction and do column chromatography on the product? [Link]
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ResearchGate. 2D TLC chromatogram of a mixture... [Link]
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ResearchGate. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method | Request PDF. [Link]
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Reddit. TLC stains for Acyl halides. [Link]
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Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
ResearchGate. What should I reconsider in my experiment for acyl chloride to be formed?. [Link]
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YouTube. Visualizing a TLC plate. [Link]
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ResearchGate. Why chain chloride spot did not appear in TLC experiment?. [Link]
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Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
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Biotage. Using TLC to Scout Flash Chromatography Solvents. [Link]
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ChemBK. This compound. [Link]
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Chemical Register. 55112-42-0(4-Methyl-1-piperazinecarbonyl chloride hydrochloride) Product Description. [Link]
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A Comparative Guide to the Synthesis and Validation of 4-Methylpiperazine-1-Carbonyl Chloride
Introduction: The Central Role of 4-Methylpiperazine-1-Carbonyl Chloride in Modern Synthesis
This compound is a cornerstone reagent in contemporary organic and medicinal chemistry.[1] Its molecular architecture, featuring a reactive acyl chloride and a solubilizing N-methylpiperazine moiety, renders it an exceptionally versatile intermediate for introducing the piperazine scaffold into target molecules.[1][2] This structural unit is a privileged feature in drug development, known for enhancing aqueous solubility and oral bioavailability.[2] Consequently, this reagent is instrumental in the synthesis of a wide array of bioactive compounds, from central nervous system (CNS) agents to anticancer therapeutics.[1]
This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective merits and drawbacks. We will delve into detailed experimental protocols, robust validation methodologies, and the critical safety considerations inherent in its synthesis. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and execute the optimal synthetic strategy for their specific laboratory or industrial needs.
Comparative Synthesis Methodologies
The synthesis of this compound is dominated by two principal approaches, differentiated by their choice of carbonyl source: the traditional phosgene-based method and a safer, more modern alternative employing phosgene surrogates like triphosgene.
Method 1: The Classical Phosgene-Based Synthesis
This is the most direct and historically established method for preparing this compound.[3] The reaction proceeds via a nucleophilic acyl substitution where the secondary amine of 1-methylpiperazine attacks the highly electrophilic carbonyl carbon of phosgene (COCl₂).
Causality of Experimental Choices:
-
Reaction Solvent: An inert aprotic solvent (e.g., dichloromethane, toluene) is crucial to prevent hydrolysis of the highly reactive phosgene and the product acyl chloride.
-
Temperature Control: The reaction is typically conducted at low temperatures (0–5°C) to control the high reactivity of phosgene, minimize the formation of undesired side products (such as ureas from the reaction of the product with the starting amine), and ensure safe handling.[3]
-
Inert Atmosphere: A nitrogen or argon atmosphere is mandatory to exclude atmospheric moisture, which would readily decompose both the reactant and the product.[3]
Key Reaction: 1-Methylpiperazine + Phosgene (COCl₂) → this compound + HCl
Caption: Triphosgene-based synthesis workflow.
Advantages: This method is substantially safer and more environmentally friendly than the classical phosgene route. [3]The solid nature of triphosgene allows for easier handling, storage, and measurement, making it highly suitable for both academic research and industrial production without the need for specialized phosgene-handling infrastructure.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Phosgene | Method 2: Triphosgene |
| Yield | High (Typically >90%) | High (Typically 85-95%) |
| Purity | Generally high, but risk of side products | High, often with cleaner reaction profiles |
| Safety | Extremely Hazardous (Toxic Gas) | Significantly Safer (Stable Solid) |
| Handling | Requires specialized equipment and protocols | Standard laboratory glassware |
| Scalability | Challenging due to safety constraints | Readily scalable |
| Cost | Phosgene is inexpensive, but infrastructure is costly | Triphosgene is more expensive per mole |
| Environmental Impact | High risk of toxic release | Lower environmental risk |
Experimental Protocols
Disclaimer: These protocols are for informational purposes only and should be performed by qualified personnel in a certified laboratory with appropriate safety measures in place.
Protocol 1: Synthesis using Triphosgene (Recommended)
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add triphosgene (0.35 eq.) and anhydrous dichloromethane (DCM).
-
Inert Atmosphere: Purge the system with nitrogen and maintain a positive nitrogen pressure throughout the reaction.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: Dissolve 1-methylpiperazine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the cooled triphosgene solution over 1 hour.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). [2]6. Work-up: Upon completion, cool the mixture again to 0°C and carefully quench by adding water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.
Protocol 2: Synthesis using Phosgene (Expert Use Only)
-
Reaction Setup: In a specialized, high-integrity reactor designed for toxic gases, dissolve 1-methylpiperazine (1.0 eq.) in anhydrous toluene.
-
Inert Atmosphere & Cooling: Purge the reactor with nitrogen and cool the solution to 0-5°C.
-
Phosgene Addition: Bubble phosgene gas (COCl₂) (approx. 1.1 eq.) through the solution at a controlled rate. The reaction is exothermic and requires efficient cooling.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for an additional hour.
-
Purging: Purge the reactor with nitrogen to remove any excess phosgene into a caustic scrubber system.
-
Work-up & Purification: The resulting slurry containing the product hydrochloride salt is typically filtered. The free base can be obtained by careful neutralization and extraction, followed by distillation.
Validation of Experimental Results: A Self-Validating System
Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach ensures a robust and trustworthy validation.
Caption: Workflow for product validation.
Chromatographic Analysis
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring the reaction's progress. The disappearance of the starting material (1-methylpiperazine) and the appearance of a new spot corresponding to the product indicates reaction advancement.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product with high precision. A single sharp peak indicates a high degree of purity, while the presence of other peaks suggests impurities that may require further purification. [3]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the methyl group protons (a singlet around 2.3 ppm) and multiplets for the methylene protons on the piperazine ring.
-
¹³C NMR: The most diagnostic signal is the carbonyl carbon of the acyl chloride, which will appear significantly downfield (typically >160 ppm).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A strong, sharp absorption band in the region of 1750-1790 cm⁻¹ is a clear indicator of the C=O stretch of the carbonyl chloride functional group.
-
Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight of the product (C₆H₁₁ClN₂O, MW: 162.62 g/mol ).
Physical Properties
-
Melting Point (for hydrochloride salt): The hydrochloride salt of the product has a distinct melting point of 225-228 °C, which can serve as a reliable indicator of purity. * Refractive Index: The free base has a reported refractive index of n20/D ~1.498.
Critical Safety Considerations
Handling the reagents and product involved in this synthesis demands strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. [4][5]* Ventilation: All operations must be conducted in a well-ventilated chemical fume hood. [6]* Corrosivity: The product, this compound, is corrosive and causes severe skin burns and eye damage. [6][7]Avoid all personal contact, including inhalation. [6]* Moisture Sensitivity: The product is sensitive to moisture. Store in a cool, dry place in a tightly sealed container under an inert atmosphere. [6]* Emergency Procedures: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. [6][7]Ensure safety showers and eyewash stations are readily accessible. [5]
Conclusion and Recommendations
The synthesis of this compound is a critical process for many research and development activities in the pharmaceutical industry. While the classical phosgene-based method offers high yields, the extreme safety hazards associated with phosgene render it largely obsolete for all but the most specialized industrial facilities.
For the vast majority of applications, from academic labs to pilot plants, the triphosgene-based synthesis is the unequivocally recommended method. It provides comparable yields and purity while dramatically improving the safety profile and simplifying handling requirements. The slightly higher cost of the reagent is a justifiable trade-off for the significant reduction in risk and infrastructure investment.
Ultimately, the choice of synthetic route is dictated by the scale of the reaction and the available safety infrastructure. However, a commitment to the principles of green and safe chemistry should always guide this decision. Rigorous validation of the final product using a combination of chromatographic and spectroscopic techniques is not merely good practice—it is essential for ensuring the integrity of all subsequent experimental work.
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Georganics. 4-Methyl-1-piperazinecarbonyl chloride hydrochloride - High purity | EN. Georganics. [Link]
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LookChem. CAS No.55112-42-0,4-Methyl-1-piperazinecarbonyl chloride hydrochloride Suppliers,MSDS download. LookChem. [Link]
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National Center for Biotechnology Information. This compound monohydrochloride. PubChem. [Link]
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ACS Publications. Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. [Link]
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National Center for Biotechnology Information. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
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A Comparative Guide to the Spectral Interpretation of 4-Methylpiperazine-1-Carbonyl Chloride
For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount. 4-Methylpiperazine-1-carbonyl chloride is a key building block in the synthesis of numerous pharmaceutical agents, making a thorough understanding of its spectral properties essential for reaction monitoring, quality control, and structural verification. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, comparing its spectral features to structurally related compounds to offer a comprehensive interpretation.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound, often utilized as its more stable hydrochloride salt, is a bifunctional reagent. The presence of the reactive acyl chloride group allows for facile amide bond formation, while the N-methylpiperazine moiety can impart desirable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, to a parent molecule. Its effective use in synthesis is predicated on the ability to confirm its structure and purity, for which spectral analysis is the cornerstone.
Below is a diagram illustrating the general workflow for utilizing and characterizing this compound in a synthetic protocol.
Caption: Workflow for Synthesis and Spectral Verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound hydrochloride, both ¹H and ¹³C NMR are instrumental for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound hydrochloride is characterized by two main signals. The presence of the hydrochloride salt can lead to peak broadening.
-
N-CH₃ Protons: A singlet appearing around δ 2.89 ppm is indicative of the three protons of the methyl group attached to the nitrogen atom.[1] Its integration value of 3H confirms the presence of this single methyl group.
-
Piperazine Ring Protons: A complex multiplet observed between δ 3.12–3.45 ppm corresponds to the eight protons of the piperazine ring.[1] The complexity arises from the conformational rigidity of the ring and the coupling between adjacent methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
-
Carbonyl Carbon (C=O): The most downfield signal, appearing at approximately δ 165.2 ppm , is characteristic of the carbonyl carbon of the acyl chloride.[1] This chemical shift is a key indicator of this functional group.
-
Piperazine Ring Carbons: Two distinct signals are observed for the piperazine ring carbons. The carbons adjacent to the nitrogen bearing the methyl group (N-CH₂–) appear around δ 45.1 ppm . The carbons adjacent to the nitrogen attached to the carbonyl group (N-CH₂–) are shifted further downfield to around δ 52.8 ppm due to the electron-withdrawing effect of the carbonyl group.[1]
-
Methyl Carbon (N-CH₃): The carbon of the N-methyl group gives rise to a signal at approximately δ 38.4 ppm .[1]
| Assignment | ¹H NMR Chemical Shift (δ ppm) | ¹³C NMR Chemical Shift (δ ppm) |
| N-CH₃ | 2.89 (s, 3H) | 38.4 |
| Piperazine CH₂ | 3.12–3.45 (m, 8H) | 45.1, 52.8 |
| C=O | - | 165.2 |
Table 1: Summary of ¹H and ¹³C NMR data for this compound hydrochloride.[1]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The IR spectrum of this compound hydrochloride displays several characteristic absorption bands.
-
C=O Stretch: A strong, sharp absorption band in the region of 1695–1710 cm⁻¹ is the hallmark of the carbonyl stretching vibration of an acyl chloride.[1] This is often the most diagnostic peak in the spectrum.
-
N-H Stretch: A broad absorption between 3200–3300 cm⁻¹ is indicative of the N-H stretch of the protonated amine, confirming the presence of the hydrochloride salt.[1]
-
C-N Stretch: Vibrations associated with the C-N bonds within the piperazine ring typically appear in the 1240–1280 cm⁻¹ region.[1]
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Acyl Chloride | C=O Stretch | 1695–1710 |
| Protonated Amine | N-H Stretch | 3200–3300 (broad) |
| Piperazine | C-N Stretch | 1240–1280 |
Table 2: Key IR absorption bands for this compound hydrochloride.[1]
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound hydrochloride, high-resolution electrospray ionization (ESI-MS) is commonly employed.
-
Molecular Ion: The protonated molecule, [M+H]⁺, is observed at a mass-to-charge ratio (m/z) of 199.08 .[1] This corresponds to the molecular weight of the hydrochloride salt.
-
Key Fragments:
Caption: Mass Spectrometry Fragmentation Pathway.
Comparative Spectral Analysis
To fully appreciate the spectral features of this compound, it is insightful to compare it with its constituent parts and a key analog.
Comparison with N-Methylpiperazine
N-Methylpiperazine is the parent amine used in the synthesis of this compound.[2]
-
¹H NMR: The piperazine protons in N-methylpiperazine appear at a higher field (further upfield) compared to the title compound due to the absence of the electron-withdrawing carbonyl chloride group.
-
¹³C NMR: Similarly, the piperazine carbons in N-methylpiperazine are found at a higher field. The most significant difference is the absence of the downfield carbonyl signal at ~165 ppm.
-
IR: The IR spectrum of N-methylpiperazine lacks the strong C=O stretch at ~1700 cm⁻¹.
-
MS: The mass spectrum of N-methylpiperazine shows a molecular ion corresponding to its lower molecular weight.[3][4]
Comparison with Piperazine-1-carbonyl chloride
Piperazine-1-carbonyl chloride is a close structural analog, lacking only the N-methyl group.
-
¹H NMR: The ¹H NMR spectrum of piperazine-1-carbonyl chloride would not show the singlet at ~2.89 ppm for the N-CH₃ group. Instead, a signal for the N-H proton of the secondary amine would be present.
-
¹³C NMR: The signal for the methyl carbon at ~38.4 ppm would be absent in the ¹³C NMR spectrum of piperazine-1-carbonyl chloride.
-
IR: The IR spectrum would be very similar, with the key difference being the presence of an N-H stretch for the secondary amine, which may be sharper than the broad N-H stretch of the hydrochloride salt.
-
MS: The molecular ion would be observed at a lower m/z value, reflecting the absence of the methyl group.[5]
Experimental Protocols
General Procedure for NMR Sample Preparation:
-
Weigh approximately 5-10 mg of this compound hydrochloride into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.
General Procedure for FT-IR Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound hydrochloride with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
General Procedure for ESI-MS Sample Preparation:
-
Prepare a dilute solution of this compound hydrochloride in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the electrospray ionization source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
Conclusion
The spectral data of this compound provides a unique fingerprint for its positive identification and purity assessment. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous confirmation of its structure. By comparing its spectral features with those of related compounds like N-methylpiperazine and piperazine-1-carbonyl chloride, a deeper understanding of the influence of each functional group on the spectral properties is achieved. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling confident and accurate interpretation of the spectral data for this important synthetic building block.
References
-
National Center for Biotechnology Information. (n.d.). 1-Methylpiperazine. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]
-
Georganics. (n.d.). 4-Methyl-1-piperazinecarbonyl chloride hydrochloride - High purity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound monohydrochloride. PubChem. Retrieved from [Link]
-
PharmaCompass. (n.d.). 1-chlorocarbonyl-4-methylpiperazine hydrochloride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Piperazine-1-carbonyl chloride. PubChem. Retrieved from [Link]
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- 4. Piperazine, 1-methyl- [webbook.nist.gov]
- 5. Piperazine-1-carbonyl chloride | C5H9ClN2O | CID 22313142 - PubChem [pubchem.ncbi.nlm.nih.gov]
Assessing the environmental impact of different synthetic routes to 4-methylpiperazine-1-carbonyl chloride
A Comparative Environmental Assessment of Synthetic Routes to 4-Methylpiperazine-1-Carbonyl Chloride
Introduction
This compound is a crucial intermediate in the synthesis of a wide array of pharmaceuticals and complex organic molecules.[1][2] Its utility lies in the reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions to form stable carbamates and ureas, key linkages in many bioactive compounds.[2] Historically, the synthesis of this and other carbamoyl chlorides has been dominated by the use of phosgene, a highly effective but extremely toxic gas.[2] Growing emphasis on green chemistry principles and heightened safety regulations within the pharmaceutical and chemical industries have necessitated a critical evaluation of this traditional route and the exploration of safer, more environmentally benign alternatives.
This guide provides an in-depth comparative analysis of the predominant synthetic methodologies for producing this compound. We will move beyond simple yield comparisons to offer a holistic environmental impact assessment, leveraging established green chemistry metrics such as Process Mass Intensity (PMI) and E-Factor. By examining the causality behind experimental choices and providing validated protocols, this document serves as a critical resource for researchers, process chemists, and drug development professionals aiming to make informed, sustainable decisions in their synthetic design.
Synthetic Routes Under Evaluation
We will assess two primary routes: the classical phosgene-based synthesis and a modern alternative using a solid phosgene substitute, triphosgene (bis(trichloromethyl) carbonate).
Route 1: The Classical Phosgene-Based Synthesis
This method involves the direct reaction of 1-methylpiperazine with phosgene gas.[1][2] Phosgene is a highly reactive electrophile that efficiently converts the secondary amine of the piperazine ring into the desired carbamoyl chloride.
Mechanism: The reaction proceeds via a nucleophilic attack of the secondary amine on the carbonyl carbon of phosgene, followed by the elimination of a chloride ion. A second equivalent of the amine (or an added base) neutralizes the liberated hydrogen chloride, though in many industrial processes, the hydrochloride salt of the product is directly isolated.
Causality of Experimental Design:
-
Solvent: An inert, aprotic solvent like methylene chloride or toluene is required to prevent the hydrolysis of both the phosgene reagent and the acyl chloride product.[3]
-
Temperature Control: The reaction is highly exothermic and requires strict temperature control (typically 0–5°C) to minimize the formation of side products, such as ureas from the reaction of the product with unreacted 1-methylpiperazine.[1]
-
Safety: Due to the extreme toxicity of phosgene, this synthesis must be conducted in specialized, contained equipment with rigorous safety protocols.[1][4]
Route 2: The Triphosgene-Based Synthesis (Safer Solid Alternative)
A patented, safer alternative to gaseous phosgene involves the use of triphosgene, a stable, crystalline solid.[1][5] Triphosgene serves as a phosgene equivalent, decomposing in situ to generate phosgene under controlled conditions, thereby avoiding the hazards associated with handling the gas directly.[6]
Mechanism: Triphosgene is believed to react with the amine substrate, often with catalytic activation, to generate the carbamoyl chloride. The stoichiometry is key, as one mole of triphosgene is equivalent to three moles of phosgene. The reaction ultimately produces the hydrochloride salt of the target molecule.[7]
Causality of Experimental Design:
-
Reagent Choice: Triphosgene (or its precursor, di(trichloromethyl) carbonic ether) is chosen for its significant safety advantages in storage, handling, and transportation over phosgene gas.[5][7]
-
Solvent: A higher-boiling inert solvent like toluene or benzene is often used, as the reaction may require heating to reflux to ensure complete conversion.[1][7]
-
Molar Ratio: The molar ratio of 1-methylpiperazine to the phosgene substitute is carefully controlled (e.g., 1:0.3 to 1:1 for di(trichloromethyl) carbonic ether) to optimize yield and minimize side reactions.[1][7]
Experimental Protocols
The following are representative protocols adapted from literature procedures for the purpose of comparison and green metric calculation.
Protocol 1: Phosgene-Based Synthesis of this compound Hydrochloride
-
Reaction Setup: A solution of 1-methylpiperazine (100.17 g, 1.0 mol) in anhydrous methylene chloride (500 mL) is charged to a jacketed glass reactor under a nitrogen atmosphere.
-
Reagent Addition: The solution is cooled to 0°C. Phosgene gas (98.92 g, 1.0 mol) is bubbled through the solution at a controlled rate, maintaining the internal temperature below 5°C.
-
Reaction: The reaction mixture is stirred at 0-5°C for 2 hours after the phosgene addition is complete. A thick white precipitate of the hydrochloride salt forms.
-
Work-up and Isolation: The slurry is filtered under an inert atmosphere. The collected solid is washed with cold methylene chloride (2 x 100 mL) to remove any unreacted starting material.
-
Purification: The white solid is dried under vacuum at 40°C to yield this compound hydrochloride.
-
Assumed Yield for Calculation: 90% (179.17 g)
-
Protocol 2: Triphosgene-Based Synthesis of this compound Hydrochloride [7]
-
Reaction Setup: Triphosgene (bis(trichloromethyl) carbonate) (108.8 g, 0.367 mol, providing 1.1 mol equivalents of phosgene) and toluene (500 mL) are charged to a reactor equipped with a reflux condenser and mechanical stirrer under a nitrogen atmosphere.
-
Reagent Addition: A solution of 1-methylpiperazine (100.17 g, 1.0 mol) in toluene (250 mL) is added dropwise to the stirred suspension over 1 hour.
-
Reaction: The mixture is heated to reflux (approx. 110°C) and maintained for 5 hours.[7]
-
Work-up and Isolation: The reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration.
-
Purification: The solid is recrystallized from acetone to yield pure this compound hydrochloride.[7]
-
Assumed Yield for Calculation: 85% (169.22 g)
-
Visualization of Synthetic Workflows
Caption: Workflow for the classical phosgene-based synthesis.
Caption: Workflow for the safer triphosgene-based alternative.
Environmental Impact Assessment
A true measure of a reaction's environmental footprint extends beyond yield to include the total mass of materials used and waste generated.
Quantitative Analysis: PMI and E-Factor
Process Mass Intensity (PMI) is the ratio of the total mass of inputs (raw materials, solvents, water) to the mass of the final product.[8][9] The E-Factor is the ratio of the total mass of waste to the mass of the product (PMI - 1).[10][11] An ideal process approaches a PMI of 1 and an E-Factor of 0.[10][11]
Table 1: Quantitative Green Metrics Comparison
| Parameter | Route 1 (Phosgene) | Route 2 (Triphosgene) | Justification & Notes |
| INPUTS | Based on 1.0 mol scale | ||
| 1-Methylpiperazine | 100.17 g | 100.17 g | Starting material |
| Carbonylating Agent | 98.92 g (Phosgene) | 108.8 g (Triphosgene) | Triphosgene is heavier per phosgene equivalent |
| Reaction Solvent | 800 g (CH₂Cl₂) | 950 g (Toluene) | Assumes densities of 1.33 g/mL for CH₂Cl₂ and 0.87 g/mL for Toluene |
| Wash/Purification Solvent | 166 g (CH₂Cl₂) | 395 g (Acetone) | Assumes 200mL wash and 500mL recrystallization |
| Total Mass In | 1165.09 g | 1553.97 g | Sum of all inputs |
| OUTPUTS | |||
| Product Mass (HCl salt) | 179.17 g (90% yield) | 169.22 g (85% yield) | Product MW: 199.08 g/mol [12] |
| METRICS | |||
| Process Mass Intensity (PMI) | 6.50 | 9.18 | Total Mass In / Product Mass |
| E-Factor | 5.50 | 8.18 | PMI - 1 |
Note: Water used for quenching is excluded from these simplified calculations, but in a full industrial lifecycle assessment, it would be included.[11]
From a purely mass-based perspective, the classical phosgene route appears superior, with a significantly lower PMI and E-Factor. This is primarily due to the lower molecular weight of the reagent (phosgene vs. triphosgene) and the use of a denser reaction solvent, leading to a lower total input mass for a comparable scale. However, these numbers do not account for the intrinsic hazards of the materials used.
Qualitative Analysis: Reagent and Solvent Hazards
Green chemistry prioritizes the use of safer substances.[13] Here, the distinction between the two routes becomes stark.
-
Reagent Hazard: Phosgene is an extremely toxic, volatile gas, classified as a chemical warfare agent, making its handling, transportation, and disposal exceptionally hazardous and costly.[4] Triphosgene is a stable solid that is significantly safer to handle, though it must still be treated with care as it can release phosgene upon heating or contact with nucleophiles.[5][6] The elimination of gaseous phosgene is a monumental improvement in process safety.
-
Solvent Selection: The choice of solvent is a major contributor to the environmental impact of a process.[13] We can evaluate the solvents used against the CHEM21 Solvent Selection Guide, which ranks solvents as Recommended, Problematic, or Hazardous.[14][15]
Table 2: Solvent Greenness Evaluation (based on CHEM21 Guide)
| Solvent | Route Used | CHEM21 Classification | Environmental/Safety Concerns |
| Methylene Chloride (DCM) | Route 1 | Hazardous | Suspected carcinogen, high environmental persistence. |
| Toluene | Route 2 | Problematic | Flammable, reproductive toxicity concerns. |
| Acetone | Route 2 | Recommended | Generally low toxicity, biodegradable, but highly flammable. |
The triphosgene route, while using a "Problematic" primary solvent, avoids the "Hazardous" methylene chloride used in the classical process. Furthermore, its use of acetone for purification is a significant improvement. This qualitative assessment provides a critical counterpoint to the mass-based metrics. The avoidance of a hazardous solvent and a hypertoxic gas in Route 2 presents a compelling case for its environmental and, particularly, its safety superiority.
Conclusion and Authoritative Recommendation
The triphosgene-based synthesis (Route 2) is the demonstrably superior process from a holistic environmental, health, and safety (EHS) perspective. It replaces an exceptionally toxic gas with a manageable solid and substitutes a hazardous chlorinated solvent with less harmful alternatives. The slightly higher PMI is a justifiable trade-off for the immense increase in process safety and reduction in high-level hazard waste streams.
For organizations committed to the principles of green chemistry and sustainable development, the path is clear. Future optimization of the triphosgene route should focus on replacing toluene with a more recommended solvent, exploring catalytic conditions to reduce reaction temperature and time, and developing more efficient purification methods to further lower the Process Mass Intensity.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methylpiperazine-1-Carbonyl Chloride
As a reactive acyl chloride derivative, 4-methylpiperazine-1-carbonyl chloride and its hydrochloride salt are valuable reagents in synthetic chemistry, particularly in the development of pharmaceutical compounds.[1] However, their utility is matched by a significant hazard profile that demands rigorous and uncompromising adherence to safety protocols. The primary danger stems from its classification as a corrosive substance that causes severe skin burns and eye damage.[2][3][4]
This guide moves beyond a simple checklist, providing a complete operational plan rooted in the chemical principles of the compound. It is designed for the trained researcher, scientist, and drug development professional to foster a culture of safety that is both intelligent and absolute. Here, we will dissect the "why" behind each procedural step, ensuring that every action taken in the laboratory is a self-validating component of a larger safety system.
Part 1: Hazard Deconstruction — The 'Why' Behind the Precaution
Understanding the reactivity of this compound is fundamental to respecting its hazards. The carbonyl chloride group is highly electrophilic and susceptible to nucleophilic attack, most readily by water. Upon contact with moisture—be it atmospheric humidity or water on the skin or in the eyes—it rapidly hydrolyzes to form hydrochloric acid (HCl), leading to severe chemical and thermal burns. This inherent reactivity is the root cause of its primary hazard classifications.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Statement | Precautionary Relevance |
|---|---|---|
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[2][5] | Mandates comprehensive skin and eye protection to prevent irreversible tissue damage. |
| Corrosive to Metals | H290: May be corrosive to metals[5] | Informs proper selection of storage containers and handling equipment (e.g., spatulas). |
| Acute Toxicity | H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled[6] | Requires controls to prevent ingestion, dermal absorption, and inhalation of dusts or fumes. |
The immediate and severe corrosive action of this compound means that engineering controls and personal protective equipment (PPE) are not merely recommendations; they are indispensable safeguards against serious injury.
Part 2: The Core PPE Ensemble — A Multi-Layered Defense
Effective protection relies on a multi-layered approach where each component of PPE serves a specific, critical function. All handling of this compound must, at a minimum, be performed within a certified chemical fume hood to contain dust and potential vapors. PPE is the final, essential barrier between the researcher and the chemical.
Table 2: Mandatory PPE for Handling this compound
| Body Area | Primary Protection | Secondary/Enhanced Protection | Rationale |
|---|---|---|---|
| Eyes/Face | ANSI Z87.1-rated safety goggles (indirectly vented) | Full-face shield worn over goggles | Goggles provide a seal against dust and splashes.[7] A face shield protects the entire face from splashes during transfers or reactions.[7][8] |
| Hands | Double-gloving: Nitrile or Neoprene | Butyl rubber gloves for extended handling | The outer glove provides the primary chemical barrier. The inner glove offers backup protection in case of a breach on the outer layer.[9] Nitrile and neoprene offer good resistance to a range of chemicals.[10] |
| Body | Flame-resistant lab coat with tight-fitting cuffs | Chemical-resistant apron worn over the lab coat | Prevents skin contact on the torso and arms. A chemical-resistant apron provides an additional barrier against significant spills.[8] Standard cotton coats can absorb chemicals, holding them against the skin. |
| Respiratory | N/A (if handled exclusively in a fume hood) | Air-purifying respirator with acid gas cartridges | A fume hood is the primary engineering control. If a procedure carries a high risk of aerosolization or if a hood is not available, a fitted respirator is mandatory.[7] |
| Feet | Closed-toe, chemical-resistant shoes | Disposable, chemical-resistant boot covers | Protects feet from spills. Boot covers are essential during large-scale operations or spill cleanup. |
Part 3: Operational Protocols — Integrating Safety into Every Step
Safe handling is an active process. The following protocols integrate the use of PPE into the core tasks associated with using this compound.
Workflow 1: Preparation and Weighing of the Solid Compound
-
Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and clear of incompatible materials, especially water and strong bases.[11]
-
PPE Donning: Before approaching the chemical, don your complete PPE ensemble as detailed in Table 2. The sequence is critical to avoid cross-contamination.
-
Material Transfer: Use a powder funnel and non-metallic spatula to weigh the solid. Perform all transfers deep within the fume hood to contain any airborne dust.
-
Minimize Dust: Handle the container gently. If transferring from a larger container, slowly pour the material rather than scooping, if possible, to minimize dust generation.[5]
-
Immediate Sealing: Securely seal the container immediately after dispensing.[5]
-
Cleanup: Gently wipe down the spatula and any surfaces with a dry cloth before proceeding with the experiment. Dispose of the cloth as hazardous waste.
Workflow 2: PPE Donning and Doffing Sequence
The order in which PPE is put on and, more importantly, taken off is crucial to prevent contaminating your skin and clothing. The diagram below outlines the correct, validated procedure.
Caption: Validated sequence for donning and doffing PPE to minimize cross-contamination.
Workflow 3: Emergency Response Plan
In the event of an incident, a clear and immediate plan of action is essential. All laboratory personnel must be familiar with the location of safety showers and eyewash stations.[2]
Caption: Decision-making workflow for immediate response to common laboratory incidents.
Part 4: Decontamination and Disposal — Completing the Safety Cycle
Proper disposal is a critical final step to ensure the safety of all personnel, including support and waste-handling staff.
-
Chemical Waste: All excess material and spill cleanup materials must be disposed of as hazardous waste.[2] Place them in a clearly labeled, sealed container. Consult your institution's environmental health and safety (EHS) office for specific procedures. It may be necessary to neutralize the material with a base like soda ash under controlled conditions before disposal, but this should only be done by trained personnel following a validated standard operating procedure (SOP).[5]
-
Contaminated PPE: Disposable PPE, especially the outer gloves, should be considered contaminated. Remove them carefully as described in the doffing procedure and place them in the designated hazardous waste stream.
-
Empty Containers: Do not discard empty containers as regular trash. They must be decontaminated first. A common procedure is to rinse the container three times with a suitable organic solvent (like acetone or ethyl acetate) in a fume hood, collecting the rinsate as hazardous waste. Then, the container can be carefully decontaminated with a 5% aqueous sodium hydroxide or soda ash solution, followed by water, before disposal or recycling.[5]
By integrating a deep understanding of the chemical's reactivity with meticulous, procedure-driven use of personal protective equipment, researchers can confidently and safely leverage the synthetic utility of this compound. Safety is not an impediment to research; it is the foundation upon which reliable and successful science is built.
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This compound hydrochloride Safety Data Sheet. Apollo Scientific.
-
4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE Safety Data Sheet. Georganics.
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4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE Safety Data Sheet (2011). Georganics.
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This compound Safety Data Sheet. ChemicalBook.
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4-Methylpiperazine-1-carbonylchloride SDS, 39539-66-7 Safety Data Sheets. Echemi.
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This compound monohydrochloride Compound Summary. PubChem, National Center for Biotechnology Information.
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Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG.
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4-Methyl-1-piperazinecarbonyl chloride hydrochloride | 55112-42-0. Benchchem.
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Safety Data Sheet - 4-Ethyl-2,3-dioxo-1-piperazinecarbonyl chloride. Biosynth.
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1-Methylpiperidin-4-ol Safety Data Sheet. Sigma-Aldrich.
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What PPE Should You Wear When Handling Acid? LeelineWork.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

